5,6-Dihydro-5-(hydroxymethyl)uracil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-2-3-1-6-5(10)7-4(3)9/h3,8H,1-2H2,(H2,6,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZYVYNJYQDDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 5,6-Dihydro-5-(hydroxymethyl)uracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-Dihydro-5-(hydroxymethyl)uracil, a molecule of interest in medicinal chemistry and drug development. This document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on analogous compounds and established chemical principles.
Introduction
This compound is a saturated derivative of 5-hydroxymethyluracil, a naturally occurring modified nucleobase. The reduction of the 5,6-double bond in the pyrimidine ring significantly alters the planarity and electronic properties of the molecule, which can have profound effects on its biological activity. This guide outlines a feasible laboratory-scale synthesis and the analytical methods required for its characterization.
Synthesis Pathway
The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the precursor, 5-hydroxymethyluracil, followed by the reduction of its 5,6-double bond.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of 5-Hydroxymethyluracil
This procedure is adapted from established protocols for the synthesis of 5-hydroxymethyluracil.[1]
Materials:
-
Uracil
-
Paraformaldehyde
-
Potassium hydroxide (KOH)
-
Water
-
Acetone
-
Hydroxylamine hydrochloride
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, combine uracil, paraformaldehyde, and a solution of potassium hydroxide in water.
-
Heat the mixture with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with acetone to precipitate the crude product.
-
Collect the precipitate by filtration, wash with acetone, and dry.
-
To recover more product, concentrate the mother liquor and add a solution of hydroxylamine hydrochloride to precipitate a second crop of the product.
-
Combine the crude products for further use or purification.
Synthesis of this compound
This proposed protocol is based on the catalytic hydrogenation of uracil derivatives.[2]
Materials:
-
5-Hydroxymethyluracil
-
Methanol
-
Palladium on carbon (10 wt% Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 5-hydroxymethyluracil in methanol in a suitable hydrogenation vessel.
-
Carefully add 10 wt% palladium on carbon to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product may be purified by recrystallization.
Characterization Data
As no direct experimental data for this compound is readily available in the searched literature, the following tables present expected and inferred data based on the known characteristics of 5-hydroxymethyluracil and 5,6-dihydrouracil.[3][4]
Physical and Chemical Properties
| Property | Expected Value |
| Molecular Formula | C₅H₈N₂O₃ |
| Molecular Weight | 144.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (decomposes) (based on precursor)[4] |
| Solubility | Soluble in water and DMSO |
Spectroscopic Data (Predicted)
1H NMR Spectroscopy (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.7 - 3.9 | m | 2H | -CH₂OH |
| ~3.5 - 3.6 | m | 1H | H-5 |
| ~3.2 - 3.4 | m | 2H | H-6 |
13C NMR Spectroscopy (in D₂O)
| Chemical Shift (ppm) | Assignment |
| ~175 | C-4 |
| ~155 | C-2 |
| ~60 | -CH₂OH |
| ~45 | C-5 |
| ~40 | C-6 |
Mass Spectrometry
| Ionization Mode | Expected m/z | Assignment |
| ESI+ | 145.0557 | [M+H]⁺ |
| ESI+ | 167.0376 | [M+Na]⁺ |
Experimental and Characterization Workflow
The following diagram illustrates the overall workflow from synthesis to characterization.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established chemical transformations. The predicted characterization data offers a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate further research into the biological properties and potential therapeutic applications of this and related dihydrouracil derivatives.
References
- 1. 5-Hydroxymethyluracil synthesis - chemicalbook [chemicalbook.com]
- 2. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6-DIHYDROURACIL(504-07-4) 1H NMR [m.chemicalbook.com]
- 4. 5-(Hydroxymethyl)uracil | C5H6N2O3 | CID 78168 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Role of 5,6-Dihydro-5-(hydroxymethyl)uracil in Cellular Processes: An Overview
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological significance of 5,6-Dihydro-5-(hydroxymethyl)uracil. While its constituent components, 5,6-dihydrouracil and 5-hydroxymethyluracil, are recognized for their roles in nucleic acid metabolism and DNA modification, the dihydrogenated and hydroxylated form of uracil remains largely uncharacterized in cellular processes and signaling pathways.
Currently, there is a notable absence of in-depth research, quantitative data, and established experimental protocols specifically pertaining to this compound. This technical guide, therefore, serves to highlight this knowledge gap and to extrapolate potential areas of investigation based on the known functions of its related molecules.
The Parent Molecules: Clues to Potential Functions
To hypothesize the potential biological relevance of this compound, it is essential to consider the established roles of 5,6-dihydrouracil and 5-hydroxymethyluracil.
5,6-Dihydrouracil: This molecule is a key intermediate in the catabolic pathway of uracil.[1] The reduction of the 5,6-double bond of uracil is a critical step in its degradation.[1] This process is part of the broader pyrimidine degradation pathway, which plays a role in nucleotide homeostasis.
5-Hydroxymethyluracil (5-hmU): In contrast, 5-hmU is a modified pyrimidine base found in DNA. It can be formed through the oxidation of the methyl group of thymine or the deamination of 5-hydroxymethylcytosine.[2] 5-hmU is recognized as a form of DNA damage but is also being investigated as a potential epigenetic marker.[2][3] Its presence in DNA can influence DNA-protein interactions and may play a role in gene regulation.[3]
Hypothetical Roles and Future Research Directions
Given the chemical structure of this compound, it could potentially arise as an intermediate or a byproduct in cellular metabolism, possibly at the intersection of uracil catabolism and DNA modification pathways.
Potential Metabolic Intermediate: It is conceivable that this compound could be formed during the degradation of 5-hydroxymethyluracil, paralleling the conversion of uracil to 5,6-dihydrouracil. However, the enzymatic machinery responsible for such a conversion has not been identified.
Product of DNA Damage and Repair: The cellular environment is constantly subjected to oxidative stress, which can lead to a variety of DNA lesions. It is plausible that this compound could be a yet-unidentified product of oxidative damage to DNA, which is subsequently excised during DNA repair processes.
Signaling Molecule: While there is no evidence to support this, like other small molecules derived from nucleotide metabolism, it could potentially act as a signaling molecule, influencing cellular pathways in response to specific metabolic or stress conditions. The search results did touch upon uracil-induced signaling pathways, but this is not directly applicable to the dihydrogenated form.[4][5]
The Path Forward: A Need for Foundational Research
To elucidate the biological significance of this compound, a concerted research effort is required. The following experimental avenues would be critical:
-
Chemical Synthesis and Characterization: The development of a reliable method for the chemical synthesis of this compound is a prerequisite for any biological study. This would enable the production of a standard for analytical purposes and for use in cellular assays.
-
Development of Detection Methods: Sensitive and specific analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), would need to be developed and optimized for the detection and quantification of this compound in biological samples, including cell extracts and physiological fluids.
-
In Vitro and In Vivo Studies: Once analytical methods are established, studies can be designed to investigate the presence of this compound in various cell types and tissues under different physiological and pathological conditions. This would help to determine if it is an endogenous metabolite or a biomarker for a specific cellular state.
-
Enzymatic and Pathway Analysis: Research should focus on identifying the enzymes that may be involved in the synthesis or degradation of this compound. This would involve screening known metabolic enzymes and those involved in DNA repair for activity with this substrate.
References
- 1. DNAmod: 5,6-dihydrouracil [dnamod.hoffmanlab.org]
- 2. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uracil-induced signaling pathways for DUOX-dependent gut immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uracil-induced signaling pathways for DUOX-dependent gut immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of 5-Hydroxymethyluracil in DNA Damage and Repair Pathways
A Note on the Topic: This technical guide focuses on 5-hydroxymethyluracil (5-hmU) . Extensive research identifies 5-hmU as a significant modified base in the context of DNA damage and repair. The specifically requested molecule, 5,6-Dihydro-5-(hydroxymethyl)uracil, is not widely documented in scientific literature as a common DNA lesion or a focal point of major repair pathways. It is likely that interest in this area pertains to the well-studied oxidative product of thymine, 5-hmU, which is covered in detail herein.
Executive Summary
5-Hydroxymethyluracil (5-hmU) is a multifaceted pyrimidine modification that arises in DNA through both damaging and programmed enzymatic pathways. Initially identified as a product of oxidative DNA damage, its role has expanded to include potential epigenetic signaling. As a lesion, 5-hmU can be formed by the oxidation of thymine or the deamination of 5-hydroxymethylcytosine (5hmC), the latter creating a mutagenic 5hmU:G mispair. The cellular response to 5-hmU is primarily mediated by the Base Excision Repair (BER) pathway, where a series of specialized DNA glycosylases recognize and excise the modified base, safeguarding genome integrity. This guide provides a comprehensive overview of the formation, biological significance, and repair of 5-hmU, along with quantitative data, detailed experimental protocols, and pathway visualizations for researchers in molecular biology and drug development.
Introduction to 5-Hydroxymethyluracil (5-hmU)
5-Hydroxymethyluracil is an oxidized derivative of thymine, characterized by the addition of a hydroxyl group to the methyl substituent of the pyrimidine ring.[1] It is recognized as an endogenous DNA damage product whose levels can be elevated by oxidative stress.[1] However, its origins are not limited to damage. The discovery that Ten-Eleven Translocation (TET) enzymes can directly oxidize thymine to 5-hmU suggests a potential role in epigenetic regulation.[2][3] This dual nature—as a DNA lesion and a possible epigenetic marker—makes 5-hmU a subject of intense scientific interest.[2][4]
A critical distinction in the biological consequence of 5-hmU lies in its pairing partner within the DNA duplex. When formed from thymine, it pairs with adenine (5hmU:A) and is not considered highly mutagenic.[5] Conversely, when it arises from the oxidative deamination of 5-methylcytosine (5mC) or the deamination of 5-hydroxymethylcytosine (5hmC), it results in a mismatch with guanine (5hmU:G).[2][5] This mispair is a potent source of C-to-T transition mutations if not efficiently repaired.[5][6]
Formation Pathways of 5-Hydroxymethyluracil
The generation of 5-hmU in DNA can occur through several distinct mechanisms, involving both spontaneous chemical reactions and enzymatic activities.
-
Oxidative Attack on Thymine: Reactive oxygen species (ROS), generated during normal metabolism or by exogenous agents like ionizing radiation, can oxidize the methyl group of thymine to form 5-hmU.[1][2][5][7] This process generates a 5hmU:A base pair.
-
Oxidative Deamination of 5-Methylcytosine (5mC): 5mC can undergo oxidation and subsequent deamination to form 5-hmU, creating a 5hmU:G mispair. This represents a significant mutagenic threat.[5]
-
Deamination of 5-Hydroxymethylcytosine (5hmC): 5hmC, an intermediate in active DNA demethylation, can be deaminated by enzymes like AID/APOBEC to form a 5hmU:G mismatch.[2][6][8][9] This pathway links 5-hmU directly to epigenetic reprogramming.
-
Enzymatic Oxidation of Thymine: TET family dioxygenases, known for oxidizing 5mC, have also been shown to directly oxidize thymine to 5-hmU in the DNA of mouse embryonic stem cells, suggesting a potential programmed function.[2][3]
Caption: Major Formation Pathways of 5-Hydroxymethyluracil (5-hmU) in DNA.
DNA Repair Pathways for 5-Hydroxymethyluracil
The primary defense against the potentially deleterious effects of 5-hmU is the Base Excision Repair (BER) pathway. BER is initiated by DNA glycosylases that recognize and excise the damaged or incorrect base.[5][10] The specific glycosylase involved depends on the organism and the context of the lesion.
-
In Mammals: The main enzymes responsible for removing 5-hmU are SMUG1 (Single-strand selective monofunctional uracil-DNA glycosylase 1) and TDG (Thymine-DNA Glycosylase).[2] TDG shows a strong preference for excising 5-hmU when it is mispaired with guanine.
-
In E. coli: Multiple DNA glycosylases, including MutM, Nei, and Nth , exhibit activity against 5-hmU.[5] These enzymes are particularly efficient at removing 5-hmU from the mutagenic 5hmU:G mispair.[5]
Once the glycosylase removes the 5-hmU base, an apurinic/apyrimidinic (AP) site is created. This site is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. Excessive BER activity, however, can be cytotoxic and lead to the formation of DNA strand breaks and apoptosis.[10]
Caption: Generalized Base Excision Repair (BER) Pathway for 5-hmU.
Quantitative Data
The prevalence of 5-hmU and the efficiency of its repair have been quantified in various biological systems. This data is crucial for understanding its significance as both a damage marker and a regulatory element.
| Parameter | Organism / System | Finding | Reference |
| Endogenous Level | Human Tissues (Colon, Lymphocytes) | ~0.5 lesions per 10⁶ normal deoxynucleosides | [2] |
| Excision Efficiency (5hmU:G vs 5hmU:A) | E. coli MutM Glycosylase | 58-fold more efficient on 5hmU:G | [5] |
| Excision Efficiency (5hmU:G vs 5hmU:A) | E. coli Nei Glycosylase | 5-fold more efficient on 5hmU:G | [5] |
| Excision Efficiency (5hmU:G vs 5hmU:A) | E. coli Nth Glycosylase | 37-fold more efficient on 5hmU:G | [5] |
| Analytical Challenge | GC/MS with Acid Hydrolysis | Can underestimate 5-hmU levels by up to 10-fold | [1] |
Experimental Protocols
Accurate detection and quantification of 5-hmU in biological samples are essential. Several key methodologies have been developed, each with specific advantages and considerations.
Quantification by Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is a highly sensitive method for quantifying base modifications after DNA hydrolysis and derivatization.
-
Objective: To quantify the absolute levels of 5-hmU in a DNA sample.
-
Methodology:
-
DNA Isolation: Extract high-purity genomic DNA from cells or tissues.
-
Internal Standard: Add a known amount of an isotopically labeled internal standard (e.g., 5-(Hydroxymethyl-d2)uracil-6-d1) to the sample. This is critical for correcting for sample loss and derivatization inefficiencies.[1]
-
DNA Hydrolysis:
-
Enzymatic Hydrolysis (Recommended): Digest DNA to nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. This method avoids the degradation of 5-hmU that occurs with acid.
-
Acid Hydrolysis (Cautionary): Hydrolyze DNA using formic acid. Note that this method causes significant degradation of 5-hmU, but can be corrected for with the isotopic standard.[1]
-
-
Derivatization: Silylate the hydroxyl groups of the nucleosides (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide) to make them volatile for GC analysis.
-
GC/MS Analysis: Separate the derivatized nucleosides by gas chromatography and detect them by mass spectrometry, typically using selected ion monitoring (SIM) for the specific mass-to-charge ratios of 5-hmU and the internal standard.
-
Quantification: Calculate the amount of 5-hmU in the original sample by comparing its peak area to that of the internal standard.
-
Caption: Experimental Workflow for 5-hmU Quantification by GC/MS.
Selective Chemical Labeling and Mapping of 5hmU:G Mismatches
This method is designed to specifically identify the genomic locations of the mutagenic 5hmU:G mispair.
-
Objective: To enrich and sequence DNA fragments containing 5hmU:G mispairs.
-
Methodology:
-
Genomic DNA Preparation: Isolate and shear genomic DNA.
-
Oxidation of Cytosine Modifications (Optional): To increase specificity for naturally occurring 5hmU, other modifications like 5mC and 5hmC can be oxidized to 5-carboxylcytosine (5caC) using TET enzymes in vitro.[6]
-
Glucosylation: Treat the DNA with a β-glucosyltransferase (βGT) that has been engineered to transfer a modified glucose molecule (e.g., containing an azide group) specifically onto the hydroxyl group of 5-hmU.[6][11]
-
Biotinylation via Click Chemistry: Attach a biotin molecule to the azide group on the glucose via a copper-catalyzed or copper-free click reaction.[6]
-
Enrichment: Use streptavidin-coated magnetic beads to pull down the biotin-labeled DNA fragments containing 5-hmU.
-
Sequencing: Prepare a sequencing library from the enriched DNA and perform next-generation sequencing to map the genomic locations of 5hmU:G mispairs.
-
Conclusion and Future Directions
5-Hydroxymethyluracil stands at a critical intersection of DNA damage, repair, and epigenetics. While its role as a product of oxidative stress is well-established, its potential function as an epigenetic mark is an exciting and evolving area of research. The development of sophisticated analytical techniques has been pivotal in distinguishing its various origins and biological roles. For researchers and drug development professionals, understanding the pathways that form and repair 5-hmU is crucial. Targeting these pathways could offer new strategies for cancer therapy, particularly in modulating cellular responses to oxidative stress or epigenetic dysregulation. Future research will likely focus on elucidating the specific reader proteins that may recognize 5-hmU, further clarifying its role in gene regulation and its utility as a biomarker for disease.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNAmod: 5-hydroxymethyluracil [dnamod.hoffmanlab.org]
- 4. 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting DNA hydroxymethylation: exploring its role in genome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excessive base excision repair of 5-hydroxymethyluracil from DNA induces apoptosis in Chinese hamster V79 cells containing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Formation of 5,6-Dihydro-5-(hydroxymethyl)uracil from Thymine Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxidation of thymine, a primary component of deoxyribonucleic acid (DNA), is a critical area of study in the fields of molecular biology, toxicology, and drug development. Oxidative damage to DNA is implicated in mutagenesis, carcinogenesis, and aging. A significant, yet often overlooked, product of thymine oxidation is 5,6-Dihydro-5-(hydroxymethyl)uracil. This technical guide provides a comprehensive overview of the formation of this modified nucleobase, including the underlying chemical mechanisms, detailed experimental protocols for its generation and quantification, and its biological implications. This document is intended to serve as a valuable resource for researchers investigating DNA damage and repair, as well as for professionals involved in the development of therapeutic agents that may induce or mitigate oxidative stress.
Introduction
Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, poses a constant threat to the integrity of the genome. Among the various forms of DNA damage, the oxidation of nucleobases is a frequent event. Thymine, due to the presence of a methyl group and a C5-C6 double bond, is particularly susceptible to oxidative attack, leading to a variety of oxidation products.[1]
One such product, this compound, is formed through the action of potent oxidants, most notably the hydroxyl radical (•OH). While other thymine oxidation products like thymine glycol have been extensively studied, this compound represents a unique lesion with distinct chemical properties and potential biological consequences. Understanding the pathways of its formation is crucial for elucidating the full spectrum of oxidative DNA damage and for developing strategies to counteract its deleterious effects.
Mechanisms of Formation
The formation of this compound from thymine is primarily initiated by the attack of hydroxyl radicals. These highly reactive species can be generated through various means, including the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) and exposure to ionizing radiation.[2][3] The reaction mechanism proceeds through two principal pathways:
-
Addition to the C5-C6 Double Bond: The hydroxyl radical can add to either the C5 or C6 position of the thymine ring. Theoretical studies suggest that the attack at the C5 position is thermodynamically more favorable.[4] This addition reaction disrupts the aromaticity of the pyrimidine ring, leading to the formation of a radical intermediate. Subsequent reactions, including further oxidation and reduction steps, can result in the saturation of the C5-C6 bond and the introduction of a hydroxyl group.
-
Hydrogen Abstraction from the Methyl Group: The hydroxyl radical can also abstract a hydrogen atom from the C5-methyl group of thymine. This results in the formation of a 5-(uracilyl)methyl radical. This radical can then react with molecular oxygen to form a peroxyl radical, which can subsequently be reduced to a hydroxymethyl group.[5]
The interplay of these pathways and the subsequent stabilization of the resulting intermediates ultimately lead to the formation of this compound, among other oxidation products. The relative yield of each product is highly dependent on the reaction conditions, including the source and concentration of the oxidizing agent, the presence of oxygen, and the local chemical environment.
Quantitative Data on Thymine Oxidation Products
The oxidation of thymine by hydroxyl radicals results in a complex mixture of products. The relative yields of these products are influenced by the specific reaction conditions. Below is a summary of commonly identified thymine oxidation products. While specific quantitative yields for this compound under varying conditions are not extensively consolidated in the literature, the table provides a general overview of the product landscape.
| Product Name | Abbreviation | Notes |
| Thymine glycol | Tg | One of the most abundant thymine oxidation products. |
| 5-Hydroxy-5-methylhydantoin | 5-OH-5-MeHyd | A stable oxidation product. |
| 5-Hydroxymethyluracil | 5-hmUra | An isomer of the target compound, formed via oxidation of the methyl group.[6] |
| 5-Formyluracil | 5-ForUra | A further oxidation product of 5-hydroxymethyluracil.[6] |
| 5,6-Dihydrothymine | DHT | Formed by the reduction of thymine.[6] |
| This compound | 5,6-dh-5-hmUra | The focus of this guide, formed through a combination of double bond saturation and methyl group oxidation. |
| 5,6-Dihydrouracil | DHU | A related dihydropyrimidine.[6] |
| 5-Hydroxyuracil | 5-OHUra | An oxidation product of uracil.[6] |
| 5-Hydroxycytosine | 5-OHC | An oxidation product of cytosine.[6] |
| 8-Hydroxyguanine | 8-oxoG | A major product of guanine oxidation, often used as a biomarker for oxidative stress.[6] |
Experimental Protocols
In Vitro Generation of this compound via Fenton Reaction
This protocol describes a general method for the oxidation of thymine using a Fenton-like reaction to generate hydroxyl radicals. Researchers should optimize the reactant concentrations and reaction time to maximize the yield of the desired product.
Materials:
-
Thymine
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate buffer (pH 7.4)
-
Deionized, purified water (e.g., Milli-Q)
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of thymine in phosphate buffer (e.g., 10 mM).
-
Prepare a fresh stock solution of iron(II) sulfate in deionized water (e.g., 10 mM).
-
In a reaction vial, combine the thymine solution and the iron(II) sulfate solution to achieve the desired final concentrations (e.g., 1 mM thymine and 0.1 mM FeSO₄).
-
Initiate the reaction by adding hydrogen peroxide to the mixture to the desired final concentration (e.g., 1 mM).
-
Stir the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an excess of a radical scavenger, such as methanol or ethanol.
-
Analyze the reaction mixture for the presence of this compound using the analytical methods described below.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in a biological matrix (e.g., DNA hydrolysate) or from an in vitro reaction. Method optimization, including the selection of a suitable internal standard, is crucial for accurate quantification.
Sample Preparation (from DNA):
-
Isolate genomic DNA using a standard protocol.
-
Hydrolyze the DNA to its constituent nucleobases or nucleosides. Enzymatic digestion is often preferred over acid hydrolysis to prevent artifactual damage to the modified bases.[7]
-
Remove proteins from the hydrolysate, for example, by proteinase K treatment followed by phenol-chloroform extraction or by using a protein precipitation plate.[8]
-
If necessary, perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[8]
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A reversed-phase C18 column is commonly used.[9]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[9]
-
Gradient: Develop a suitable gradient to achieve separation of the target analyte from isomers and other interfering compounds.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard. This requires infusion of a pure standard of the analyte.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for each transition.
-
Biological Significance and Repair Pathways
The formation of this compound within cellular DNA represents a form of DNA damage that can have significant biological consequences. Dihydropyrimidine lesions, in general, can distort the DNA helix and impede the progression of DNA and RNA polymerases, potentially leading to mutations or cell death if not repaired.[4]
The primary cellular defense mechanism against such base lesions is the Base Excision Repair (BER) pathway. The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base, leaving an apurinic/apyrimidinic (AP) site. Subsequently, an AP endonuclease cleaves the phosphodiester backbone at the AP site, and the resulting gap is filled by a DNA polymerase and sealed by a DNA ligase. The presence of a persistent 5,6-dihydrothymine lesion has been shown to impair the efficiency of the BER pathway for closely opposed lesions.[4] Excessive BER activity in response to high levels of modified bases like 5-hydroxymethyluracil has been linked to the induction of apoptosis.[10]
Visualizations
Signaling and Repair Pathway
Caption: Base Excision Repair pathway for this compound.
Experimental Workflow
Caption: Workflow for the generation and analysis of this compound.
Conclusion
The formation of this compound is an important consequence of oxidative damage to thymine in DNA. This technical guide has provided a detailed overview of the mechanisms of its formation, experimental protocols for its generation and quantification, and its biological context. A thorough understanding of this specific DNA lesion is essential for researchers in the fields of DNA damage and repair, cancer biology, and pharmacology. The methodologies and information presented herein are intended to facilitate further research into the role of this compound in human health and disease and to aid in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. employees.csbsju.edu [employees.csbsju.edu]
- 3. Frontiers | Importance of Iron Complexation for Fenton-Mediated Hydroxyl Radical Production at Circumneutral pH [frontiersin.org]
- 4. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of 5-hydroxy-5,6-dihydrouracil and release of undamaged uracil as a result of poly(U) irradiation in N2O-saturated aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excessive base excision repair of 5-hydroxymethyluracil from DNA induces apoptosis in Chinese hamster V79 cells containing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical properties and stability of 5,6-Dihydro-5-(hydroxymethyl)uracil
An In-depth Technical Guide on the Chemical Properties and Stability of Uracil Derivatives: 5,6-Dihydrouracil and 5-Hydroxymethyluracil
Introduction
This technical guide provides a detailed overview of the chemical properties and stability of two significant uracil derivatives: 5,6-dihydrouracil and 5-hydroxymethyluracil. It is important to note that while the request specified 5,6-Dihydro-5-(hydroxymethyl)uracil, a comprehensive search of the scientific literature and chemical databases did not yield specific data for this particular compound. This suggests that it may be an unstable intermediate or a compound that has not been extensively synthesized or characterized. Therefore, this guide focuses on its constituent moieties, providing valuable information for researchers, scientists, and drug development professionals working with related pyrimidine analogs.
Chemical Properties
The physicochemical properties of 5,6-dihydrouracil and 5-hydroxymethyluracil are summarized below. These properties are crucial for understanding their behavior in biological systems and for their application in drug design and development.
5,6-Dihydrouracil
5,6-Dihydrouracil is a pyrimidine derivative formed by the reduction of uracil. It is an intermediate in the catabolism of uracil.[1]
Table 1: Chemical Properties of 5,6-Dihydrouracil
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂O₂ | [2] |
| Average Mass | 114.10272 Da | [2] |
| IUPAC Name | Dihydropyrimidine-2,4(1H,3H)-dione | [2] |
| Synonyms | Hydrouracil, 2,4-dioxotetrahydropyrimidine | [2] |
| Physical Description | Solid | |
| Storage Conditions | -20°C for 1 month, -80°C for 6 months (sealed, away from moisture) | [3] |
5-Hydroxymethyluracil
5-Hydroxymethyluracil is a modified pyrimidine base, considered a primary alcohol derivative of uracil.[4] It can be formed from the oxidation of thymine and is also considered a potential epigenetic mark.[5][6]
Table 2: Chemical Properties of 5-Hydroxymethyluracil
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₃ | [7][8] |
| Molecular Weight | 142.11 g/mol | [7][8] |
| Melting Point | >300 °C | [8] |
| Solubility in Water | 44 mg/mL | [9] |
| IUPAC Name | 5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione | [4] |
| Synonyms | α-Hydroxythymine | [9] |
| Appearance | White to cream or grey powder | [5] |
| pKa | Data not readily available | |
| XLogP3 | -1.9 | [7] |
Chemical Stability and Degradation
The stability of these uracil derivatives is a critical factor in their biological function and potential as therapeutic agents.
5,6-Dihydrouracil
5,6-Dihydrouracil is relatively stable but is an intermediate in the metabolic pathway of uracil, meaning it is readily converted to other molecules in biological systems.[1] Its stability in solution is dependent on pH and temperature, though specific quantitative data on its degradation kinetics are not extensively detailed in the available literature.
5-Hydroxymethyluracil
5-Hydroxymethyluracil is a stable product of thymine oxidation.[5] However, under acidic conditions, such as those used for DNA hydrolysis in analytical procedures, the hydroxymethyl group can undergo condensation reactions with various nucleophiles.[10] This reactivity can lead to underestimation of its quantity when using techniques like GC/MS without appropriate sample preparation protocols.[10]
Experimental Protocols
Detailed experimental protocols are essential for the accurate study and application of these compounds.
Synthesis of Dihydrouracil Analogs
A reported method for the synthesis of dihydrouracil analogs involves the cleavage of a carbon-sulfur bond in Biginelli hybrids using 3-chloroperbenzoic acid under mild conditions.[1] While a detailed, step-by-step protocol for a specific 5,6-dihydrouracil synthesis is not provided in the search results, the general approach highlights a modern synthetic route.[1]
Quantification of 5-Hydroxymethyluracil in DNA by GC/MS
The quantification of 5-hydroxymethyluracil in DNA presents challenges due to its reactivity during acid hydrolysis.[10] A modified protocol to improve recovery involves:
-
DNA Hydrolysis: Use of specific acid conditions that minimize condensation reactions.
-
Derivatization: Silylation of the sample to increase volatility for GC/MS analysis.
-
Isotope Dilution: Use of an isotopically enriched internal standard to accurately quantify the analyte.[10]
Biological Significance and Pathways
Both 5,6-dihydrouracil and 5-hydroxymethyluracil are involved in important biological processes.
Uracil Catabolism
5,6-Dihydrouracil is a key intermediate in the reductive pathway of uracil degradation. This pathway is crucial for pyrimidine homeostasis.
Caption: Reductive pathway of uracil catabolism.
Formation and Repair of 5-Hydroxymethyluracil in DNA
5-Hydroxymethyluracil can arise in DNA through the oxidation of thymine. Its presence can have implications for genetic stability and epigenetic regulation.[6][11][12]
Caption: Formation of 5-hydroxymethyluracil and its removal via base excision repair.
Conclusion
While direct experimental data on this compound is scarce, a thorough understanding of the chemical properties and stability of 5,6-dihydrouracil and 5-hydroxymethyluracil provides a solid foundation for researchers in the field. The data and pathways presented herein are critical for the design of new therapeutic agents and for the elucidation of biological mechanisms involving pyrimidine metabolism and DNA repair. Further research into the potential synthesis and characterization of the target compound could reveal novel biological activities and chemical properties.
References
- 1. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNAmod: 5,6-dihydrouracil [dnamod.hoffmanlab.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNAmod: 5-hydroxymethyluracil [dnamod.hoffmanlab.org]
- 5. 5-(Hydroxymethyl)uracil, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 5-(Hydroxymethyl)uracil | C5H6N2O3 | CID 78168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-(Hydroxymethyl)uracil 97 4433-40-3 [sigmaaldrich.com]
- 9. Human Metabolome Database: Showing metabocard for 5-Hydroxymethyluracil (HMDB0000469) [hmdb.ca]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Biological activity of 5-hydroxymethyluracil and its deoxynucleoside in noninfected and phage-infected Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Elusive Metabolite: An In-depth Technical Guide on the Potential Existence and Biological Context of 5,6-Dihydro-5-(hydroxymethyl)uracil in Mammalian Cells
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: While the direct discovery of 5,6-Dihydro-5-(hydroxymethyl)uracil in mammalian cells remains to be documented in scientific literature, its constituent parts, 5-hydroxymethyluracil (5hmU) and 5,6-dihydrouracil, are well-characterized molecules with significant biological roles. This technical guide provides a comprehensive overview of the known formation, function, and detection of 5hmU and 5,6-dihydrouracil in mammalian systems. By examining the established enzymatic pathways, we propose a hypothetical route for the generation of this compound. This document serves as a foundational resource for researchers investigating novel pyrimidine metabolites and their potential implications in health and disease.
Introduction: The Context of Modified Pyrimidines
The landscape of cellular metabolism and epigenetic regulation is intricately detailed with a variety of modified nucleic acid bases. Among these, derivatives of uracil play crucial roles that extend beyond its canonical function in RNA. This guide focuses on two such derivatives, 5-hydroxymethyluracil (5hmU) and 5,6-dihydrouracil, to build a comprehensive picture of the potential, yet undiscovered, biology of this compound.
5-Hydroxymethyluracil (5hmU): An Epigenetic Marker and DNA Damage Product
5hmU is recognized as both a product of oxidative DNA damage and a potential epigenetic marker.[1] Its formation can occur through the oxidation of the methyl group of thymine by reactive oxygen species (ROS) or via the enzymatic action of Ten-eleven translocation (TET) enzymes.[2][3] Furthermore, deamination of 5-hydroxymethylcytosine (5hmC), another key epigenetic mark, can also lead to the formation of 5hmU.[4][5]
5,6-Dihydrouracil: A Key Intermediate in Pyrimidine Catabolism
5,6-Dihydrouracil is the first and rate-limiting product in the catabolism of uracil.[6][7] This reaction is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[8][9] The levels of uracil and 5,6-dihydrouracil are of significant clinical interest, particularly in the context of fluoropyrimidine-based chemotherapy, where DPD activity is a key determinant of drug toxicity.[6]
Quantitative Data on 5-Hydroxymethyluracil in Mammalian Tissues
The levels of 5hmU in various mammalian tissues have been quantified, providing insights into its physiological and pathological relevance.
| Tissue/Cell Type | 5hmU Levels (per 106 dN) | Species | Reference |
| Human Colon | ~0.5 | Human | [1] |
| Colorectal Cancer | ~0.5 | Human | [1] |
| Lymphocytes | ~0.5 | Human | [1] |
| Rat Tissues | ~0.5 | Rat | [1] |
| Porcine Tissues | ~0.5 | Porcine | [1] |
| Mouse Embryonic Stem Cells | Variable with differentiation | Mouse | [2] |
Signaling and Metabolic Pathways
The formation and degradation of 5hmU and 5,6-dihydrouracil are governed by distinct and well-characterized enzymatic pathways.
Formation and Repair of 5-Hydroxymethyluracil (5hmU)
5hmU can be generated through multiple pathways and is actively removed from the genome by DNA glycosylases as part of the base excision repair (BER) pathway.
Pyrimidine Catabolism: Formation of 5,6-Dihydrouracil
The catabolism of uracil is a fundamental metabolic process, with 5,6-dihydrouracil as a key intermediate.
Hypothetical Formation of this compound
Based on the known enzymatic activities, a hypothetical pathway for the formation of this compound can be proposed. This would likely involve the action of dihydropyrimidine dehydrogenase (DPD) on 5-hydroxymethyluracil.
Experimental Protocols
Accurate detection and quantification of uracil and its derivatives are crucial for understanding their biological roles. Below are summaries of established methodologies.
Quantification of 5-Hydroxymethyluracil by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 5hmU in DNA.
Experimental Workflow:
Methodology Details:
-
DNA Isolation: Genomic DNA is extracted from cells or tissues using standard protocols.
-
Enzymatic Digestion: The isolated DNA is digested to individual nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
LC Separation: The resulting nucleoside mixture is separated using ultra-performance liquid chromatography (UPLC) with a C18 reverse-phase column.[10]
-
MS/MS Detection: The separated nucleosides are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10]
-
Quantification: Absolute quantification is achieved by spiking the samples with a known amount of an isotopically labeled internal standard (e.g., [¹³C,¹⁵N₂]-5-hydroxymethyldeoxyuridine) prior to digestion.
Determination of Uracil and 5,6-Dihydrouracil by HPLC
High-performance liquid chromatography (HPLC) with UV detection is a robust method for the simultaneous measurement of uracil and 5,6-dihydrouracil in biological fluids like plasma.[11][12]
Experimental Workflow:
Methodology Details:
-
Sample Preparation: Plasma samples are deproteinized, often using an acid like perchloric acid, followed by centrifugation.[11]
-
HPLC Separation: The supernatant is injected onto an HPLC system. A porous graphitic carbon column (e.g., Hypercarb) can be used for optimal separation of these polar compounds.[11]
-
UV Detection: The eluting compounds are detected using a diode array detector at a specific wavelength (e.g., 210 nm).
-
Quantification: The concentrations of uracil and 5,6-dihydrouracil are determined by comparing their peak areas to a standard curve generated from known concentrations of the analytes.
Conclusion and Future Directions
While the existence of this compound in mammalian cells has not been directly demonstrated, the foundational knowledge of its potential precursors, 5-hydroxymethyluracil and 5,6-dihydrouracil, provides a strong basis for future investigation. The established roles of 5hmU in epigenetics and DNA repair, and of 5,6-dihydrouracil in pyrimidine catabolism, highlight the dynamic nature of uracil metabolism.
Future research should focus on:
-
Targeted Metabolomic Screening: Utilizing high-resolution mass spectrometry to specifically search for the mass-to-charge ratio corresponding to this compound in various cell lines and tissues.
-
In Vitro Enzymatic Assays: Investigating the substrate specificity of dihydropyrimidine dehydrogenase (DPD) to determine if it can efficiently catalyze the reduction of 5-hydroxymethyluracil.
-
Functional Studies: Should this compound be identified, subsequent studies will be necessary to elucidate its biological function, including its potential role in signaling, metabolic regulation, or as a DNA lesion.
The exploration of novel metabolites like this compound holds the potential to uncover new layers of biological regulation and may offer novel biomarkers or therapeutic targets in various diseases.
References
- 1. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dihydrouracil dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]
- 8. Dihydropyrimidine dehydrogenase activity in human peripheral blood mononuclear cells and liver: population characteristics, newly identified deficient patients, and clinical implication in 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 10. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 11. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Lesion: A Technical Guide to the Enzymatic Formation and Repair of 5,6-Dihydro-5-(hydroxymethyl)uracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the constant battle to maintain genomic integrity, cells are equipped with a sophisticated arsenal of DNA repair mechanisms. Among the myriad forms of DNA damage, lesions arising from the modification of pyrimidine bases are particularly common. This technical guide delves into the enzymatic formation and repair of a specific, yet understudied, DNA lesion: 5,6-Dihydro-5-(hydroxymethyl)uracil . While direct research on this particular molecule is limited, this document synthesizes current knowledge on closely related DNA lesions to provide a comprehensive and inferential overview of its biochemistry. By examining the established pathways for the formation and repair of 5-hydroxymethyluracil (5-hmU) and 5,6-dihydropyrimidines, we can construct a robust model for understanding the lifecycle of this compound within the cell. This guide is intended to serve as a valuable resource for researchers in the fields of DNA repair, cancer biology, and drug development, providing a foundation for future investigations into this complex DNA lesion.
I. Enzymatic Formation of this compound: A Postulated Pathway
Currently, there is no direct experimental evidence detailing the specific enzymatic pathway for the formation of this compound in DNA. However, based on the known mechanisms of formation for its constituent chemical features—the 5,6-dihydropyrimidine ring and the 5-hydroxymethyl group—we can propose a plausible enzymatic route.
The formation of 5-hydroxymethyluracil (5-hmU) from thymine is a known biological process. This conversion is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases and potentially by other thymine-specific dioxygenases.[1] Concurrently, the saturation of the 5,6-double bond of uracil and thymine to form 5,6-dihydrouracil and 5,6-dihydrothymine, respectively, is a known consequence of oxidative DNA damage.
Therefore, it is hypothesized that this compound may arise through a two-step process:
-
Hydroxylation of Thymine: A thymine residue in DNA is first hydroxylated at its methyl group by a TET enzyme or a similar dioxygenase to form 5-hydroxymethyluracil.
-
Reduction of the 5,6-Double Bond: Subsequently, the 5,6-double bond of the newly formed 5-hmU is reduced, possibly as a result of subsequent oxidative or reductive stress within the cell, leading to the formation of this compound.
It is also conceivable that this lesion could form from the deamination of a yet-to-be-identified 5,6-dihydro-5-(hydroxymethyl)cytosine.
II. The Base Excision Repair (BER) Pathway: The Primary Defense
The repair of modified bases that do not significantly distort the DNA helix, such as the hypothesized this compound, is primarily managed by the Base Excision Repair (BER) pathway. BER is a multi-step process initiated by a class of enzymes known as DNA glycosylases.
Key DNA Glycosylases Potentially Involved in Repair
Given the composite nature of this compound, it is likely that its recognition and excision are carried out by DNA glycosylases with known activity towards either 5-hmU or dihydropyrimidines. The primary candidates in mammalian cells are:
-
Single-strand selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1): SMUG1 is known to have a broad substrate specificity, excising not only uracil but also a variety of oxidized pyrimidines, including 5-hmU.[2][3]
-
Thymine-DNA Glycosylase (TDG): TDG is another key DNA glycosylase involved in the BER pathway, with a known activity against 5-hmU, particularly when it is mismatched with guanine.[2][3]
-
Nei-like DNA Glycosylase 1 (NEIL1): The human homolog of E. coli Nth, hNTH1, is known to act on 5,6-dihydrouracil.[4] NEIL1, another member of this family, is also a candidate due to its broad substrate range for oxidized pyrimidines.
-
In E. coli: The DNA glycosylases MutM, Nei, and Nth have been shown to have activity against 5-hmU, particularly when it is mispaired with guanine.[4]
III. Quantitative Data on Related Lesion Repair
While no direct kinetic data for the repair of this compound is available, the following tables summarize the known quantitative information for the repair of its constituent moieties by relevant DNA glycosylases. This data provides a baseline for estimating the potential efficiency of repair for the target lesion.
Table 1: Excision Efficiency of E. coli DNA Glycosylases on 5-hmU-Containing Oligonucleotides [4]
| Enzyme | Substrate (5hmU:G) Excision Rate (fmol/min/pmol enzyme) | Substrate (5hmU:A) Excision Rate (fmol/min/pmol enzyme) |
| MutM | 2.32 | 0.04 |
| Nei | 0.20 | 0.04 |
| Nth | 1.48 | 0.04 |
Table 2: Substrate Specificity of Key Mammalian DNA Glycosylases
| Enzyme | Known Substrates Relevant to this compound |
| SMUG1 | Uracil, 5-hydroxymethyluracil (5-hmU), 5-formyluracil, 5-hydroxyuracil[2][3] |
| TDG | Uracil, Thymine (in G:T mismatch), 5-hydroxymethyluracil (5-hmU)[2][3] |
| hNTH1 | Thymine glycol, 5,6-dihydrouracil, 5-formyluracil[4] |
| NEIL1 | A broad range of oxidized pyrimidines and purines |
IV. Experimental Protocols
The study of the enzymatic formation and repair of a novel DNA lesion like this compound requires a combination of synthetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments, adapted from protocols used for studying related DNA lesions.
A. Synthesis of Oligonucleotides Containing this compound
As direct enzymatic synthesis is not established, the generation of DNA substrates containing this lesion at a specific site would rely on chemical synthesis.
Protocol:
-
Synthesis of the Modified Phosphoramidite:
-
Synthesize this compound deoxynucleoside with appropriate protecting groups on the hydroxyl functions and the exocyclic amine (if starting from a cytosine derivative).
-
Phosphitylate the 3'-hydroxyl group to generate the phosphoramidite building block.
-
-
Solid-Phase Oligonucleotide Synthesis:
-
Utilize standard automated DNA synthesis protocols on a solid support.
-
Incorporate the modified phosphoramidite at the desired position in the oligonucleotide sequence.
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support using a suitable reagent (e.g., concentrated ammonium hydroxide).
-
Remove all protecting groups under conditions that do not degrade the this compound lesion.
-
-
Purification:
-
Purify the full-length oligonucleotide containing the lesion using high-performance liquid chromatography (HPLC).
-
Verify the identity and purity of the product by mass spectrometry.
-
B. DNA Glycosylase Activity Assay
This assay is designed to determine if a specific DNA glycosylase can recognize and excise this compound from a DNA duplex.
Protocol:
-
Substrate Preparation:
-
Anneal a 5'-radiolabeled (e.g., with ³²P) oligonucleotide containing the lesion with its complementary strand to form a DNA duplex.
-
-
Enzymatic Reaction:
-
Incubate the DNA substrate with the purified DNA glycosylase of interest in a suitable reaction buffer.
-
Incubate for a defined period at the optimal temperature for the enzyme (typically 37°C).
-
-
Product Analysis:
-
Stop the reaction (e.g., by adding NaOH to cleave the abasic site created by the glycosylase).
-
Denature the DNA fragments by heating.
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled DNA fragments by autoradiography. The appearance of a shorter fragment indicates successful excision of the lesion.
-
V. Conclusion and Future Directions
While direct experimental data on the enzymatic formation and repair of this compound is currently lacking, a strong inferential case can be made for its origins and cellular processing. It likely arises from a combination of enzymatic hydroxylation and subsequent reduction, and its repair is almost certainly initiated by the base excision repair pathway, with DNA glycosylases such as SMUG1, TDG, and NEIL1 being the most probable first responders.
The information compiled in this technical guide provides a solid foundation for future research in this area. Key future directions should include:
-
Chemical synthesis and characterization of this compound and its corresponding deoxynucleoside phosphoramidite to enable the synthesis of specific DNA substrates.
-
In vitro studies to definitively identify the DNA glycosylases responsible for its repair and to determine the kinetic parameters of the excision reaction.
-
Cellular studies to investigate the formation of this lesion in response to various forms of cellular stress and to elucidate the in vivo repair pathways.
-
Structural studies to understand the molecular basis of its recognition by DNA glycosylases.
A deeper understanding of the biology of this complex lesion will undoubtedly provide valuable insights into the intricate mechanisms of DNA damage and repair, with potential implications for our understanding of carcinogenesis and the development of novel therapeutic strategies.
References
An In-Depth Technical Guide to the Interaction of 5-Hydroxymethyluracil with DNA Repair Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the interaction between the DNA lesion 5-hydroxymethyluracil (5hmU) and key DNA repair enzymes. It is designed to serve as a resource for researchers in the fields of DNA repair, cancer biology, and drug development. This document details the enzymatic processing of 5hmU, presents quantitative data on enzyme activity, outlines detailed experimental protocols for studying these interactions, and visualizes the relevant biological pathways and experimental workflows.
Introduction to 5-Hydroxymethyluracil (5hmU)
5-Hydroxymethyluracil (5hmU) is a modified pyrimidine base that can arise in DNA through two primary mechanisms: the oxidation of the methyl group of thymine by reactive oxygen species (ROS) or the deamination of 5-hydroxymethylcytosine (5hmC), an epigenetic modification.[1][2] The presence of 5hmU in DNA can have significant biological consequences, including potential mutagenicity if not repaired. The primary cellular defense against the accumulation of 5hmU is the Base Excision Repair (BER) pathway, which is initiated by a class of enzymes known as DNA glycosylases.
This guide focuses on the interaction of 5hmU with the key DNA glycosylases responsible for its recognition and excision from the genome.
Key DNA Repair Enzymes Interacting with 5-Hydroxymethyluracil
The recognition and removal of 5hmU are primarily carried out by specific DNA glycosylases. The most prominent of these in mammalian cells is Single-strand selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) . In prokaryotes such as Escherichia coli, several DNA glycosylases, including MutM (Fpg), Nei, and Nth (Endonuclease III) , have been shown to possess activity against 5hmU.
Human SMUG1 (hSMUG1)
Human SMUG1 is a versatile DNA glycosylase with broad substrate specificity. In addition to uracil, it efficiently excises a range of oxidized pyrimidines, including 5-hydroxyuracil, 5-formyluracil, and 5-hydroxymethyluracil.[3] SMUG1 is considered the primary enzyme responsible for the removal of 5hmU from DNA in mammalian cells.[1] A key characteristic of hSMUG1 is its product inhibition; the enzyme binds tightly to the abasic (AP) site that is generated after the excision of the damaged base, which can slow down the overall repair process.[4]
Escherichia coli MutM, Nei, and Nth
In E. coli, the DNA glycosylases MutM, Nei, and Nth have been demonstrated to have significant activity against 5hmU, particularly when it is mispaired with guanine (5hmU:G).[5] This is biologically significant as the deamination of 5-hydroxymethylcytosine would result in a 5hmU:G mispair. These enzymes exhibit a strong preference for excising 5hmU from a 5hmU:G context over a 5hmU:A pair, suggesting a primary role in correcting lesions that arise from the modification of cytosine derivatives.[5]
Quantitative Analysis of Enzyme Interactions
The efficiency and specificity of DNA glycosylases in excising 5hmU can be quantitatively assessed through kinetic studies. The following tables summarize the available quantitative data for the interaction of key DNA repair enzymes with 5hmU.
Human SMUG1
Table 1: Activity and Binding Characteristics of Human SMUG1 with 5hmU and Related Substrates
| Parameter | Substrate | Value | Notes |
| Relative Activity | 5-hydroxymethyluracil (5hmU) | 50% of Uracil excision | Activity was compared to the excision of uracil under the same conditions. |
| Product Inhibition (K_d) | Abasic Site | 0.125 ± 0.022 µM | Demonstrates strong binding of SMUG1 to the AP site product.[1] |
Escherichia coli DNA Glycosylases
For the E. coli enzymes, specific activities for the cleavage of oligonucleotides containing 5hmU have been determined, highlighting their preference for 5hmU mispaired with guanine.
Table 2: Specific Activities of E. coli DNA Glycosylases on 5hmU-Containing Oligonucleotides
| Enzyme | Substrate | Specific Activity (fmol/µg/h) | Relative Efficiency (5hmU:G / 5hmU:A) |
| MutM | 5hmU:G | 11.0 | 58 |
| 5hmU:A | 0.19 | ||
| Nei | 5hmU:G | 1.1 | 5 |
| 5hmU:A | 0.22 | ||
| Nth | 5hmU:G | 7.4 | 37 |
| 5hmU:A | 0.20 |
Data adapted from Igarashi et al., NAR, 2003.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of DNA glycosylases with 5hmU-containing DNA.
Oligonucleotide Cleavage Assay
This assay is a common method to determine the activity of a DNA glycosylase on a specific lesion within a synthetic DNA duplex.
Principle: A radiolabeled oligonucleotide containing a single 5hmU is incubated with the DNA glycosylase. The enzyme excises the 5hmU, creating an abasic (AP) site. The AP site is then cleaved by either the inherent lyase activity of the enzyme (if bifunctional) or by subsequent chemical treatment (e.g., with NaOH or piperidine). The resulting shorter DNA fragment is separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.
Materials:
-
5'-[γ-³²P]ATP
-
T4 Polynucleotide Kinase (PNK)
-
Synthetic oligonucleotides (one containing 5hmU, and a complementary strand)
-
DNA glycosylase of interest (e.g., purified SMUG1, MutM, Nei, or Nth)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 1 mM DTT)
-
1 M NaOH or 1 M piperidine
-
Formamide loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)
-
TBE buffer (Tris-borate-EDTA)
Procedure:
-
Oligonucleotide Labeling and Duplex Formation:
-
Label the 5'-end of the 5hmU-containing oligonucleotide with ³²P using T4 PNK and [γ-³²P]ATP according to the manufacturer's protocol.
-
Purify the labeled oligonucleotide to remove unincorporated nucleotides.
-
Anneal the labeled oligonucleotide with a stoichiometric amount of the complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Glycosylase Reaction:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
1X Reaction Buffer
-
10-50 nM of the ³²P-labeled DNA duplex substrate
-
Desired concentration of the purified DNA glycosylase
-
Nuclease-free water to the final volume (e.g., 10-20 µL)
-
-
Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).
-
-
AP Site Cleavage:
-
For monofunctional glycosylases (like SMUG1): Add an equal volume of 1 M NaOH to the reaction and incubate at 90°C for 30 minutes to cleave the AP site.
-
For bifunctional glycosylases (like MutM, Nei, Nth): The enzyme's lyase activity may be sufficient. Alternatively, piperidine treatment (1 M at 90°C for 30 minutes) can be used for complete cleavage.
-
-
Analysis by Denaturing PAGE:
-
Add an equal volume of formamide loading buffer to each reaction and heat at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dyes have migrated to the desired positions.
-
Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments.
-
Quantify the bands corresponding to the substrate and product to determine the percentage of cleavage.
-
Radioactive Uracil Release Assay
This assay directly measures the excision of the 5hmU base from the DNA backbone.
Principle: A DNA substrate is prepared with [³H]-labeled 5hmU. After incubation with the DNA glycosylase, the reaction is stopped, and the DNA is precipitated. The amount of released [³H]5hmU in the supernatant is then quantified by scintillation counting.
Materials:
-
DNA substrate containing [³H]-labeled 5hmU (e.g., purified phage DNA or synthetic oligonucleotides)
-
DNA glycosylase of interest
-
Reaction buffer
-
Ice-cold ethanol
-
Carrier DNA (e.g., calf thymus DNA)
-
Scintillation cocktail and counter
Procedure:
-
Glycosylase Reaction:
-
Set up the reaction mixture containing the [³H]5hmU-DNA substrate and the enzyme in the appropriate reaction buffer.
-
Incubate at 37°C for the desired time.
-
-
Separation of Released Base from DNA:
-
Stop the reaction by placing the tubes on ice.
-
Add carrier DNA and ice-cold ethanol to precipitate the DNA.
-
Centrifuge at high speed to pellet the DNA.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the released [³H]5hmU) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
The amount of released base is proportional to the enzyme's activity.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the interaction of 5hmU with DNA repair enzymes.
Base Excision Repair Pathway for 5hmU
Caption: The Base Excision Repair (BER) pathway for 5-hydroxymethyluracil.
Experimental Workflow for Oligonucleotide Cleavage Assay
Caption: Workflow for the oligonucleotide cleavage assay.
Logical Relationship of 5hmU Formation and Repair
Caption: Formation pathways of 5hmU and its cellular fate.
Conclusion
The interaction of 5-hydroxymethyluracil with DNA repair enzymes is a critical aspect of maintaining genome stability. The primary enzyme responsible for its removal in mammals, SMUG1, and the corresponding enzymes in prokaryotes, MutM, Nei, and Nth, exhibit a clear capacity to recognize and excise this lesion, particularly when it arises from the deamination of 5-hydroxymethylcytosine. While detailed steady-state kinetic data for hSMUG1 on 5hmU remains to be fully elucidated in publicly accessible literature, the available comparative data and specific activities of the E. coli enzymes provide a solid foundation for understanding the biological processing of this DNA modification. The experimental protocols and visualizations provided in this guide offer a practical framework for researchers to further investigate the intricate mechanisms of 5hmU repair and its implications in health and disease.
References
- 1. neb.com [neb.com]
- 2. mdpi.com [mdpi.com]
- 3. Excision of uracil from DNA by hSMUG1 includes strand incision and processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pre-steady-state kinetic analysis of damage recognition by human single-strand selective monofunctional uracil-DNA glycosylase SMUG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Gas chromatography-mass spectrometry protocol for 5,6-Dihydro-5-(hydroxymethyl)uracil analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-5-(hydroxymethyl)uracil (HmU), a product of oxidative DNA damage, serves as a critical biomarker for assessing oxidative stress and its implications in various pathological conditions, including cancer. Accurate and sensitive quantification of HmU in biological matrices is paramount for research and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a robust platform for this analysis, providing high sensitivity and specificity. However, the analysis of HmU by GC-MS is challenging due to its low volatility and potential for degradation during sample preparation.[1][2]
This application note provides a detailed protocol for the quantitative analysis of HmU in DNA samples using GC-MS. The method involves enzymatic hydrolysis of DNA to release the modified base, followed by derivatization to enhance volatility for GC-MS analysis. The use of an isotopically labeled internal standard is incorporated to ensure accuracy and control for variations during sample processing.[1]
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Experimental Protocols
DNA Extraction
High-quality DNA should be extracted from the biological matrix of interest (e.g., tissues, cells, or biofluids) using a commercial DNA extraction kit or a standard phenol-chloroform extraction method. The purity and concentration of the extracted DNA should be determined spectrophotometrically.
Enzymatic Hydrolysis of DNA
To avoid the degradation of HmU associated with acid hydrolysis, an enzymatic hydrolysis method is employed.[1][2] A one-step enzymatic hydrolysis protocol can be utilized for efficient digestion of DNA into its constituent bases.[3]
Materials:
-
Purified DNA sample
-
Enzyme Mix (e.g., containing DNase I, Nuclease P1, and alkaline phosphatase)[3][4]
-
Digestion Buffer (e.g., Tris-HCl buffer with MgCl2)[3]
-
Isotopically labeled internal standard (e.g., [¹³C,¹⁵N₂]-5,6-Dihydro-5-(hydroxymethyl)uracil)
Procedure:
-
To a microcentrifuge tube, add up to 10 µg of purified DNA.
-
Add a known amount of the isotopically labeled internal standard.
-
Add the enzyme mix and digestion buffer to the DNA sample.
-
Incubate the mixture at 37°C for 6-12 hours to ensure complete digestion.[3]
-
After incubation, the reaction can be stopped by heating the sample to 95-100°C for 5-10 minutes.
Sample Purification (Optional but Recommended)
For complex biological samples, a solid-phase extraction (SPE) step may be necessary to remove interfering substances from the DNA hydrolysate. A C18 SPE cartridge can be used for this purpose.
Trimethylsilyl (TMS) Derivatization
Derivatization is a critical step to increase the volatility of HmU for GC-MS analysis. Trimethylsilylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[5]
Materials:
-
Dried DNA hydrolysate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
Procedure:
-
Lyophilize the DNA hydrolysate to complete dryness.
-
To the dried sample, add 50 µL of a 1:1 (v/v) mixture of BSTFA (+1% TMCS) and anhydrous acetonitrile.
-
Seal the vial tightly and heat at 70-80°C for 30 minutes.[5]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and detection of the derivatized HmU.
GC-MS Parameters: The following table summarizes the recommended GC-MS parameters for the analysis of the di-trimethylsilyl derivative of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The quantification of HmU is performed using selected ion monitoring (SIM) to enhance sensitivity and selectivity. The following table provides the key quantitative parameters for the di-trimethylsilyl derivative of this compound.
| Analyte | Derivatization | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | di-TMS | ~15-17 | 271 | 147, 256 | ~3 fmol on-column[1] | ~10 fmol on-column |
| [¹³C,¹⁵N₂]-5,6-Dihydro-5-(hydroxymethyl)uracil (Internal Standard) | di-TMS | ~15-17 | 274 | 149, 259 | - | - |
Note: The exact retention time may vary depending on the specific GC-MS system and column used. The m/z values are for the di-trimethylsilyl derivative. The LOD and LOQ are estimated based on reported sensitivities for similar analyses and may require experimental determination for a specific instrument and method.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key steps in the analytical protocol.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in DNA samples by GC-MS. By employing enzymatic hydrolysis and a robust derivatization procedure, this method overcomes the inherent challenges of analyzing this important biomarker of oxidative DNA damage. The use of an isotopically labeled internal standard and selected ion monitoring ensures high accuracy, sensitivity, and reliability of the results, making this protocol a valuable tool for researchers and scientists in the field of drug development and biomedical research.
References
- 1. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
Application Note: Quantification of 5,6-Dihydro-5-(hydroxymethyl)uracil in Urine as a Biomarker for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The damage to cellular macromolecules, particularly DNA, is a key consequence of oxidative stress. 5,6-Dihydro-5-(hydroxymethyl)uracil is a product of oxidative damage to thymine residues in DNA. Once formed, this damaged nucleobase is recognized and excised by DNA repair mechanisms and subsequently excreted in the urine. The quantification of this compound in urine, therefore, presents a non-invasive approach to assess the extent of oxidative DNA damage and the body's repair capacity, offering a promising biomarker for monitoring disease progression and the efficacy of therapeutic interventions.
While research on this compound is still emerging, this application note provides a comprehensive overview based on the analysis of the closely related and more extensively studied biomarker, 5-hydroxymethyluracil (5-HMUra), and other urinary markers of oxidative DNA damage. The methodologies and data presented herein offer a foundational framework for researchers to develop and validate assays for this novel biomarker.
Formation of this compound and its Excretion
Reactive oxygen species, such as the hydroxyl radical (•OH), can attack the C5-C6 double bond of thymine in DNA, leading to the formation of various oxidation products. One such product is this compound. This lesion, if not repaired, can disrupt DNA replication and transcription.
The primary mechanism for the removal of such damaged bases from DNA is the Base Excision Repair (BER) pathway. DNA glycosylases recognize and excise the damaged base, initiating a cascade of enzymatic reactions that restore the correct DNA sequence. The excised, damaged base is then released into the bloodstream and subsequently excreted in the urine, making it an accessible biomarker of oxidative DNA damage.
Application Notes and Protocols for In Vitro Induction of 5,6-Dihydro-5-(hydroxymethyl)uracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the in vitro formation of 5,6-Dihydro-5-(hydroxymethyl)uracil (hmU), a modified pyrimidine base of significant interest due to its roles in DNA damage and potential epigenetic regulation. The following sections detail two primary methodologies for inducing hmU formation: chemical induction via the Fenton reaction and enzymatic synthesis using Ten-Eleven Translocation (TET) dioxygenases.
Introduction
This compound (hmU) is a product of the oxidation of the thymine methyl group.[1][2] Its presence in DNA can result from oxidative stress, a common form of endogenous DNA damage, or through enzymatic processes, suggesting a potential role in epigenetic pathways.[1][2] The ability to reliably generate hmU in vitro is crucial for a variety of research applications, including the study of DNA repair mechanisms, the development of analytical standards for detecting DNA damage, and the investigation of its potential epigenetic functions.
This document provides two distinct and detailed protocols for the in vitro synthesis of hmU:
-
Chemical Synthesis via Fenton Reaction: This method utilizes hydroxyl radicals generated by the Fenton reaction to oxidize thymidine. It is a cost-effective and straightforward approach for producing hmU.
-
Enzymatic Synthesis using TET Dioxygenases: This protocol employs the catalytic domain of a TET enzyme to achieve a more specific oxidation of thymine within a DNA context.
Data Presentation
The following table summarizes key quantitative parameters for the described in vitro methods for hmU formation. Please note that yields can vary significantly based on specific reaction conditions and purification efficiency.
| Method | Starting Material | Key Reagents | Typical Reaction Time | Reported Yield/Efficiency | Reference |
| Fenton Reaction | Thymidine or DNA | FeSO₄, H₂O₂, Ascorbic Acid, EDTA | 15 - 60 minutes | Yields are variable and depend on reaction conditions. One study noted a 1.6-fold higher detection of hmU with enzymatic vs. acid hydrolysis post-reaction, indicating product lability.[1] | [1] |
| Enzymatic (TET2) | Thymine-containing DNA | Recombinant TET2 enzyme, α-ketoglutarate, Fe(II), Ascorbic Acid | 1 - 4 hours | High efficiency of conversion on substrate DNA is achievable, but preparative scale yields are not widely reported. | General enzymatic assay protocols |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Fenton Reaction
This protocol describes the generation of hmU from thymidine using a Fenton-like reaction, which produces highly reactive hydroxyl radicals.
Materials:
-
Thymidine
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Ascorbic acid
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sodium phosphate buffer (pH 6.8)
-
Methanol (for quenching)
-
High-purity water
-
HPLC system for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM solution of thymidine in high-purity water.
-
Prepare a 10 mM solution of FeSO₄·7H₂O in high-purity water. This solution should be prepared fresh.
-
Prepare a 10 mM solution of EDTA in high-purity water.
-
Prepare a 20 mM solution of ascorbic acid in high-purity water. This solution should be prepared fresh.
-
Prepare a 1 M solution of H₂O₂ in high-purity water.
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
-
Reaction Setup:
-
In a sterile microcentrifuge tube, combine the following reagents in the specified order:
-
500 µL of 10 mM thymidine solution
-
100 µL of 0.1 M sodium phosphate buffer (pH 6.8)
-
50 µL of 10 mM FeSO₄·7H₂O solution
-
50 µL of 10 mM EDTA solution
-
100 µL of 20 mM ascorbic acid solution
-
-
Vortex the mixture gently.
-
-
Initiation of Reaction:
-
To initiate the reaction, add 50 µL of 1 M H₂O₂ to the reaction mixture.
-
Vortex immediately and incubate at room temperature for 30 minutes. The reaction will generate hydroxyl radicals, which will oxidize the thymidine.
-
-
Quenching the Reaction:
-
After the incubation period, quench the reaction by adding 150 µL of methanol.
-
-
Purification of this compound:
-
The reaction mixture will contain unreacted thymidine, hmU, and other byproducts.
-
Purify hmU from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
Column: C18 column
-
Mobile Phase: A gradient of methanol in water.
-
Detection: UV detector at 220 nm.
-
-
Collect the fractions corresponding to the hmU peak, which can be identified by running a standard or by subsequent mass spectrometry analysis.
-
-
Quantification and Storage:
-
Quantify the purified hmU using a spectrophotometer and a known extinction coefficient or by comparison to a standard curve.
-
Store the purified hmU in a solution at -20°C or as a lyophilized powder at -80°C.
-
Protocol 2: Enzymatic Synthesis of this compound using TET Dioxygenase
This protocol outlines the in vitro synthesis of hmU within a DNA substrate using a recombinant TET enzyme.
Materials:
-
Thymine-containing single-stranded or double-stranded DNA substrate
-
Recombinant human TET2 catalytic domain (TET2-CD) protein (requires expression and purification)
-
HEPES buffer (pH 8.0)
-
(NH₄)₂Fe(SO₄)₂·6H₂O (freshly prepared)
-
α-ketoglutarate (α-KG)
-
L-ascorbic acid (freshly prepared)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
High-purity water
-
DNA purification kit
Procedure:
-
Expression and Purification of Recombinant TET2-CD:
-
Express the catalytic domain of human TET2 (residues 1129-2002) in a suitable expression system (e.g., insect cells or E. coli).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and activity.
-
-
Preparation of Reaction Buffer:
-
Prepare a 2X reaction buffer containing:
-
100 mM HEPES (pH 8.0)
-
4 mM (NH₄)₂Fe(SO₄)₂·6H₂O
-
4 mM α-ketoglutarate
-
4 mM L-ascorbic acid
-
2 mM DTT
-
-
-
Enzymatic Reaction Setup:
-
In a sterile microcentrifuge tube, set up the reaction on ice:
-
X µL of DNA substrate (e.g., 1 µg)
-
10 µL of 2X reaction buffer
-
1 µL of 10 mg/mL BSA
-
Y µL of purified TET2-CD enzyme (e.g., 1-5 µM final concentration)
-
Add high-purity water to a final volume of 20 µL.
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 37°C for 1 to 4 hours. The optimal incubation time may need to be determined empirically based on the desired level of conversion.
-
-
Termination of Reaction and DNA Purification:
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
Purify the DNA containing hmU using a standard DNA purification kit (e.g., PCR cleanup kit) to remove the enzyme and reaction components.
-
-
Analysis of hmU Formation:
-
To confirm the formation of hmU, the purified DNA can be subjected to:
-
Dot-blot analysis: Using an antibody specific for 5-hydroxymethyluracil.
-
Liquid chromatography-mass spectrometry (LC-MS/MS): After enzymatic digestion of the DNA to nucleosides. This method allows for precise quantification.
-
-
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of hmU via the Fenton reaction.
Caption: Workflow for the enzymatic synthesis of hmU using TET dioxygenase.
Caption: Pathways leading to the formation of 5-Hydroxymethyluracil.
References
Application Notes and Protocols: 5,6-Dihydro-5-(hydroxymethyl)uracil as a Standard for DNA Damage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a critical factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Reactive oxygen species (ROS) generated during normal cellular metabolism or from exogenous sources can induce a variety of lesions in DNA, compromising genomic integrity. One such lesion, formed from the oxidation of the thymine methyl group, is 5,6-Dihydro-5-(hydroxymethyl)uracil. Its accurate quantification is paramount for understanding the mechanisms of DNA damage and repair, as well as for the development of therapeutic interventions targeting these pathways.
These application notes provide detailed protocols for the use of this compound as a standard in DNA damage studies, covering its quantification by mass spectrometry and its role in the base excision repair pathway.
Quantification of this compound in DNA
The accurate measurement of this compound in biological samples is challenging due to its low abundance and potential for degradation during sample preparation. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision. The following protocols are adapted from established methods for similar DNA damage products and should be optimized in individual laboratories.[1][2]
Experimental Protocol 1: Quantification by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound in DNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from cells or tissues using a commercial DNA isolation kit to ensure high purity.
-
Enzymatic Hydrolysis (Recommended):
-
To 10-20 µg of DNA, add a cocktail of DNase I, nuclease P1, and alkaline phosphatase in a suitable buffer.
-
Incubate at 37°C for 24 hours to ensure complete digestion to individual nucleosides. Enzymatic hydrolysis is preferred as it avoids the degradation of this compound that can occur with acid hydrolysis.
-
-
Acid Hydrolysis (Alternative):
-
Dry the DNA sample and add 100 µL of 88% formic acid.
-
Incubate at 140°C for 90 minutes.
-
Cool on ice and dry the sample under a stream of nitrogen. Note: This method may lead to underestimation of this compound levels due to its degradation in acidic conditions.[3]
-
2. Sample Preparation:
-
Reconstitute the hydrolyzed DNA sample in 100 µL of the initial mobile phase.
-
Add an appropriate amount of a stable isotope-labeled internal standard of this compound.
-
Centrifuge the sample at high speed to pellet any debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Adapted from[1]):
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from other nucleosides (e.g., 0-5 min, 5-20% B; 5-10 min, 20-50% B; 10-12 min, 50-95% B; 12-15 min, 95% B; 15-16 min, 95-5% B; 16-20 min, 5% B).
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion of the standards.
-
4. Quantification:
-
Generate a calibration curve using known concentrations of the this compound standard.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation: LC-MS/MS Method Validation Parameters
The following table summarizes typical validation parameters for an LC-MS/MS method for a related compound, 5,6-dihydrouracil, which can serve as a benchmark for the method development of this compound.[1][2]
| Parameter | Typical Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
Role of this compound in DNA Repair
This compound, as a form of oxidative DNA damage, is primarily repaired through the Base Excision Repair (BER) pathway. The recognition and removal of this lesion are initiated by specific DNA glycosylases.
Base Excision Repair (BER) Pathway for this compound
The BER pathway is a multi-step process involving several key enzymes. The human DNA glycosylase SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase) has been shown to recognize and excise 5-hydroxymethyluracil, a closely related oxidized pyrimidine.[4][5] It is highly probable that SMUG1 also acts on this compound.
Key Steps in the BER Pathway:
-
Recognition and Excision: A DNA glycosylase, likely SMUG1, recognizes the this compound lesion and cleaves the N-glycosidic bond, releasing the damaged base.[4] This creates an apurinic/apyrimidinic (AP) site.
-
AP Site Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site.
-
End Processing: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate (dRP) residue and fills the gap with the correct nucleotide.
-
Ligation: DNA ligase III, in complex with XRCC1, seals the nick in the DNA backbone, completing the repair process.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the biological pathway, the following diagrams have been generated using Graphviz.
Conclusion
The use of this compound as a standard is essential for the accurate assessment of oxidative DNA damage. The protocols and information provided herein offer a comprehensive guide for researchers in this field. The detailed LC-MS/MS methodology, coupled with an understanding of the relevant DNA repair pathways, will facilitate further investigations into the role of oxidative stress in disease and the development of novel therapeutic strategies. It is crucial to note that the provided protocols, particularly the LC-MS/MS parameters, may require optimization based on the specific instrumentation and experimental conditions of the user's laboratory.
References
- 1. Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.tue.nl [pure.tue.nl]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. DNA glycosylase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Immunodetection of 5,6-Dihydro-5-(hydroxymethyl)uracil
Introduction
5,6-Dihydro-5-(hydroxymethyl)uracil is a modified pyrimidine base that can arise in DNA through oxidative stress. As a product of DNA damage, its detection and quantification are of significant interest in various fields of research, including oncology, toxicology, and aging. Monoclonal antibodies specific to this compound are powerful tools for its sensitive and specific detection in biological samples. These application notes provide an overview of the utility of such antibodies and detailed protocols for their use in standard immunodetection assays.
Biological Significance
This compound is primarily formed as a consequence of oxidative damage to the methyl group of thymine in DNA. Reactive oxygen species (ROS) can induce this modification, leading to potential genomic instability if not repaired. The presence of this lesion in DNA can interfere with normal cellular processes such as transcription and replication. The primary cellular defense against such damage is the Base Excision Repair (BER) pathway, which recognizes and removes the damaged base, restoring the correct DNA sequence.[1][2][3] The level of this compound in cellular DNA can serve as a biomarker for oxidative stress and the efficacy of DNA repair mechanisms.
Applications
Monoclonal antibodies specific for this compound can be utilized in a variety of immunoassays to detect and quantify this DNA adduct in different sample types.
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative measurement of this compound in purified DNA samples. This is particularly useful for assessing global levels of this type of DNA damage in response to various treatments or in different pathological conditions.
-
Immunohistochemistry (IHC): To visualize the localization of this compound within tissues and cells. This can provide valuable information on the cell types or subcellular compartments that are most affected by oxidative stress.
-
Dot Blot Analysis: A simple and rapid method for the semi-quantitative detection of this compound in DNA samples. It is a useful screening tool before proceeding with more quantitative methods.
Data Presentation
The following tables represent hypothetical data that could be obtained using a monoclonal antibody for this compound.
Table 1: Competitive ELISA Data for Quantification of this compound
| Standard Concentration (ng/mL) | Absorbance (450 nm) | % Inhibition |
| 1000 | 0.152 | 92.4% |
| 500 | 0.234 | 88.3% |
| 250 | 0.418 | 79.1% |
| 125 | 0.675 | 66.3% |
| 62.5 | 1.023 | 48.9% |
| 31.25 | 1.456 | 27.2% |
| 15.63 | 1.789 | 10.6% |
| 0 | 2.000 | 0.0% |
Table 2: Immunohistochemical Staining Intensity in Different Tissues
| Tissue Type | Condition | Staining Intensity (Arbitrary Units) |
| Liver | Control | 1.2 ± 0.3 |
| Liver | Oxidative Stress-Induced | 4.5 ± 0.8 |
| Brain | Control | 0.8 ± 0.2 |
| Brain | Oxidative Stress-Induced | 3.1 ± 0.6 |
| Kidney | Control | 1.5 ± 0.4 |
| Kidney | Oxidative Stress-Induced | 5.2 ± 1.1 |
Experimental Protocols
Production of Monoclonal Antibodies against this compound
The generation of monoclonal antibodies against small molecules like this compound requires the synthesis of an immunogen by conjugating the hapten to a carrier protein.
1. Immunogen Synthesis:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation (e.g., a carboxyl or amino group).
-
Conjugate the derivatized hapten to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. Use a standard cross-linking agent like EDC/NHS for carboxyl groups or glutaraldehyde for amino groups.
-
Purify the conjugate by dialysis to remove unreacted components.
-
Confirm conjugation by spectrophotometry or gel electrophoresis.
2. Immunization and Hybridoma Production:
-
Immunize mice (e.g., BALB/c) with the KLH-conjugated immunogen emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Administer booster injections every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum by ELISA using the BSA-conjugated antigen.
-
Once a high titer is achieved, perform a final boost and harvest the spleen cells 3-4 days later.
-
Fuse the spleen cells with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).
-
Select for hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.
3. Screening and Cloning:
-
Screen the supernatants from the hybridoma cultures for the presence of specific antibodies by ELISA using the BSA-conjugated antigen.
-
Select positive clones and expand them.
-
Perform single-cell cloning by limiting dilution to ensure monoclonality.
-
Further characterize the antibodies for their specificity and affinity.
Competitive ELISA Protocol
This protocol is designed for the quantitative detection of this compound in purified DNA samples.
1. Reagents and Materials:
-
Anti-5,6-Dihydro-5-(hydroxymethyl)uracil monoclonal antibody
-
BSA-conjugated this compound
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Sample/Standard Dilution Buffer (e.g., PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Coating: Dilute the BSA-conjugated this compound in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: In separate tubes, pre-incubate the anti-5,6-Dihydro-5-(hydroxymethyl)uracil antibody with varying concentrations of the standard or the DNA samples for 1 hour at room temperature.
-
Incubation: Add 100 µL of the antibody/sample mixture to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
Immunohistochemistry (IHC) Protocol
This protocol outlines the steps for detecting this compound in paraffin-embedded tissue sections.
1. Reagents and Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen Retrieval Solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen Peroxide (3%) to block endogenous peroxidases
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Anti-5,6-Dihydro-5-(hydroxymethyl)uracil monoclonal antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB Substrate Kit
-
Hematoxylin for counterstaining
-
Mounting medium
2. Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in Antigen Retrieval Solution and heating (e.g., in a microwave or water bath).
-
Peroxidase Blocking: Incubate the slides with 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Washing: Wash the slides with PBS.
-
Blocking: Apply Blocking Buffer and incubate for 1 hour at room temperature to block non-specific binding.
-
Primary Antibody: Incubate the slides with the anti-5,6-Dihydro-5-(hydroxymethyl)uracil monoclonal antibody overnight at 4°C.
-
Washing: Wash the slides with PBS.
-
Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the slides with PBS.
-
Streptavidin-HRP: Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Wash the slides with PBS.
-
Detection: Apply the DAB substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and mount with a coverslip using a permanent mounting medium.
Visualizations
Caption: Oxidative damage to thymine leading to the formation of this compound and its subsequent removal by the Base Excision Repair pathway.
Caption: Workflow for the production of monoclonal antibodies against this compound.
References
Application of 5,6-Dihydro-5-(hydroxymethyl)uracil in studying dihydropyrimidine dehydrogenase (DPD) activity
Application Notes: Studying Dihydropyrimidine Dehydrogenase (DPD) Activity
Introduction
Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, including uracil and thymine.[1][2] This enzyme plays a critical role in the pharmacokinetics of fluoropyrimidine drugs such as 5-fluorouracil (5-FU) and its prodrug capecitabine, which are widely used in the treatment of solid tumors.[3][4] DPD is responsible for degrading over 85% of the administered 5-FU dose, and deficiency in this enzyme can lead to a buildup of the drug, causing severe and potentially life-threatening toxicities.[4][5][6]
While the compound 5-(hydroxymethyl)uracil is recognized as a modified DNA base in the field of epigenetics and cancer research, its dihydrogenated form, 5,6-Dihydro-5-(hydroxymethyl)uracil, is not a commonly documented substrate for routine DPD activity assays.[7][8][9] Current research and clinical practices for assessing DPD status rely on well-established phenotyping and genotyping methods. These methods are crucial for identifying patients at risk of fluoropyrimidine toxicity and enabling personalized dosing strategies.[10][11][12]
This document provides detailed application notes and protocols for the established methods of studying DPD activity, intended for researchers, scientists, and drug development professionals.
Methods for Assessing DPD Status
The assessment of DPD status can be broadly categorized into two approaches: phenotyping, which measures the actual enzyme activity, and genotyping, which identifies genetic variants in the DPYD gene associated with reduced enzyme function.
1. Phenotypic Assays: Measuring DPD Enzyme Function
Phenotypic assays provide a direct measure of an individual's DPD enzyme capacity. Several methods are employed:
-
DPD Enzyme Activity in Peripheral Blood Mononuclear Cells (PBMCs): This is a direct assay that measures the rate of conversion of a substrate by DPD in isolated PBMCs.[2][11] It serves as a proxy for the DPD activity in the liver, the primary site of 5-FU metabolism.[2]
-
Plasma Dihydrouracil to Uracil (UH2:U) Ratio: This method measures the endogenous plasma concentrations of uracil (the substrate) and dihydrouracil (the product).[13] A low UH2:U ratio indicates reduced DPD activity, as the conversion of uracil to dihydrouracil is impaired.[13][14]
-
2-¹³C-Uracil Breath Test: This is a dynamic in vivo test where a patient ingests ¹³C-labeled uracil. The rate of ¹³CO₂ exhalation, a byproduct of uracil catabolism, is measured.[15] Reduced DPD activity results in a slower and lower exhalation of ¹³CO₂.[15]
-
Oral Uracil Loading Test: This test involves administering a specific dose of uracil and then measuring the plasma concentrations of uracil and dihydrouracil over time to assess the body's capacity to metabolize it.[12][16]
2. Genotypic Assays: Identifying DPYD Variants
Genotyping identifies specific single nucleotide variations (SNVs) in the DPYD gene that are known to result in decreased or absent DPD enzyme function.[3][17] While this method is robust and straightforward, it may not identify all individuals with DPD deficiency, as rare or unknown variants can also impact enzyme activity.[14] The four major variants commonly tested are c.1905+1G>A (DPYD2A), c.1679T>G (DPYD13), c.2846A>T, and c.1236G>A/HapB3.[3][10]
DPD Metabolic Pathway
The following diagram illustrates the central role of DPD in the catabolism of uracil and the chemotherapy drug 5-Fluorouracil (5-FU).
Caption: DPD is the rate-limiting enzyme in uracil and 5-FU catabolism.
Data Presentation
Table 1: Comparison of DPD Phenotyping Methodologies
| Feature | DPD Activity in PBMCs | Plasma UH2:U Ratio | 2-¹³C-Uracil Breath Test |
| Principle | Direct measurement of enzyme's catalytic rate in blood cells.[18] | Measures endogenous substrate/product ratio in plasma.[14] | In vivo measurement of whole-body DPD activity via labeled CO₂ exhalation.[15] |
| Sample Type | Whole Blood (EDTA) | Plasma | Breath Condensate |
| Advantages | Direct assessment of enzyme function. | Reflects in vivo systemic DPD activity; minimally invasive. | Non-invasive; reflects overall metabolic capacity. |
| Disadvantages | Labor-intensive; activity can vary with cell count and type.[19] | Uracil levels can be unstable; requires rapid sample processing.[20][21] | Requires specialized equipment (isotope ratio mass spectrometer).[15] |
| Turnaround Time | 1-2 Days | <1 Day | Several Hours |
Table 2: Representative DPD Activity in PBMCs
| DPD Status | Enzyme Activity (nmol/min/mg protein) | Interpretation |
| Normal | > 0.250 | Normal metabolism of fluoropyrimidines expected. |
| Partial Deficiency | 0.100 - 0.250 | Intermediate risk of toxicity. Dose reduction is often recommended.[10] |
| Profound Deficiency | < 0.100 | High risk of severe toxicity. Fluoropyrimidine use is contraindicated.[3][10] |
| Note: Reference ranges can vary between laboratories. The values presented are illustrative based on published data.[2][18] |
Table 3: 2-¹³C-Uracil Breath Test Parameters for DPD Status
| Parameter | Normal DPD Activity | Partial DPD Deficiency | Profound DPD Deficiency |
| Cmax (DOB) | 186.4 ± 3.9 | 117.1 ± 9.8 | 3.6 |
| Tmax (minutes) | 52 ± 2 | 100 ± 18.4 | 120 |
| DOB₅₀ (DOB at 50 min) | 174.1 ± 4.6 | 89.6 ± 11.6 | 0.9 |
| PDR (%) | 53.8 ± 1.0 | 36.9 ± 2.4 | < 1 |
| Data derived from a study of 58 individuals. Values are mean ± SE. Cmax: maximum ¹³CO₂ concentration; Tmax: time to reach Cmax; DOB: delta over baseline; PDR: percentage of ¹³C dose recovered.[15] |
Experimental Protocols
Protocol 1: DPD Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a radioenzymatic assay for the direct measurement of DPD activity.
1. Materials and Reagents:
-
Whole blood collected in EDTA tubes.
-
Ficoll-Paque density gradient medium.
-
Phosphate-buffered saline (PBS).
-
Lysis Buffer (e.g., potassium phosphate buffer with protease inhibitors).
-
Reaction Buffer (containing potassium phosphate, NADPH, dithiothreitol).
-
Substrate: [6-¹⁴C]-5-Fluorouracil or [6-¹⁴C]-Thymine.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
2. PBMC Isolation Workflow:
Caption: Workflow for the isolation of PBMCs from whole blood.
3. Assay Procedure:
-
Lysate Preparation: Resuspend the PBMC pellet in ice-cold Lysis Buffer and lyse the cells (e.g., by sonication). Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic DPD.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 100-200 µg) with the Reaction Buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [¹⁴C]-5-FU).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Product Separation and Detection:
-
Separate the radiolabeled product (e.g., [¹⁴C]-dihydrofluorouracil) from the unreacted substrate using HPLC.
-
Collect the fraction corresponding to the product.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
-
Calculation: Calculate the DPD activity as nmol of product formed per minute per mg of protein.
Protocol 2: Measurement of Plasma Uracil and Dihydrouracil (UH2:U) Ratio by LC-MS/MS
This protocol outlines the quantification of endogenous U and UH2 in plasma.
1. Sample Collection and Handling (Critical Step):
-
Collect blood in EDTA tubes.
-
Immediately place the tube on ice to halt DPD activity in blood cells.
-
Within 30 minutes, centrifuge the blood at 4°C (e.g., 1500 x g for 10 min) to separate the plasma.[21]
-
Transfer the plasma to a new tube and store immediately at -80°C until analysis. Delays or improper handling can lead to falsely elevated uracil levels.[20][21]
2. UH2:U Analysis Workflow:
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., reverse-phase C18 or a Hypercarb column) to separate uracil and dihydrouracil.[22][23]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for uracil, dihydrouracil, and their stable isotope-labeled internal standards.
-
Quantification: Generate a standard curve using known concentrations of uracil and dihydrouracil to quantify the amounts in the patient samples. Calculate the UH2:U molar ratio.
Logical Relationships in DPD-Related Toxicity
Understanding the link between an individual's genetic makeup, their metabolic capacity, and their clinical response to fluoropyrimidines is essential for personalized medicine.
Caption: The relationship between DPYD genotype, DPD phenotype, and 5-FU toxicity.
References
- 1. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 2. Dihydropyrimidine dehydrogenase activity in human peripheral blood mononuclear cells and liver: population characteristics, newly identified deficient patients, and clinical implication in 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Dihydropyrimidine dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. The role of 5-hydroxymethylcytosine in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 11. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of an oral uracil loading test to identify DPD‐deficient patients using a limited sampling strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. DPD identification is key in avoiding serious reaction to 5-FU cancer drug - Clinical Laboratory int. [clinlabint.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 17. All You Need to Know About DPYD Genetic Testing for Patients Treated With Fluorouracil and Capecitabine: A Practitioner-Friendly Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dihydropyrimidine dehydrogenase activity and the IVS14+1G>A mutation in patients developing 5FU-related toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Profound variation in dihydropyrimidine dehydrogenase activity in human blood cells: major implications for the detection of partly deficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Assay method for uracil, dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lcms.cz [lcms.cz]
Application Notes and Protocols for the Analysis of 5,6-Dihydro-5-(hydroxymethyl)uracil in Cancer Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-5-(hydroxymethyl)uracil (DH-5-hmUra) is a modified pyrimidine base that has garnered interest in cancer research due to its origins in oxidative DNA damage and its potential role as a biomarker. This document provides a comprehensive overview of the analysis of a closely related and more frequently studied oxidized pyrimidine, 5-(hydroxymethyl)uracil (5-hmUra), in cancer patient samples, with the protocols being adaptable for DH-5-hmUra. Increased levels of oxidized DNA bases are indicative of heightened oxidative stress, a condition often associated with carcinogenesis and the tumor microenvironment. Consequently, the quantification of these modified nucleosides in biological samples, such as urine and tumor tissue, may offer valuable insights into disease status, prognosis, and response to therapy.
The primary route of 5-hmUra formation is through the oxidation of the thymine methyl group by reactive oxygen species (ROS).[1] It can also arise from the deamination of 5-hydroxymethylcytosine (5hmC), another modified base implicated in epigenetic regulation.[2] Once formed, 5-hmUra is recognized and excised from the DNA by the base excision repair (BER) pathway, primarily initiated by the DNA glycosylases SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase) and TDG (Thymine-DNA glycosylase).[2][3] The excised base is then released into the bloodstream and subsequently excreted in the urine. This physiological process forms the basis for its use as a non-invasive biomarker of systemic oxidative stress.
These application notes provide a summary of the current quantitative data on urinary 5-hmUra in cancer patients, detailed protocols for its analysis, and a visual representation of the relevant biological pathways.
Data Presentation
The following table summarizes the quantitative data for urinary 5-(hydroxymethyl)uracil (5-hmUra) levels in healthy individuals and patients with colorectal cancer. This data highlights the potential of 5-hmUra as a biomarker for this malignancy. At present, comprehensive quantitative data for this compound in cancer patient samples is limited in publicly available literature.
| Analyte | Sample Type | Patient Group | No. of Subjects | Mean ± SD (pmol/μmol creatinine) | Fold Change (Cancer vs. Healthy) | Reference |
| 5-(hydroxymethyl)uracil (5-hmUra) | Urine | Healthy Controls | 72 | 1.53 ± 0.52 | - | Rozalski et al. |
| Adenoma Patients | 15 | 1.89 ± 0.61 | 1.24 | Rozalski et al. | ||
| Colorectal Cancer Patients | 56 | 2.15 ± 0.73 | 1.41 | Rozalski et al. |
Signaling and Repair Pathway
The formation of 5-(hydroxymethyl)uracil is a consequence of oxidative DNA damage, and its removal is critical for maintaining genomic integrity. The primary mechanism for its repair is the Base Excision Repair (BER) pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound or 5-(hydroxymethyl)uracil in biological samples using mass spectrometry-based techniques.
Experimental Protocols
The following are detailed protocols for the quantification of 5-(hydroxymethyl)uracil in urine and tissue samples. These can be adapted for this compound with appropriate optimization of mass spectrometry parameters.
Protocol 1: Quantification of 5-(hydroxymethyl)uracil in Urine by LC-MS/MS
This protocol is adapted from methods for the analysis of modified nucleosides in urine.
1. Materials and Reagents:
-
5-(hydroxymethyl)uracil (5-hmUra) analytical standard
-
Isotopically labeled 5-hmUra (e.g., [¹³C,¹⁵N₂]-5-hmUra) as an internal standard (IS)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Urine samples from cancer patients and healthy controls
-
Creatinine assay kit
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature and centrifuge at 4,000 x g for 10 minutes to remove sediment.
-
To 1 mL of the supernatant, add the internal standard to a final concentration of 50 ng/mL.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol.
-
Elute the analyte with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from other urine components (e.g., 0-5% B over 5 min, then a wash and re-equilibration step).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-hmUra and its internal standard. These will need to be optimized, but for 5-hmUra (MW: 142.11 g/mol ), a potential transition could be m/z 143.1 -> 126.1 [M+H]+ -> [M+H-NH₃]+.
4. Data Analysis:
-
Integrate the peak areas for 5-hmUra and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Determine the concentration of 5-hmUra in the urine samples from the calibration curve.
-
Measure the creatinine concentration in the urine samples using a standard assay.
-
Normalize the 5-hmUra concentration to the creatinine concentration (e.g., in pmol/µmol creatinine).
Protocol 2: Quantification of 5-(hydroxymethyl)uracil in Tissue by GC-MS
This protocol is based on established methods for the analysis of DNA adducts in tissue.[4][5]
1. Materials and Reagents:
-
5-(hydroxymethyl)uracil (5-hmUra) analytical standard
-
Isotopically labeled 5-hmUra as an internal standard (IS)
-
DNA extraction kit
-
Formic acid (for hydrolysis)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS grade solvents (e.g., acetonitrile, ethyl acetate)
2. Sample Preparation:
-
Excise approximately 50-100 mg of frozen tumor or adjacent normal tissue.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
To 50 µg of DNA, add the internal standard.
-
Hydrolyze the DNA to its constituent bases by adding 100 µL of 88% formic acid and heating at 140°C for 30 minutes.
-
Lyophilize the samples to remove the formic acid.
-
Derivatize the dried samples by adding 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile, and heating at 100°C for 15 minutes.
3. GC-MS Analysis:
-
GC System: Gas chromatograph with a capillary column.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An appropriate temperature program to separate the derivatized bases (e.g., initial temperature of 100°C, ramp to 250°C).
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Selected Ion Monitoring (SIM): Monitor the characteristic ions for the derivatized 5-hmUra and its internal standard.
4. Data Analysis:
-
Integrate the peak areas for the selected ions of derivatized 5-hmUra and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the amount of the standard.
-
Determine the amount of 5-hmUra in the DNA samples from the calibration curve.
-
Express the results as the number of 5-hmUra adducts per 10⁶ normal DNA bases.
Conclusion
The analysis of this compound and related oxidized pyrimidines in cancer patient samples is a promising area of research. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and clinicians interested in exploring the utility of these molecules as biomarkers of oxidative stress and cancer. Further studies are warranted to establish the clinical significance of these markers in a broader range of cancer types and to validate their use in diagnostic, prognostic, and therapeutic monitoring applications.
References
- 1. Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing the Metabolism of 5,6-Dihydro-5-(hydroxymethyl)uracil using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-5-(hydroxymethyl)uracil (DHMHU) is a modified pyrimidine base that plays a role in DNA damage and repair pathways. Understanding its metabolic fate is crucial for elucidating its biological functions and potential as a biomarker or therapeutic target. Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool to trace the metabolism of DHMHU in biological systems. This document provides detailed application notes and protocols for conducting such studies.
The metabolic pathway of pyrimidines, including uracil and its derivatives, primarily follows a reductive degradation pathway. The key enzymes in this pathway are dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase. These enzymes are expected to catabolize DHMHU into downstream metabolites. By using a stable isotope-labeled version of DHMHU, researchers can distinguish the administered compound and its metabolites from the endogenous unlabeled pool, allowing for precise tracking and quantification.
I. Synthesis of Stable Isotope-Labeled this compound
A potential route for the synthesis of [¹³C₅, ¹⁵N₂]-5,6-Dihydro-5-(hydroxymethyl)uracil involves a two-step process starting from commercially available [¹³C₅, ¹⁵N₂]-Uracil.
Step 1: Hydroxymethylation of [¹³C₅, ¹⁵N₂]-Uracil
This step is adapted from the known synthesis of 5-(hydroxymethyl)uracil from uracil.
-
Materials:
-
[¹³C₅, ¹⁵N₂]-Uracil
-
Paraformaldehyde
-
Potassium hydroxide (KOH)
-
Deionized water
-
Acetone
-
Hydroxylamine hydrochloride
-
-
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve [¹³C₅, ¹⁵N₂]-Uracil and paraformaldehyde in a solution of KOH in water.
-
Stir the mixture at 50-52°C for approximately 68 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with acetone to precipitate the crude product.
-
Collect the precipitate by filtration, wash with acetone, and dry.
-
To recover more product from the mother liquor, concentrate it and add a solution of hydroxylamine hydrochloride in water to precipitate a second crop of the product.
-
Combine the crude products for the next step.
-
Step 2: Reduction of [¹³C₅, ¹⁵N₂]-5-(hydroxymethyl)uracil
This step involves the reduction of the double bond in the pyrimidine ring.
-
Materials:
-
[¹³C₅, ¹⁵N₂]-5-(hydroxymethyl)uracil (from Step 1)
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
-
Protocol:
-
Dissolve [¹³C₅, ¹⁵N₂]-5-(hydroxymethyl)uracil in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 36 hours.
-
After the reaction, filter the mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the resulting [¹³C₅, ¹⁵N₂]-5,6-Dihydro-5-(hydroxymethyl)uracil using recrystallization or column chromatography.
-
Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry and NMR.
-
II. Experimental Protocols for Metabolic Tracing
This section outlines the protocol for tracing the metabolism of [¹³C₅, ¹⁵N₂]-DHMHU in a cell culture model.
A. Cell Culture and Labeling
-
Cell Line: A suitable cancer cell line with proficient pyrimidine metabolism (e.g., HeLa, A549) can be used.
-
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
[¹³C₅, ¹⁵N₂]-5,6-Dihydro-5-(hydroxymethyl)uracil
-
6-well plates
-
-
Protocol:
-
Seed the cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the labeling medium by supplementing the complete medium with a final concentration of 100 µM [¹³C₅, ¹⁵N₂]-DHMHU.
-
Remove the existing medium from the cells, wash once with PBS, and add the labeling medium.
-
Incubate the cells for different time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the metabolic flux.
-
B. Metabolite Extraction
-
Materials:
-
80% Methanol (pre-chilled at -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
-
Protocol:
-
At each time point, place the 6-well plates on ice.
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing the metabolites) to a new tube and store at -80°C until LC-MS/MS analysis.
-
III. LC-MS/MS Analysis
A. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the polar metabolites.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from 0% to 50% B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
B. Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
Predicted Metabolites and MS/MS Transitions: The following table provides the predicted m/z values for the labeled parent compound and its key metabolites, along with their proposed MS/MS transitions.
| Compound | Formula | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Description of Fragmentation |
| [¹³C₅, ¹⁵N₂]-5,6-Dihydro-5-(hydroxymethyl)uracil | ¹³C₅H₇¹⁵N₂O₃ | 150.06 | 132.05 | Loss of H₂O |
| 117.04 | Loss of CH₂OH | |||
| [¹³C₄, ¹⁵N₂]-β-Ureido-α-(hydroxymethyl)propionic acid | ¹³C₄H₇¹⁵N₂O₄ | 168.07 | 150.06 | Loss of H₂O |
| 124.06 | Loss of CO₂ | |||
| [¹³C₃, ¹⁵N]-β-Alanine, α-(hydroxymethyl) | ¹³C₃H₈¹⁵NO₃ | 109.06 | 91.05 | Loss of H₂O |
| 64.04 | Loss of COOH |
IV. Data Presentation and Visualization
Quantitative Data Summary
The following table presents hypothetical quantitative data from a metabolic tracing experiment, demonstrating the change in the relative abundance of the labeled compound and its metabolites over time.
| Time (hours) | [¹³C₅, ¹⁵N₂]-DHMHU (%) | [¹³C₄, ¹⁵N₂]-β-Ureido-α-(hydroxymethyl)propionic acid (%) | [¹³C₃, ¹⁵N]-β-Alanine, α-(hydroxymethyl) (%) |
| 0 | 100 | 0 | 0 |
| 2 | 85 | 12 | 3 |
| 6 | 60 | 30 | 10 |
| 12 | 35 | 45 | 20 |
| 24 | 15 | 50 | 35 |
Visualizations
Caption: Proposed metabolic pathway of [¹³C₅, ¹⁵N₂]-DHMHU.
Caption: Overall experimental workflow for metabolic tracing.
V. Conclusion
These application notes and protocols provide a comprehensive guide for researchers to investigate the metabolism of this compound using stable isotope labeling. By following these methodologies, it is possible to gain valuable insights into the metabolic fate of this important pyrimidine derivative, which can contribute to a better understanding of its role in cellular processes and disease. The combination of chemical synthesis, cell-based assays, and advanced mass spectrometry techniques provides a robust platform for detailed metabolic studies.
Troubleshooting & Optimization
Technical Support Center: Optimization of Acid Hydrolysis for 5-(hydroxymethyl)uracil (5-hmU) Analysis
Welcome to the technical support center for the analysis of 5-(hydroxymethyl)uracil (5-hmU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions to prevent the degradation of 5-hmU during acid hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is 5-(hydroxymethyl)uracil (5-hmU) and why is its quantification important?
A1: 5-(hydroxymethyl)uracil (5-hmU) is a modified pyrimidine base found in DNA. It is formed through the oxidation of the methyl group of thymine or the deamination of 5-hydroxymethylcytosine (5-hmC).[1][2] As a product of oxidative DNA damage, its accurate quantification is crucial for studies related to aging, cancer, and various pathological conditions.[3][4]
Q2: What are the common methods for releasing 5-hmU from DNA for quantification?
A2: The two primary methods for hydrolyzing the N-glycosidic bond to release 5-hmU from the DNA backbone are acid hydrolysis and enzymatic hydrolysis. Acid hydrolysis, typically using formic acid or hydrochloric acid, is a common method for DNA digestion. However, it is fraught with challenges related to the stability of 5-hmU.[3][4] Enzymatic hydrolysis utilizes a cocktail of enzymes, such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase, to digest the DNA into individual nucleosides.
Q3: Why is 5-hmU prone to degradation during acid hydrolysis?
A3: The hydroxymethyl group at the 5th position of the uracil ring is highly reactive in acidic environments.[3] This reactivity can lead to condensation reactions and other chemical modifications, resulting in the degradation of 5-hmU and the formation of various byproducts.[3] This degradation can lead to a significant underestimation of the actual amount of 5-hmU present in a DNA sample.[3]
Q4: What are the degradation products of 5-hmU under acidic conditions?
A4: While the exact degradation pathway of 5-hmU under typical DNA hydrolysis conditions is not fully elucidated in the provided search results, the reactivity of the hydroxymethyl group suggests it can undergo reactions similar to other furanic compounds like 5-hydroxymethylfurfural (HMF). Under acidic conditions, HMF is known to rehydrate to form levulinic acid and formic acid.[5][6] It is plausible that the pyrimidine ring of 5-hmU undergoes similar acid-catalyzed rearrangements and degradations.
Q5: Is there a recommended alternative to acid hydrolysis for 5-hmU quantification?
A5: Yes, enzymatic hydrolysis is strongly recommended as a more reliable method for the quantification of 5-hmU.[4] Studies have shown that enzymatic digestion can yield significantly higher and more accurate measurements of 5-hmU compared to acid hydrolysis. For instance, one study reported that the observed level of 5-hmU using enzymatic hydrolysis was 1.6-fold higher than when using acid hydrolysis on the same DNA sample.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the acid hydrolysis of DNA for 5-hmU analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable 5-hmU levels | Degradation of 5-hmU during acid hydrolysis. The hydroxymethyl group is unstable in strong acidic conditions, high temperatures, and prolonged incubation times. | 1. Switch to Enzymatic Hydrolysis: This is the most effective way to prevent degradation.[4]2. Optimize Acid Hydrolysis Conditions: If acid hydrolysis must be used, optimization is critical. Use a milder acid like formic acid instead of hydrochloric acid. Reduce acid concentration, incubation temperature, and time.[7]3. Use an Internal Standard: Incorporate an isotopically labeled 5-hmU internal standard ([¹³C,¹⁵N₂]-5-hmU) into your samples before hydrolysis. This will allow you to correct for losses during sample preparation and analysis.[4] |
| High variability between replicate samples | Inconsistent hydrolysis conditions. Minor variations in temperature, time, or acid concentration can lead to different extents of 5-hmU degradation. | 1. Ensure uniform heating: Use a calibrated heating block or water bath.2. Precise timing: Use a timer and stop the reaction consistently for all samples.3. Accurate pipetting: Use calibrated pipettes for adding acid and other reagents. |
| Poor chromatographic peak shape or resolution for 5-hmU | Interference from degradation products or other matrix components. | 1. Sample cleanup: Use solid-phase extraction (SPE) to purify the sample after hydrolysis.2. Optimize LC-MS/MS parameters: Adjust the mobile phase composition, gradient, and column chemistry to improve separation from interfering compounds. |
| Inaccurate quantification despite using an internal standard | Non-linear degradation kinetics. The degradation of the native and isotopically labeled 5-hmU may not be perfectly parallel under all conditions. | 1. Minimize degradation: Even with an internal standard, it is best to use the mildest possible hydrolysis conditions to minimize the extent of degradation.2. Matrix-matched calibration curves: Prepare calibration standards in a matrix similar to the samples to account for matrix effects. |
Experimental Protocols
Protocol 1: Recommended Enzymatic Hydrolysis for 5-hmU Quantification
This protocol is designed to maximize the recovery of 5-hmU by avoiding harsh acidic conditions.
Materials:
-
Purified DNA sample
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Snake Venom Phosphodiesterase (e.g., from Crotalus adamanteus)
-
Alkaline Phosphatase (e.g., Calf Intestinal)
-
Ammonium acetate buffer (pH 5.3)
-
Ammonium bicarbonate buffer (pH 8.0)
-
Isotopically labeled internal standard ([¹³C,¹⁵N₂]-5-hmU)
-
LC-MS/MS system
Procedure:
-
To 10-20 µg of purified DNA, add the isotopically labeled 5-hmU internal standard.
-
Add ammonium acetate buffer (pH 5.3) and Nuclease P1. Incubate at 37°C for 2 hours.
-
Adjust the pH to 8.0 with ammonium bicarbonate buffer.
-
Add Snake Venom Phosphodiesterase and Alkaline Phosphatase. Incubate at 37°C for an additional 2 hours.
-
Stop the reaction by adding an equal volume of cold acetonitrile or by heating at 95°C for 5 minutes.
-
Centrifuge the sample to pellet the enzymes.
-
Analyze the supernatant containing the digested nucleosides by LC-MS/MS.
Protocol 2: Optimized Acid Hydrolysis (Use with Caution)
This protocol is provided for instances where enzymatic hydrolysis is not feasible. Significant optimization and validation are required.
Materials:
-
Purified DNA sample
-
Formic acid (high purity)
-
Isotopically labeled internal standard ([¹³C,¹⁵N₂]-5-hmU)
-
Heating block or oven
-
Vacuum concentrator
-
LC-MS/MS system
Procedure:
-
To 10-20 µg of purified DNA, add the isotopically labeled 5-hmU internal standard.
-
Add 88% formic acid to the sample.
-
Seal the reaction vessel tightly.
-
Incubate at a carefully controlled temperature (start with a lower temperature, e.g., 120°C) for a specific duration (start with a shorter time, e.g., 60 minutes). Note: These conditions need to be optimized for your specific application to minimize degradation.
-
After incubation, cool the samples on ice.
-
Evaporate the formic acid to dryness using a vacuum concentrator.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Formation and analysis of 5-hmU.
Caption: Troubleshooting workflow for low 5-hmU signal.
References
- 1. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 5-Hydroxymethyluracil (HMDB0000469) [hmdb.ca]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of 5-hydroxymethylfurfural from non-edible lignocellulosic food wastes :: BioResources [bioresources.cnr.ncsu.edu]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
Improving sensitivity of mass spectrometry for low levels of 5,6-Dihydro-5-(hydroxymethyl)uracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the mass spectrometric sensitivity for detecting low levels of 5,6-Dihydro-5-(hydroxymethyl)uracil.
FAQs and Troubleshooting Guides
This section addresses common challenges encountered during the analysis of this compound and related modified nucleosides.
Sample Preparation
-
Q1: What is the most effective method for extracting this compound from biological matrices like plasma or urine?
A1: For effective extraction from complex biological matrices, a multi-step approach is often necessary to remove proteins and other interfering substances. A common workflow involves initial protein precipitation with a cold organic solvent like acetonitrile.[1][2] This is often followed by a more specific purification step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3] For very polar compounds like uracil and its derivatives, SPE using a mixed-mode or a specifically designed sorbent for polar analytes can significantly reduce matrix effects and improve sensitivity.[1][2][4]
-
Q2: I am analyzing this compound that is part of the DNA backbone. How should I prepare my sample?
A2: When analyzing DNA adducts, the first step is the isolation of DNA from the cells or tissue.[5] This is typically achieved using commercial kits or standard protocols involving proteinase K digestion and purification columns. Following DNA isolation, enzymatic hydrolysis is generally preferred over acid hydrolysis. Acid hydrolysis can lead to the degradation or chemical modification of 5-(hydroxymethyl)uracil, resulting in significantly lower recovery and underestimation of the actual levels.[6][7] Enzymatic digestion using a cocktail of nucleases (like nuclease P1) and phosphatases (like alkaline phosphatase) gently releases the individual nucleosides for analysis.
-
Q3: My sample contains high levels of salts after extraction. Will this affect my analysis?
A3: Yes, high salt concentrations in the final sample can cause significant ion suppression in the electrospray ionization (ESI) source, leading to reduced sensitivity. It is crucial to ensure that the final reconstitution solvent is compatible with your LC-MS system and that your sample preparation method effectively removes salts. If you suspect salt-induced ion suppression, consider adding a desalting step to your protocol, such as a post-extraction cleanup with a suitable SPE cartridge.
Liquid Chromatography
-
Q4: What type of HPLC/UHPLC column is best suited for separating this compound?
A4: this compound is a polar compound. Therefore, traditional C18 columns may not provide adequate retention. For better separation and peak shape, consider using a column designed for polar analytes. Options include:
-
Positively charged, surface-modified C18 phases: These columns, such as the Kinetex PS C18, show good selectivity for separating very polar uracil and its homologues.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC is an excellent alternative for retaining and separating highly polar compounds.
-
Porous graphitic carbon columns: These can also offer unique selectivity for polar analytes.
-
-
Q5: What are the recommended mobile phase compositions?
A5: A common mobile phase for the analysis of similar compounds consists of a weak acid, such as formic acid, in water and an organic modifier like acetonitrile or methanol.[3] The addition of a small amount of an ammonium salt, like ammonium acetate, can sometimes improve peak shape and ionization efficiency.[3] A typical starting point would be a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
Mass Spectrometry
-
Q6: Which ionization mode and MS/MS scan type should I use for optimal sensitivity?
A6: For modified nucleosides like this compound, positive electrospray ionization (ESI+) is generally the preferred mode.[3] To achieve the highest sensitivity and selectivity, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[8] This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and monitoring for one or more specific product ions generated through collision-induced dissociation (CID). For screening purposes where multiple adducts are being investigated, a constant neutral loss (CNL) scan can be useful, as many deoxynucleosides lose the deoxyribose moiety upon fragmentation.[8][9]
-
Q7: I am not seeing a signal for my compound, or the signal is very weak. What are the common causes?
A7: A weak or absent signal can be due to several factors:
-
Sample Degradation: Ensure the compound is stable throughout your sample preparation and storage.
-
Poor Ionization Efficiency: The compound may not ionize well under your current source conditions. Try optimizing source parameters such as capillary voltage, gas flows, and temperature.
-
Incorrect MS/MS Transition: Verify that you are monitoring the correct precursor and product ions for your analyte.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte. Improve your sample cleanup or chromatographic separation to mitigate this.
-
Instrumental Issues: Check for leaks in the LC or MS system, and ensure the instrument is properly tuned and calibrated.
-
Experimental Protocols
Protocol: Analysis of Uracil and its Metabolites in Human Serum by LC-MS/MS (Adapted from Phenomenex TN-0141)[1][2]
-
Sample Pre-treatment (Protein Precipitation):
-
To 100 µL of human serum in a microcentrifuge tube, add 900 µL of chilled (~0°C) acetonitrile while vortexing.
-
Centrifuge the samples at 6000 rpm for 5 minutes.
-
-
Solid Phase Extraction (SPE):
-
Condition a Strata®-X PRO SPE plate/cartridge with 1 mL of acetonitrile.
-
Load the supernatant from the pre-treatment step.
-
Apply vacuum to collect the eluate.
-
-
Evaporation and Reconstitution:
-
Dry the collected eluate under a stream of nitrogen at approximately 45°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: Kinetex® PS C18 (dimensions to be optimized, e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting with a high aqueous percentage to retain the polar analyte, followed by a ramp-up of the organic phase to elute it.
-
MS System: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be determined by infusing a standard of this compound. The precursor would be the [M+H]+ ion, and product ions would be determined by CID.
-
Quantitative Data Summary
The following table summarizes the performance of various LC-MS/MS methods for compounds structurally similar to this compound. This data can serve as a benchmark when developing and validating a method for the target analyte.
| Analyte(s) | Matrix | Sample Preparation | LC Column | LLOQ | Linearity Range | Reference |
| Uracil, 5,6-Dihydrouracil, 5-Fluorouracil | Human Serum | Protein Precipitation + SPE | Kinetex PS C18 | 5 ng/mL | 5 - 1000 ng/mL | [1] |
| Uracil, 5,6-Dihydrouracil, 5-Fluorouracil, 5-Fluoro-5,6-dihydrouracil | Human Plasma | Liquid-Liquid Extraction | Atlantis dC18 | 0.01 µM (Uracil), 0.1 µM (UH2) | 0.01 - 10 µM (Uracil), 0.1 - 10 µM (UH2) | [3] |
| Uracil, Dihydrouracil | Plasma | Automated Protein Precipitation | Hypercarb | 5 ng/mL | 5 - 320 ng/mL | [10] |
| 65 Nucleosides and Nucleotides | Biological Samples | N/A (Standards) | Reverse Phase | 0.10 nmol/L - 2.50 µmol/L | N/A | [11] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
Metabolic Pathway Context
This compound is not a direct metabolite in the canonical pyrimidine degradation pathway but is formed from the modification of thymine, a process that can be initiated by oxidative stress or enzymatic action. Its subsequent fate can involve DNA repair mechanisms if it is incorporated into the DNA.
Caption: Formation of this compound as a DNA adduct and its entry into DNA repair pathways.[12][13]
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast Quantitation of Uracil in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 5. Comparison of MS/MS Methods for Characterization of DNA/cisplatin Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: Showing metabocard for 5-Hydroxymethyluracil (HMDB0000469) [hmdb.ca]
- 13. Uracil in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
Artifact formation during sample preparation for 5,6-Dihydro-5-(hydroxymethyl)uracil analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately analyzing 5,6-Dihydro-5-(hydroxymethyl)uracil (5-hmU). The following information addresses common issues related to artifact formation during sample preparation and offers solutions to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of artifact formation during the sample preparation for 5-hmU analysis?
A1: The most significant source of artifact formation is the use of acid hydrolysis to digest DNA samples, particularly for subsequent analysis by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2] The hydroxymethyl group of 5-hmU is highly reactive in acidic solutions and can undergo condensation reactions with various molecules like carboxylic acids, alcohols, and amines.[2] This leads to the degradation and derivatization of 5-hmU, resulting in a substantial underestimation of its actual levels, potentially by as much as an order of magnitude.[2][3]
Q2: What is the recommended alternative to acid hydrolysis for DNA digestion?
A2: Enzymatic hydrolysis is the recommended method to avoid the degradation of 5-hmU.[1] This technique utilizes a combination of enzymes to digest DNA into individual nucleosides without the harsh conditions of acid treatment, thus preserving the integrity of 5-hmU.
Q3: How much of a difference in 5-hmU recovery can be expected between enzymatic and acid hydrolysis?
A3: Studies have shown that the detected levels of 5-hmU can be significantly higher when using enzymatic hydrolysis compared to acid hydrolysis. For instance, in DNA treated with hydrogen peroxide and iron, the observed level of 5-hmU was 1.6-fold higher with enzymatic hydrolysis.[1]
Q4: What are the best practices for storing 5-hmU standards and samples?
A4: To ensure the stability of 5-hmU, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[4][5] For in vivo experiments, it is advisable to prepare fresh working solutions on the same day of use.[4]
Q5: Can derivatization for GC/MS analysis introduce artifacts?
A5: Yes, the derivatization step required to make 5-hmU volatile for GC/MS analysis can be a source of artifacts. The efficiency of derivatizing agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be adversely affected by trace contaminants from the acid hydrolysis step or from the glass vials used.[6] This can lead to incomplete derivatization and inaccurate quantification.
Troubleshooting Guides
Issue 1: Low or undetectable levels of 5-hmU when using GC/MS.
| Possible Cause | Troubleshooting Step | Recommended Solution |
| Artifact formation during acid hydrolysis | Review your DNA digestion method. | Switch from acid hydrolysis to enzymatic hydrolysis to prevent the degradation of 5-hmU.[1] |
| Inefficient derivatization | Check for contaminants in your sample post-hydrolysis. | Ensure complete removal of acid and use high-purity reagents for derivatization. Consider using an isotopically labeled internal standard to control for variations in derivatization efficiency.[1][6] |
| Improper storage of standards or samples | Verify the storage conditions and age of your 5-hmU standards and samples. | Store stock solutions at -80°C for no longer than six months. Prepare fresh working solutions for each experiment.[4][5] |
Issue 2: Inconsistent or non-reproducible 5-hmU measurements.
| Possible Cause | Troubleshooting Step | Recommended Solution |
| Incomplete enzymatic digestion | Evaluate the efficiency of your enzymatic digestion protocol. | Ensure the use of an optimized enzyme cocktail and appropriate reaction conditions (pH, temperature, incubation time). Refer to the detailed enzymatic hydrolysis protocol below. |
| Variability in sample handling | Standardize your sample collection, storage, and preparation workflow. | Minimize the time samples are kept at room temperature. Process samples consistently to avoid variability in degradation. |
| Matrix effects in LC-MS/MS | Assess for ion suppression or enhancement from co-eluting matrix components. | Improve sample cleanup procedures. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
Quantitative Data Summary
The following table summarizes the quantitative comparison between acid and enzymatic hydrolysis for the analysis of 5-hmU.
| Hydrolysis Method | Relative Recovery of 5-hmU | Reference |
| Acid Hydrolysis | Baseline (Potentially up to 10x lower than actual) | [2][3] |
| Enzymatic Hydrolysis | 1.6-fold higher than acid hydrolysis | [1] |
Experimental Protocols
Problematic Method: Acid Hydrolysis of DNA for GC/MS Analysis
Disclaimer: This method is presented for informational purposes to highlight the source of artifacts and is not recommended for accurate quantification of 5-hmU.
-
Hydrolysis: DNA is hydrolyzed in formic acid at a high temperature (e.g., 140-160°C) for an extended period (e.g., 24-48 hours).[6][7]
-
Drying: The hydrolysate is dried completely.
-
Derivatization: The dried sample is derivatized with a silylating agent (e.g., BSTFA) to increase volatility for GC/MS analysis.[6]
Note: The harsh acidic conditions and high temperatures in this protocol lead to the significant degradation of 5-hmU.
Recommended Method: Simplified One-Step Enzymatic Digestion for LC-MS/MS Analysis
This protocol is adapted from a simplified method for DNA digestion to deoxynucleosides and is suitable for high-throughput analysis.[8]
-
Prepare Digestion Mix:
-
For one hundred 1µg DNA samples, prepare a 5 mL digestion mix containing:
-
250 Units Benzonase
-
300 mUnits phosphodiesterase I
-
200 Units alkaline phosphatase
-
Tris-HCl buffer (20mM, pH 7.9) with 100 mM NaCl and 20 mM MgCl₂.
-
-
-
Sample Digestion:
-
To 1 µg of DNA sample, add 50 µL of the Digestion Mix.
-
-
Incubation:
-
Incubate the mixture at 37°C for 6 hours.
-
-
Analysis:
-
The sample is now ready for direct analysis by LC-MS/MS. No further purification is typically required.
-
Visualizations
References
- 1. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Effects of formic acid hydrolysis on the quantitative analysis of radiation-induced DNA base damage products assayed by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor chromatographic resolution of 5,6-Dihydro-5-(hydroxymethyl)uracil
Welcome to the technical support center for the chromatographic analysis of 5,6-Dihydro-5-(hydroxymethyl)uracil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic separation of this compound.
Troubleshooting Guide
Poor chromatographic resolution of this compound can manifest in various ways, including peak tailing, peak fronting, broad peaks, and co-elution with other components. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC and is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column or mobile phase.[1] Peak fronting is less common but can occur due to column overload or improper sample solvent.
Potential Causes and Solutions:
| Potential Cause | Detailed Solution |
| Secondary Silanol Interactions | The free silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[1] To mitigate this, try adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1-0.5%). Alternatively, use a column with end-capping or a base-deactivated stationary phase. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the ionization state of the analyte and, consequently, its interaction with the stationary phase.[1][2][3][4] For polar compounds like uracil derivatives, adjusting the pH can improve peak shape.[5] Experiment with a mobile phase pH around the pKa of the analyte. Since the pKa of the related compound 5,6-Dihydrouracil is approximately 11.73, maintaining a pH at least 2 units below this (e.g., pH < 9.7) will keep the molecule in a neutral state, which can reduce tailing.[6] |
| Column Overload | Injecting too much sample can lead to peak fronting.[3] Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or stationary phase can lead to poor peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue 2: Poor Resolution and Co-elution
Question: I am observing poor resolution between this compound and other components in my sample, or the peak is co-eluting with an impurity. How can I improve the separation?
Answer:
Improving resolution requires optimizing the selectivity (α), efficiency (N), and retention factor (k) of the chromatographic system.
Potential Causes and Solutions:
| Potential Cause | Detailed Solution |
| Suboptimal Mobile Phase Composition | The choice and ratio of organic solvent to aqueous buffer in the mobile phase is a critical factor for achieving good resolution. For polar compounds, a mobile phase with a lower percentage of organic modifier (like acetonitrile or methanol) will increase retention and may improve separation. Try performing a gradient elution to effectively separate components with different polarities. |
| Inappropriate Mobile Phase pH | As mentioned for peak shape, pH can also dramatically alter selectivity.[1][2][3][4] Systematically vary the mobile phase pH to find the optimal selectivity for your separation. A pH that ensures the analyte and its closely eluting impurities are in different ionization states can significantly improve resolution. |
| Incorrect Column Chemistry | The stationary phase chemistry plays a crucial role in selectivity. If a standard C18 column is not providing adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for polar analytes. |
| Low Column Efficiency | Low efficiency leads to broad peaks and poor resolution. This can be caused by an old or poorly packed column, or a flow rate that is too high. Ensure you are using a high-quality column and consider reducing the flow rate. Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can significantly increase efficiency. |
| Inadequate Temperature Control | Temperature can affect selectivity and viscosity of the mobile phase. Operating at a controlled, slightly elevated temperature (e.g., 30-40 °C) can sometimes improve peak shape and resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: Based on methods for structurally similar compounds like 5,6-Dihydrouracil, a good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution from a low to a high percentage of the organic modifier is often effective for separating polar compounds from potential impurities.
Q2: How does the chemical structure of this compound influence its chromatographic behavior?
A2: this compound is a highly polar molecule due to the presence of the dihydrouracil ring and the hydroxymethyl group. This high polarity means it will have low retention on traditional reversed-phase columns like C18. The hydroxymethyl group can also participate in hydrogen bonding, which can lead to interactions with the stationary phase. The molecule's acidic pKa suggests that its retention will be sensitive to the pH of the mobile phase.[6]
Q3: Can I use UV detection for this compound?
A3: Yes, uracil and its derivatives typically have a UV absorbance maximum around 260 nm. However, the saturation of the 5,6-double bond in the dihydrouracil ring system may lead to a weaker UV chromophore compared to uracil itself. Therefore, while UV detection is possible, mass spectrometry (MS) detection will offer higher sensitivity and specificity, especially for complex samples.
Q4: What are some considerations for sample preparation?
A4: For relatively clean samples, a simple "dilute and shoot" approach where the sample is dissolved in the initial mobile phase may be sufficient. For more complex matrices like biological fluids, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.
Experimental Protocols
Adapted UPLC-MS/MS Method
This protocol is adapted from a validated method for uracil and 5,6-dihydrouracil and should be optimized for the specific application.[7][8]
1. Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., acetonitrile or methanol containing an internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC Conditions:
| Parameter | Value |
| Column | Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-50% B; 5-6 min: 50-98% B; 6-7 min: 98% B; 7-7.1 min: 98-2% B; 7.1-8 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. MS/MS Conditions (example for a triple quadrupole mass spectrometer):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition | To be determined by infusing a standard of this compound |
Visualizations
Troubleshooting Workflow for Poor Resolution
References
- 1. agilent.com [agilent.com]
- 2. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in the LC-MS/MS analysis of biological samples for 5,6-Dihydro-5-(hydroxymethyl)uracil
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of matrix effects in the LC-MS/MS analysis of 5,6-Dihydro-5-(hydroxymethyl)uracil in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for the LC-MS/MS analysis of this compound?
A1: The "matrix" in LC-MS analysis refers to all components in a biological sample other than the analyte of interest, which for our purposes is this compound. These components can include proteins, salts, lipids, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3]
Ion suppression, the more common phenomenon, reduces the analyte's signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][4] For a polar molecule like this compound, a key challenge is separating it from other polar endogenous compounds and phospholipids, which are major contributors to matrix effects in plasma and serum samples.[4][5]
Q2: What is the most effective sample preparation technique to minimize matrix effects for a polar analyte like this compound?
A2: The choice of sample preparation is critical for minimizing matrix effects. While simpler methods like protein precipitation (PPT) are quick, they are often less effective at removing interfering matrix components, particularly phospholipids.[6] More rigorous techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts.[1][4]
For polar analytes such as this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE can be particularly effective.[7] Additionally, specialized SPE cartridges and plates designed for phospholipid removal have shown excellent results in reducing matrix effects.[5][7][8][9]
A comparison of common sample preparation techniques is provided in the table below.
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | Simple, fast, and inexpensive. | High levels of residual phospholipids and other matrix components.[6] |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 15 - 30 (Suppression) | Good removal of salts and some phospholipids. | Can have lower recovery for very polar analytes, more labor-intensive.[4][6] |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 15 (Minimal Effect) | Highly selective, provides the cleanest extracts.[1][7] | More expensive and requires method development. |
| Phospholipid Removal SPE | 95 - 105 | < 10 (Minimal Effect) | Specifically targets and removes phospholipids, a major source of ion suppression.[5][8] | Higher cost compared to general SPE. |
Q3: How can I compensate for matrix effects that are not eliminated by sample preparation?
A3: The most effective way to compensate for unavoidable matrix effects is by using a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS is a form of the analyte of interest where some atoms have been replaced by their stable isotopes (e.g., ¹³C, ¹⁵N, ²H). Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte's signal to the SIL-IS's signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: What are the recommended starting LC conditions for separating this compound from matrix components?
A4: Given the polar nature of this compound, a reversed-phase chromatographic method using a C18 column is a common starting point. To enhance retention of polar compounds, a column with polar endcapping or a polar-embedded phase can be beneficial. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for retaining and separating highly polar analytes.
Here is a sample protocol for a reversed-phase method:
Experimental Protocol: LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 2% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized for this compound and its SIL-IS.
Q5: How can I quantitatively assess the degree of matrix effects in my assay?
A5: The most common method for quantifying matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solvent solution at the same concentration.
The matrix factor (MF) is calculated as follows:
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The results are often expressed as a percentage: Matrix Effect (%) = (MF - 1) * 100.
Troubleshooting Guide
Issue 1: Poor Peak Shape and/or Low Signal Intensity
-
Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Switch from PPT to a more effective method like SPE, specifically one designed for phospholipid removal.
-
Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the regions of ion suppression. A post-column infusion experiment can help identify these regions.
-
Check for Metal Chelation: Some analytes can interact with metal components of the LC system, leading to poor peak shape. Consider using a metal-free or bio-inert LC system if this is suspected.[10]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantitation.[11]
-
Issue 2: High Variability in Quantitative Results (%CV > 15%)
-
Possible Cause: Inconsistent matrix effects across different samples and lack of adequate compensation.
-
Troubleshooting Steps:
-
Implement a SIL-IS: If not already in use, a stable isotope-labeled internal standard is the best way to correct for sample-to-sample variations in matrix effects.[4]
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability in the extraction of matrix components. Automation of sample preparation can also improve consistency.
-
Evaluate Matrix Lot Variability: Test the assay with at least six different lots of the biological matrix to ensure that the method is robust to normal biological variation.
-
Issue 3: Confirmed Significant Ion Suppression
-
Possible Cause: The chosen sample preparation method is insufficient for the complexity of the matrix.
-
Troubleshooting Steps:
-
Systematic Comparison of Cleanup Methods: Perform a head-to-head comparison of PPT, LLE, and various SPE sorbents to determine the most effective method for reducing ion suppression for your specific matrix and analyte.
-
Chromatographic Selectivity: Explore different column chemistries (e.g., C18, PFP, HILIC) to alter the elution profile of the analyte relative to interfering compounds.
-
Change Ionization Polarity: If possible, test the analysis in negative ionization mode, as this may reduce interference from certain matrix components.
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma/serum, add the internal standard and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness and reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Solid-Phase Extraction (SPE) with Phospholipid Removal
-
Condition a phospholipid removal SPE plate/cartridge according to the manufacturer's instructions.
-
Perform a protein precipitation step as described in Protocol 1.
-
Load the supernatant from the PPT step onto the conditioned SPE plate/cartridge.
-
Apply a vacuum or positive pressure to pass the sample through the sorbent. The analyte will be in the flow-through, while phospholipids are retained.
-
Collect the eluate, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.
Visualizations
Caption: Workflow of different sample preparation techniques for LC-MS/MS analysis.
Caption: Decision tree for troubleshooting common LC-MS/MS issues.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. escholarship.org [escholarship.org]
- 5. Fast Quantitation of Uracil in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Technical Support Center: Selective Chemical Labeling of 5,6-Dihydro-5-(hydroxymethyl)uracil (hmU)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the selective chemical labeling of 5,6-Dihydro-5-(hydroxymethyl)uracil (hmU).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for selective chemical labeling of hmU in DNA?
A1: The two main enzymatic methods for selective hmU labeling are:
-
β-glucosyltransferase (βGT)-catalyzed glucosylation followed by click chemistry: This method utilizes a βGT enzyme to transfer a modified glucose moiety (e.g., containing an azide group) to the hydroxyl group of hmU. The azide group is then available for covalent ligation to a reporter molecule (e.g., biotin or a fluorophore) via click chemistry.[1][2]
-
5hmU DNA kinase (5hmUDK)-mediated phosphorylation and bioorthogonal labeling: This approach employs a specific kinase, 5hmUDK, to phosphorylate the hydroxymethyl group of hmU. The introduced phosphate can be engineered with a bioorthogonal handle (e.g., an azide or alkyne) for subsequent reaction with a corresponding reporter molecule.[3][4]
Q2: Why is selective labeling of hmU important?
A2: 5-hydroxymethyluracil is a modified DNA base that can arise from the deamination of 5-hydroxymethylcytosine (5hmC) or the oxidation of thymine.[5] Its presence in DNA is implicated in DNA demethylation pathways and may serve as an epigenetic mark.[2][5] Selective labeling allows for the detection, enrichment, and genome-wide mapping of hmU, which is crucial for understanding its biological functions.[2][4]
Q3: Can methods for labeling 5-hydroxymethylcytosine (5hmC) be used for hmU?
A3: Yes, some methods are adaptable. For instance, the β-glucosyltransferase (βGT) from T4 bacteriophage can recognize and glucosylate the hydroxyl group of both 5hmC and mismatched 5hmU:G.[2] However, it's important to note the selectivity of the enzyme for matched versus mismatched hmU.
Q4: What are the downstream applications of hmU labeling?
A4: Labeled hmU-containing DNA can be used for:
-
Affinity enrichment: Using tags like biotin, hmU-containing DNA fragments can be pulled down for further analysis.[2]
-
Fluorescence imaging: Labeled with fluorophores, the location of hmU can be visualized in cells.[6]
-
Next-generation sequencing: Genome-wide distribution of hmU can be mapped by sequencing the enriched DNA fragments.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Signal | Inactive enzyme (βGT or 5hmUDK) | - Ensure proper storage of the enzyme at the recommended temperature. - Perform a positive control experiment with a known hmU-containing substrate. - Avoid repeated freeze-thaw cycles. |
| Inhibitors in the DNA sample | - Purify the DNA sample using phenol:chloroform extraction followed by ethanol precipitation or a suitable purification kit to remove contaminants.[7] - Ensure the salt concentration in the reaction is below 20 mM.[7] | |
| Incorrect buffer composition or pH | - Prepare fresh buffers according to the protocol. - Verify the final pH of the reaction mixture. The pH should typically be between 7.5 and 8.0 for optimal enzyme activity.[2] | |
| Degraded DNA | - Assess the integrity of your DNA sample by running an aliquot on an agarose gel. Use high-quality, intact DNA for the labeling reaction. | |
| High Background Signal | Non-specific binding of the labeling reagent | - Increase the number of washing steps after the labeling and enrichment procedures. - Include a blocking agent (e.g., BSA) in your buffers. - Perform a "no enzyme" or "no DNA" control to assess the level of non-specific binding. |
| Contamination with free nucleotides | - Remove free nucleotides from the DNA sample by precipitation or spin-column purification before the labeling reaction.[7] | |
| Inconsistent Labeling Efficiency | Variations in DNA input | - Accurately quantify the input DNA using a fluorometric method (e.g., Qubit) rather than UV absorbance, which can be affected by contaminants. |
| Incomplete denaturation of DNA (for single-stranded labeling) | - Ensure complete heat denaturation of the DNA by heating to 95°C for 5-10 minutes, followed by immediate chilling on ice.[7] |
Experimental Protocols
Protocol 1: β-Glucosyltransferase (βGT)-Catalyzed Labeling of hmU
This protocol is adapted from the method described for labeling mismatched 5hmU.[2]
Materials:
-
DNA sample containing hmU
-
Recombinant mTet1 enzyme (for conversion of 5mC/5hmC to 5caC, if needed)
-
β-glucosyltransferase (βGT)
-
UDP-6-N₃-glucose
-
DBCO-PEG4-Biotin (or other azide-reactive biotinylation reagent)
-
Reaction buffers (specific to enzyme manufacturers)
-
Streptavidin-coated magnetic beads
Procedure:
-
(Optional) Oxidation of 5mC and 5hmC: If the goal is to specifically label mismatched hmU, pre-treat the DNA with mTet1 to oxidize 5mC and 5hmC to 5-carboxylcytosine (5caC), which is not a substrate for βGT.
-
Glucosylation Reaction:
-
Set up the reaction mixture containing the DNA sample, βGT, UDP-6-N₃-glucose, and the appropriate reaction buffer.
-
Incubate at the optimal temperature for βGT (typically 37°C) for 1-2 hours.
-
-
DNA Purification: Purify the azide-modified DNA from the reaction mixture using a DNA purification kit or ethanol precipitation.
-
Click Chemistry Reaction:
-
Resuspend the purified DNA in a suitable buffer.
-
Add the DBCO-PEG4-Biotin and allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.
-
-
Enrichment of Labeled DNA:
-
Wash and prepare the streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Incubate the biotinylated DNA with the beads to allow for binding.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound DNA.
-
Elute the enriched DNA from the beads.
-
Protocol 2: 5hmU DNA Kinase (5hmUDK)-Mediated Labeling
This protocol is based on the enzyme-mediated bioorthogonal labeling method.[3][4]
Materials:
-
DNA sample containing hmU
-
5hmU DNA kinase (5hmUDK)
-
γ-(2-Azidoethyl)-adenosine 5'-triphosphate (N₃-ATP)
-
DBCO-SS-Biotin (cleavable biotinylation reagent)
-
Reaction buffer for 5hmUDK
-
Streptavidin-coated magnetic beads
Procedure:
-
Phosphorylation Reaction:
-
Combine the DNA sample, 5hmUDK, N₃-ATP, and the 5hmUDK reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
-
DNA Purification: Purify the azide-modified DNA to remove unincorporated N₃-ATP.
-
Bioorthogonal Labeling (Click Chemistry):
-
Incubate the purified DNA with DBCO-SS-Biotin to attach the biotin moiety.
-
-
Enrichment of Labeled DNA:
-
Follow the same enrichment procedure as described in Protocol 1 using streptavidin-coated magnetic beads.
-
If a cleavable biotin linker was used, the enriched DNA can be released from the beads by treatment with a reducing agent (e.g., DTT).
-
Data Presentation
Table 1: Comparison of Labeling Methods
| Feature | βGT-Catalyzed Glucosylation | 5hmUDK-Mediated Phosphorylation |
| Enzyme | β-glucosyltransferase (βGT) | 5hmU DNA kinase (5hmUDK) |
| Cofactor/Substrate | UDP-6-N₃-glucose | N₃-ATP |
| Reaction | Glucosylation of the hydroxyl group | Phosphorylation of the hydroxyl group |
| Selectivity | Can be selective for mismatched hmU:G over matched hmU:A[2] | Selective for hmU in both single- and double-stranded DNA[3] |
| Reported Application | Genome-wide mapping of mismatched hmU[2] | Genome-wide mapping of hmU in Trypanosoma brucei[4] |
Visualizations
Caption: Experimental workflow for selective labeling and enrichment of hmU-containing DNA.
Caption: Proposed DNA demethylation and modification pathways involving hmU.
References
- 1. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Labeling of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Enhancing the stability of 5,6-Dihydro-5-(hydroxymethyl)uracil during sample storage and extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 5,6-Dihydro-5-(hydroxymethyl)uracil (DHMU) during sample storage and extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of DHMU.
| Problem | Potential Cause | Recommended Solution |
| Low or no DHMU detected in the sample. | Degradation during storage: DHMU is susceptible to degradation at room temperature. | Immediately freeze samples after collection. For short-term storage (up to 24 hours), use -20°C. For long-term storage, maintain samples at -80°C. Avoid repeated freeze-thaw cycles. |
| Degradation during extraction: The use of harsh chemical conditions, such as strong acids or bases, can lead to the degradation of DHMU. | Employ enzymatic hydrolysis methods instead of acid hydrolysis for DNA samples.[1][2] For plasma or serum, use a protein precipitation method with chilled organic solvents.[3][4] | |
| pH-mediated instability: DHMU stability is pH-dependent. Extreme pH values can accelerate degradation. | Maintain the sample pH within a neutral to slightly acidic range (pH 4-7) during storage and extraction.[5] | |
| Inconsistent or variable DHMU measurements across replicates. | Incomplete extraction: The extraction protocol may not be efficient in recovering DHMU from the sample matrix. | Optimize the extraction protocol by testing different solvent compositions and volumes. Ensure thorough vortexing and centrifugation steps. |
| Sample heterogeneity: The DHMU may not be evenly distributed throughout the sample. | Homogenize tissue samples thoroughly before extraction. For liquid samples, ensure they are well-mixed before aliquoting. | |
| Precipitation issues: Inefficient protein precipitation can lead to matrix effects and interfere with quantification. | Use chilled acetonitrile or a mixture of acetonitrile and methanol for protein precipitation. Ensure the solvent-to-sample ratio is optimal for complete precipitation.[4] | |
| Presence of unexpected peaks in chromatogram. | Formation of degradation products: DHMU can degrade into various byproducts, which may appear as extra peaks in the chromatogram. | Review the sample handling and storage procedures to minimize degradation. Use the information on potential degradation pathways to identify the unknown peaks. |
| Matrix interference: Components from the biological matrix may co-elute with DHMU, causing interference. | Optimize the chromatographic method to improve the separation of DHMU from matrix components. Consider using a more selective extraction method, such as solid-phase extraction (SPE).[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for samples containing DHMU?
For optimal stability, it is recommended to store samples at ultra-low temperatures. The stability of a related compound, 5,6-dihydrofluorouracil, is significantly improved at lower temperatures.[5]
| Storage Duration | Recommended Temperature |
| Short-term (up to 1 month) | -20°C[3][6][7] |
| Long-term (up to 6 months) | -80°C[3][6][7] |
Q2: How does pH affect the stability of DHMU?
Based on studies of similar dihydropyrimidines, DHMU is expected to be more stable in a slightly acidic to neutral pH range.[5] It is advisable to buffer plasma samples to a lower pH to improve stability.
Q3: Can I use acid hydrolysis to extract DHMU from DNA?
No, acid hydrolysis is not recommended as it can cause significant degradation of the hydroxymethyl group, leading to inaccurate quantification.[2][8] Enzymatic hydrolysis is the preferred method for releasing DHMU from DNA.[1]
Q4: What is the recommended method for extracting DHMU from plasma or serum?
A protein precipitation method using chilled organic solvents is recommended. This is followed by either liquid-liquid extraction or solid-phase extraction (SPE) for further purification.[3][4][8]
Q5: Are there any known degradation pathways for DHMU?
While specific degradation pathways for DHMU are not extensively documented, related dihydrouracil compounds are known to undergo hydrolysis.[1] The primary degradation is likely to involve the opening of the dihydrouracil ring.
Experimental Protocols
Protocol 1: Extraction of DHMU from Plasma/Serum
This protocol is based on established methods for the extraction of uracil and its metabolites from biological fluids.[3][4]
Materials:
-
Chilled Acetonitrile
-
Internal Standard (IS) solution (e.g., isotopically labeled DHMU)
-
Vortex mixer
-
Centrifuge capable of 6000 rpm and 4°C
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strata®-X)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., initial mobile phase for LC-MS/MS)
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 900 µL of chilled acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 6000 rpm for 5 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the DHMU using an appropriate elution solvent.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for DHMU extraction from plasma/serum.
Caption: Proposed hydrolytic degradation pathway for DHMU.
References
- 1. (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. The stability of 5,6-dihydrofluorouracil in plasma and the consequences for its analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast Quantitation of Uracil in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 8. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cross-reactivity issues in immunoassays for oxidized pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing immunoassays to detect and quantify oxidized pyrimidines. Cross-reactivity between different oxidized bases is a critical challenge that can lead to inaccurate results. This resource offers practical solutions and detailed protocols to help ensure the specificity and reliability of your experimental data.
Troubleshooting Guide
This guide addresses common issues encountered during immunoassays for oxidized pyrimidines, with a focus on resolving problems related to cross-reactivity.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Insufficient Blocking: Unoccupied sites on the microplate well surface can bind antibodies non-specifically.[1][2] | - Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA). - Extend the blocking incubation time. - Consider using a different blocking agent (e.g., non-fat dry milk, casein). - Add a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer.[2] |
| 2. Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. | - Perform a titration experiment to determine the optimal concentration for both primary and secondary antibodies that provides the best signal-to-noise ratio. | |
| 3. Inadequate Washing: Insufficient removal of unbound reagents is a common cause of high background.[1][3] | - Increase the number of wash cycles. - Ensure complete aspiration of wash buffer from the wells after each wash. - Add a 30-second soak step with the wash buffer during each cycle.[2] | |
| 4. Contamination: Contamination of reagents or plates can introduce interfering substances.[3] | - Use fresh, sterile reagents and pipette tips. - Ensure the plate washer is clean and free of microbial contamination.[1] | |
| Low or No Signal | 1. Inactive Reagents: Antibodies or enzyme conjugates may have lost activity due to improper storage or expiration. | - Verify the storage conditions and expiration dates of all reagents. - Test the activity of the enzyme conjugate and substrate independently. |
| 2. Incorrect Reagent Preparation: Errors in dilution or reagent preparation can lead to a failed assay. | - Double-check all calculations and ensure reagents were prepared according to the protocol. | |
| 3. Suboptimal Incubation Times or Temperatures: Incubation conditions are critical for antibody-antigen binding. | - Ensure that incubations are carried out at the recommended temperatures and for the specified durations. | |
| Poor Reproducibility (High CV%) | 1. Inconsistent Pipetting: Variation in pipetting technique can introduce significant error. | - Use calibrated pipettes and ensure consistent technique across all wells. - Change pipette tips for each standard, sample, and reagent. |
| 2. Uneven Plate Washing: Inconsistent washing across the plate can lead to variability. | - If using an automated plate washer, ensure all ports are functioning correctly. - If washing manually, apply the same technique and volume to all wells. | |
| 3. Temperature Gradients: "Edge effects" can occur if there is uneven temperature distribution across the plate during incubation. | - Ensure the entire plate is at a uniform temperature during incubations. Avoid stacking plates. | |
| Suspected Cross-Reactivity | 1. Antibody Specificity: The primary antibody may be binding to other structurally similar oxidized pyrimidines or even oxidized purines. | - Perform a competitive ELISA to assess the antibody's cross-reactivity against a panel of relevant oxidized bases (see Experimental Protocols section). - If significant cross-reactivity is observed, consider sourcing a more specific monoclonal antibody. |
| 2. Sample Matrix Effects: Components in the sample (e.g., serum, urine) may interfere with the antibody-antigen interaction. | - Prepare standards in a matrix that closely matches the sample matrix. - Perform spike and recovery experiments to assess matrix interference. |
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of immunoassays for oxidized pyrimidines?
A1: Cross-reactivity occurs when an antibody designed to bind to a specific oxidized pyrimidine (e.g., thymine glycol) also binds to other structurally similar molecules, such as different oxidized pyrimidines (e.g., 5-hydroxyuracil) or even oxidized purines (e.g., 8-oxo-7,8-dihydroguanine).[4] This can lead to an overestimation of the target analyte and inaccurate results.
Q2: How can I test for the cross-reactivity of my primary antibody?
A2: A competitive ELISA is the most common method to determine antibody cross-reactivity.[5] This involves incubating the antibody with a known concentration of the target analyte and comparing its binding to the binding when incubated with a range of concentrations of potentially cross-reacting molecules. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What is the difference between monoclonal and polyclonal antibodies in terms of specificity for oxidized pyrimidines?
A3: Monoclonal antibodies recognize a single epitope on an antigen, which generally leads to higher specificity and lower cross-reactivity. Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the same antigen, which can sometimes result in higher affinity but also a greater potential for cross-reactivity with related molecules. For assays requiring high specificity to distinguish between different oxidized pyrimidines, a well-characterized monoclonal antibody is often preferred.
Q4: Can I use an antibody for 8-hydroxy-2'-deoxyguanosine (8-OHdG) to measure oxidized pyrimidines?
A4: It is highly unlikely. Antibodies are typically specific to the chemical structure of their target. An antibody raised against an oxidized purine like 8-OHdG is not expected to cross-react significantly with oxidized pyrimidines due to the substantial structural differences between the purine and pyrimidine rings. However, it is always best practice to experimentally verify the specificity of any antibody.
Q5: My sample is urine. Are there any special considerations for preparing my samples?
A5: Yes, urine samples should be collected in a sterile container. To remove particulates that could interfere with the assay, it is recommended to centrifuge the samples and use the supernatant for the analysis.[6] Additionally, to account for variations in urine concentration, it is common practice to normalize the results to creatinine levels.
Data Presentation
A critical step in validating an immunoassay for an oxidized pyrimidine is to quantify the cross-reactivity of the primary antibody against other relevant DNA damage products. The following table provides a template for presenting such data, which should be generated using a competitive ELISA. The cross-reactivity is typically calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reactant that produces a 50% inhibition of the maximal signal (IC50).
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Table 1: Example Cross-Reactivity Profile for an Anti-Thymine Glycol Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Thymine Glycol (Target) | User-determined value | 100 |
| 5-Hydroxyuracil | User-determined value | Calculated value |
| 5-Hydroxycytosine | User-determined value | Calculated value |
| 5,6-Dihydrothymine | User-determined value | Calculated value |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG) | User-determined value | Calculated value |
| Unmodified Thymidine | User-determined value | Calculated value |
| Unmodified Deoxycytidine | User-determined value | Calculated value |
Note: Published data on a monoclonal antibody for thymine glycol (clone 2E8) indicates that its cross-reactivity has been tested against oxidized deoxycytidine polymer, oxidized deoxyguanosine polymer, and oxidized deoxyadenosine polymer with no significant reaction observed.[7]
Experimental Protocols
Protocol 1: Competitive ELISA for Quantifying Oxidized Pyrimidines and Assessing Antibody Cross-Reactivity
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the concentration of a specific oxidized pyrimidine in a sample. It can also be adapted to test the cross-reactivity of the primary antibody.
Materials:
-
Microtiter plate pre-coated with the target oxidized pyrimidine conjugated to a carrier protein (e.g., BSA).
-
Primary antibody specific to the target oxidized pyrimidine.
-
HRP-conjugated secondary antibody.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 2N H₂SO₄).
-
Standards of the purified target oxidized pyrimidine.
-
Standards of potential cross-reacting oxidized bases.
-
Samples for analysis.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the purified target oxidized pyrimidine standard in the assay diluent.
-
For cross-reactivity testing, prepare separate serial dilutions of each potential cross-reacting compound.
-
Prepare your experimental samples by diluting them in the assay diluent as needed.
-
-
Competitive Reaction:
-
Add 50 µL of the standards, cross-reactivity standards, or samples to the appropriate wells of the pre-coated microtiter plate.
-
Add 50 µL of the diluted primary antibody to each well.
-
Cover the plate and incubate for 1-2 hours at 37°C. During this incubation, the free antigen in the sample/standard competes with the antigen coated on the plate for binding to the primary antibody.
-
-
Washing:
-
Aspirate the contents of the wells.
-
Wash the plate 3-5 times with 200 µL of Wash Buffer per well. Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 3.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the standards. The signal intensity will be inversely proportional to the concentration of the target analyte.
-
Determine the concentration of the oxidized pyrimidine in your samples by interpolating their absorbance values from the standard curve.
-
For cross-reactivity analysis, determine the IC50 for the target analyte and each potential cross-reactant. Use these values to calculate the percentage of cross-reactivity as described in the Data Presentation section.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in addressing cross-reactivity issues in immunoassays for oxidized pyrimidines.
Caption: Troubleshooting workflow for high background signals.
Caption: Workflow for assessing antibody cross-reactivity.
Caption: Key factors influencing immunoassay specificity.
References
- 1. sinobiological.com [sinobiological.com]
- 2. arp1.com [arp1.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Anti thymidineglycol monoclonal antibody: JaICA's OXIDATIVE STRESSMARKERS [jaica.com]
Improving the efficiency of enzymatic digestion for the release of 5,6-Dihydro-5-(hydroxymethyl)uracil from DNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of enzymatic digestion for the release of 5,6-Dihydro-5-(hydroxymethyl)uracil (5-hmdU) from DNA.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic digestion of DNA to release 5-hmdU and other modified nucleosides for downstream analysis, such as by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Q1: Why is the digestion of my DNA sample incomplete, resulting in low yields of 5-hmdU?
A1: Incomplete digestion is a common issue that can significantly impact the quantification of 5-hmdU. Several factors can contribute to this problem.
-
Suboptimal Enzyme Activity: The enzymes used for digestion, typically a combination of nucleases and phosphatases, may not be functioning optimally. This can be due to improper storage, repeated freeze-thaw cycles, or the use of expired enzymes. Always ensure enzymes are stored at the recommended temperature, typically -20°C, and handled on ice.[1][2][3] It is also crucial to verify the activity of a new batch of enzymes on a control DNA sample.
-
Presence of Inhibitors: DNA preparations can contain contaminants that inhibit enzymatic activity. These inhibitors include residual phenol, chloroform, ethanol, EDTA, and high salt concentrations from purification procedures.[4][5] To mitigate this, ensure thorough purification of the DNA sample. Additional washes during the extraction process or re-purification using a column-based method can help remove these inhibitors.[4][5]
-
Incorrect Reaction Conditions: The buffer composition, pH, and temperature of the reaction are critical for optimal enzyme activity. Using the incorrect buffer or suboptimal pH can drastically reduce enzyme efficiency.[1][6] For a typical two-step digestion, Nuclease P1 requires a slightly acidic pH (around 5.0-5.4), while the subsequent dephosphorylation with alkaline phosphatase needs a more alkaline environment (pH 7.5-8.0).[7][8]
-
DNA Tertiary Structure: The complex structure of genomic DNA can sometimes hinder enzyme access. To address this, it is recommended to denature the DNA by heating it to 95-100°C for 10 minutes, followed by rapid cooling on ice before adding the enzymes.[7][8] This process unwinds the DNA, making it more accessible to the nucleases.
Q2: I am observing unexpected peaks or artifacts in my LC-MS/MS analysis. What could be the cause?
A2: The presence of unexpected peaks can arise from several sources during sample preparation and analysis.
-
Enzyme Contamination: The enzyme preparations themselves might contain contaminants that interfere with the analysis. Using high-purity, molecular biology-grade enzymes is essential.
-
Side Reactions: Suboptimal reaction conditions, such as incorrect pH or prolonged incubation times, can lead to the chemical modification of nucleosides, creating artifactual peaks. It is important to adhere to the recommended incubation times and conditions.
-
Contamination from Labware: Leaching of plasticizers or other chemicals from microcentrifuge tubes and pipette tips can introduce contaminants. Using high-quality, nuclease-free labware is recommended.
-
Incomplete Dephosphorylation: If alkaline phosphatase activity is low, residual phosphorylated nucleosides may be present, leading to additional peaks in the chromatogram. Ensure sufficient enzyme concentration and optimal buffer conditions for the dephosphorylation step.
Q3: The quantification of 5-hmdU is not reproducible between experiments. How can I improve consistency?
A3: Lack of reproducibility can be frustrating. Several factors can contribute to this variability.
-
Inaccurate DNA Quantification: The starting amount of DNA must be accurately determined for reliable quantification of 5-hmdU. Spectrophotometric methods (e.g., NanoDrop) can be influenced by RNA contamination. Fluorometric methods using DNA-specific dyes (e.g., Qubit) are generally more accurate.
-
Pipetting Errors: Inconsistent pipetting of small volumes of enzymes or DNA can introduce significant variability. Ensure your pipettes are calibrated regularly and use appropriate pipetting techniques.
-
Inconsistent Incubation Times and Temperatures: Small variations in incubation times and temperatures can affect the extent of digestion. Use a calibrated heat block or water bath for precise temperature control and a timer to ensure consistent incubation periods.[1]
-
Sample Handling: Ensure uniform mixing of the reaction components by gentle vortexing or flicking the tube, followed by a brief centrifugation to collect the contents at the bottom.[1] Avoid vigorous vortexing, which can denature the enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal enzyme cocktail for releasing 5-hmdU from DNA?
A1: A commonly used and effective method involves a two-step enzymatic digestion. The first step utilizes Nuclease P1 to digest the DNA into 3'-mononucleotides. The second step employs an alkaline phosphatase (such as calf intestinal alkaline phosphatase or shrimp alkaline phosphatase) to remove the phosphate group, yielding individual nucleosides ready for LC-MS/MS analysis.[7][8] Some protocols also incorporate phosphodiesterases to ensure complete digestion.[9][10]
Q2: What are the key parameters to consider for optimizing the enzymatic digestion protocol?
A2: The key parameters to optimize include:
-
Enzyme Concentration: The amount of enzyme should be sufficient to completely digest the amount of DNA in the reaction. A typical starting point is 5 units of Nuclease P1 and 10 units of alkaline phosphatase per 15 µg of DNA.[7][8]
-
Buffer Composition and pH: Each enzyme has an optimal buffer and pH range. Nuclease P1 works best in a sodium acetate buffer at pH 5.0-5.4, while alkaline phosphatase is most active in a Tris-HCl buffer at pH 7.5-8.0.[7][8]
-
Incubation Time and Temperature: Typical incubation is 30 minutes to 2 hours at 37°C for each enzymatic step.[6][7][8] However, these may need to be optimized based on the specific enzymes and DNA concentration used.
Q3: How can I be sure that my DNA is completely digested?
A3: While direct visualization of complete digestion to single nucleosides on a gel is not feasible, you can include a control reaction with a small plasmid DNA and run it on an agarose gel. Complete digestion should result in a smear at the very bottom of the gel, indicating the breakdown of the plasmid into very small fragments. For the actual samples, consistent and reproducible quantification of the major nucleosides (dG, dC, dA, T) by LC-MS/MS can serve as an indirect indicator of complete digestion.
Q4: Is it necessary to denature the DNA before digestion?
A4: While not always mandatory, denaturing the DNA by heating to 95-100°C for 10 minutes and then snap-cooling on ice is highly recommended.[7][8] This step helps to unwind the double helix, making the DNA more accessible to the enzymes and improving the overall efficiency of the digestion, especially for complex genomic DNA.
Experimental Protocols
Protocol 1: Two-Step Enzymatic Digestion of DNA to Nucleosides
This protocol is a widely used method for the complete digestion of DNA into single nucleosides for the analysis of modified bases like 5-hmdU.[7][8]
Materials:
-
Purified DNA sample
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Alkaline Phosphatase (e.g., Calf Intestinal or Shrimp Alkaline Phosphatase)
-
40 mM Sodium Acetate buffer (pH 5.0-5.4) with 0.4 mM ZnCl₂
-
1 M Tris-HCl buffer (pH 7.5-8.0)
-
Nuclease-free water
-
Heating block or water bath
-
Microcentrifuge
Procedure:
-
DNA Denaturation:
-
In a microcentrifuge tube, bring 1-15 µg of purified DNA to a final volume of 100 µL with nuclease-free water.
-
Heat the DNA sample at 95-100°C for 10 minutes.
-
Immediately place the tube on ice for 5 minutes to prevent re-annealing.
-
Briefly centrifuge the tube to collect any condensate.
-
-
Nuclease P1 Digestion:
-
Add 50 µL of 40 mM sodium acetate buffer (pH 5.0-5.4) containing 0.4 mM ZnCl₂ to the denatured DNA.
-
Add 50 µL of Nuclease P1 solution (5 U/mL in 40 mM sodium acetate buffer).
-
Mix gently by inverting the tube and centrifuge briefly.
-
Incubate at 37°C for 30 minutes to 2 hours.
-
-
Alkaline Phosphatase Digestion:
-
Adjust the pH of the reaction mixture to 7.5-8.0 by adding 20 µL of 1 M Tris-HCl (pH 7.5).
-
Add 15 µL of alkaline phosphatase solution (10 U/mL).
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for 30 minutes to 2 hours.
-
-
Enzyme Inactivation:
-
Inactivate the enzymes by heating the reaction mixture at 95°C for 10 minutes.
-
Place the samples on ice.
-
-
Sample Preparation for LC-MS/MS:
-
The digested sample is now ready for downstream analysis. Depending on the LC-MS/MS method, a filtration or dilution step may be required. A common practice is to dilute the samples with the initial mobile phase of the chromatography.
-
Data Presentation
Table 1: Recommended Reaction Conditions for a Two-Step Enzymatic Digestion
| Parameter | Nuclease P1 Digestion | Alkaline Phosphatase Digestion |
| Enzyme | Nuclease P1 | Alkaline Phosphatase (Calf Intestinal or Shrimp) |
| DNA Input | 1-15 µg | - |
| Buffer | 40 mM Sodium Acetate | 1 M Tris-HCl |
| pH | 5.0 - 5.4 | 7.5 - 8.0 |
| Additives | 0.4 mM ZnCl₂ | - |
| Enzyme Units | 5 U / 15 µg DNA | 10 U / 15 µg DNA |
| Incubation Temp. | 37°C | 37°C |
| Incubation Time | 30 min - 2 hours | 30 min - 2 hours |
Table 2: Troubleshooting Summary for Incomplete Digestion
| Potential Cause | Recommended Solution |
| Inactive Enzymes | Check expiration date, store at -20°C, avoid freeze-thaw cycles.[1][2][3] |
| DNA Contaminants | Re-purify DNA, perform extra wash steps during extraction.[4][5] |
| Suboptimal Buffer/pH | Use recommended buffers and verify pH for each enzymatic step.[1][6] |
| Incorrect Temperature | Use a calibrated heating block set to the optimal temperature for each enzyme.[1] |
| Insufficient Incubation Time | Increase incubation time, but avoid excessively long incubations to prevent side reactions. |
| DNA Secondary Structure | Denature DNA at 95-100°C for 10 min before digestion.[7][8] |
| Inaccurate DNA Quantification | Use a fluorometric method for more accurate DNA concentration measurement. |
Visualizations
Caption: Workflow for the enzymatic release and analysis of 5-hmdU.
Caption: Troubleshooting logic for incomplete enzymatic digestion.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - BG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. go.zageno.com [go.zageno.com]
- 5. neb.com [neb.com]
- 6. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS analysis of nucleosides [bio-protocol.org]
- 10. Nuclease Digestion and Mass Spectrometric Characterization of Oligodeoxyribonucleotides Containing 1,2-GpG, 1,2-ApG, and 1,3-GpXpG Cisplatin Intrastrand Cross-links - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5,6-Dihydro-5-(hydroxymethyl)uracil and 5-hydroxymethyluracil as DNA Damage Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two key oxidative DNA damage markers: 5,6-Dihydro-5-(hydroxymethyl)uracil (DiHMU) and 5-hydroxymethyluracil (5-hmU). Understanding the distinct characteristics of these lesions, from their formation and repair to the cellular responses they elicit, is crucial for advancing research in DNA damage, carcinogenesis, and the development of targeted therapies.
Introduction to the Markers
Both DiHMU and 5-hmU are products of oxidative damage to pyrimidine bases in DNA, primarily arising from the interaction of reactive oxygen species (ROS) with thymine and 5-methylcytosine. While structurally related, their formation pathways, repair mechanisms, and potential biological consequences differ, making them valuable differential markers for specific types of DNA damage and cellular stress.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of DiHMU and 5-hmU based on available experimental data. Direct quantitative comparisons are limited in the literature; therefore, the data presented provides a qualitative and semi-quantitative assessment.
| Feature | This compound (DiHMU) | 5-hydroxymethyluracil (5-hmU) |
| Primary Precursor | Thymine | Thymine, 5-methylcytosine |
| Major Inducing Agent | Ionizing radiation, Reactive Oxygen Species (ROS) | Ionizing radiation, Reactive Oxygen Species (ROS) |
| Formation Pathway | Hydroxyl radical attack on the C5-C6 double bond of thymine, followed by reduction and hydroxylation. | Oxidation of the methyl group of thymine or deamination of 5-hydroxymethylcytosine.[1] |
| Primary Repair Pathway | Base Excision Repair (BER) | Base Excision Repair (BER) |
| Key Repair Glycosylases | NTH1 (Endonuclease III homolog 1) | SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1), TDG (Thymine-DNA glycosylase)[2] |
| Mutagenic Potential | Considered to be a blocking lesion to DNA replication, potentially cytotoxic. | Can be mispaired with guanine, leading to C:G to T:A transitions if not repaired.[3] |
Table 1: General Characteristics of DiHMU and 5-hmU as DNA Damage Markers
| Parameter | This compound (DiHMU) | 5-hydroxymethyluracil (5-hmU) |
| Relative Abundance | Generally considered a minor product of oxidative DNA damage compared to other lesions like thymine glycol. | Levels can be significant, with some studies reporting levels comparable to 8-oxoguanine under certain conditions.[4][5] |
| Chemical Stability | Relatively stable lesion. | Chemically stable derivative of thymine.[6] |
| Detection Methods | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), ELISA, Immunohistochemistry.[4] |
Table 2: Physicochemical and Analytical Properties
Experimental Protocols
Detailed experimental protocols are essential for the accurate detection and quantification of these DNA damage markers. Below are representative methodologies for LC-MS/MS and ELISA techniques.
Protocol 1: Quantification of DiHMU and 5-hmU in DNA by LC-MS/MS
This protocol is adapted from established methods for the analysis of modified DNA bases.
1. DNA Isolation and Hydrolysis:
- Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial DNA isolation kit.
- To 10-20 µg of DNA, add an internal standard solution containing isotopically labeled DiHMU and 5-hmU.
- Hydrolyze the DNA to its constituent bases using formic acid (e.g., 88% formic acid at 140°C for 40 minutes).
- Alternatively, enzymatic hydrolysis to nucleosides can be performed using a cocktail of DNase I, nuclease P1, and alkaline phosphatase to minimize artificial base modification.
2. Sample Preparation:
- Lyophilize the hydrolyzed DNA sample.
- Resuspend the sample in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Chromatography: Use a reverse-phase C18 column with a gradient elution.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
- Monitor the specific precursor-to-product ion transitions for DiHMU, 5-hmU, and their respective internal standards.
4. Quantification:
- Generate a standard curve using known concentrations of authentic DiHMU and 5-hmU standards.
- Calculate the amount of each lesion in the DNA sample by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
Protocol 2: Detection of 5-hmU in DNA by ELISA
1. DNA Denaturation and Coating:
- Denature 100 ng of genomic DNA per well by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
- Coat a 96-well plate with the denatured DNA in a coating buffer at 37°C for 1 hour or overnight at 4°C.
2. Blocking:
- Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C to prevent non-specific antibody binding.
3. Antibody Incubation:
- Wash the wells.
- Add a primary antibody specific for 5-hmU diluted in blocking buffer and incubate for 1 hour at 37°C.
- Wash the wells.
- Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at 37°C.
4. Detection:
- Wash the wells.
- Add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
5. Measurement:
- Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Quantify the amount of 5-hmU by comparing the absorbance to a standard curve generated with DNA standards containing known percentages of 5-hmU.
Signaling Pathways and Biological Consequences
The presence of DiHMU and 5-hmU in DNA triggers the DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.
Base Excision Repair (BER) Pathway
Both DiHMU and 5-hmU are primarily removed by the BER pathway. However, the initial recognition and excision steps are carried out by different DNA glycosylases, highlighting a key difference in their processing.
Caption: Base Excision Repair pathways for DiHMU and 5-hmU.
DNA Damage Response (DDR) Signaling
The presence of these lesions and the subsequent repair intermediates can activate the master kinases of the DDR, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). This activation leads to a signaling cascade that can result in cell cycle arrest, providing time for repair, or apoptosis if the damage is too severe. The p53 tumor suppressor protein is a critical downstream effector in this pathway.
Caption: General overview of the DNA Damage Response pathway.
Experimental Workflow for Comparative Analysis
A robust experimental design is crucial for the comparative analysis of DiHMU and 5-hmU.
Caption: Workflow for comparative analysis of DiHMU and 5-hmU.
Conclusion
This compound and 5-hydroxymethyluracil serve as distinct and informative markers of oxidative DNA damage. While both are repaired through the base excision repair pathway, they are recognized by different DNA glycosylases, suggesting specialized roles in the cellular response to DNA damage. The choice of marker and analytical method should be guided by the specific research question, with LC-MS/MS offering the most comprehensive and quantitative approach for a direct comparison. Further research is needed to fully elucidate the specific signaling pathways triggered by each lesion and to establish their precise roles as biomarkers in disease.
References
- 1. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 5,6-Dihydro-5-(hydroxymethyl)uracil as a biomarker for specific cancer types
A Comprehensive Guide to Hydroxylated Pyrimidine Derivatives as Cancer Biomarkers: 5-Hydroxymethyluracil vs. 5-Hydroxymethylcytosine
Introduction
The landscape of cancer diagnostics is continually evolving, with a significant focus on the discovery and validation of non-invasive biomarkers. Among the promising candidates are modified nucleobases that can be detected in bodily fluids, reflecting pathological changes at the molecular level. This guide provides a comparative analysis of two such biomarkers: 5-hydroxymethyluracil (5-hmU) and 5-hydroxymethylcytosine (5hmC). While the initial topic of interest was 5,6-Dihydro-5-(hydroxymethyl)uracil, the current body of scientific literature points to 5-hmU and 5hmC as the more extensively researched and clinically relevant analytes in oncology.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of these biomarkers' performance against each other and established clinical markers for colorectal, lung, and esophageal cancers. The guide includes quantitative data, in-depth experimental protocols, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of their potential clinical utility.
Biomarker Comparison: Quantitative Data
The diagnostic performance of a biomarker is paramount to its clinical applicability. The following tables summarize the quantitative data for 5-hmU and 5hmC in various cancers, compared with established biomarkers.
Table 1: Colorectal Cancer (CRC) Biomarker Performance
| Biomarker | Sample Type | Parameter | Value | Citation |
| 5-Hydroxymethyluracil (5-hmU) | Urine | Mean Level vs. Healthy | Higher in CRC patients | [1] |
| AUC | Moderate (specific value not consistently reported) | [2] | ||
| 5-Hydroxymethylcytosine (5hmC) | cfDNA | AUC (Early Stage) | 0.95 (combined with 5mC) | [3][4] |
| AUC (Pre-diagnosis) | 0.728 - 0.771 | [5][6] | ||
| Fecal Immunochemical Test (FIT) | Stool | Sensitivity (Advanced Neoplasia) | 26.3% | [7] |
| Specificity (Advanced Neoplasia) | 96.8% - 98.6% | [7] | ||
| Methylated Septin 9 (mSEPT9) | Blood | Sensitivity | 48% | [8] |
| Specificity | 92% | [8] | ||
| Carcinoembryonic Antigen (CEA) | Serum | Sensitivity (at 90% specificity) | 51.9% | [9] |
| AUC | Not consistently high for early detection | [10] |
Table 2: Lung Cancer Biomarker Performance
| Biomarker | Sample Type | Parameter | Value | Citation |
| 5-Hydroxymethylcytosine (5hmC) | cfDNA | AUC | 0.8476 - 0.8938 | [11] |
| Sensitivity | 72.73% - 87.50% | [11] | ||
| Specificity | 80.60% - 83.87% | [11] | ||
| CEA, CA-125, CYFRA 21-1, NY-ESO-1 Panel | Serum | Sensitivity | 49% | [12] |
| Specificity | 96% | [12] | ||
| Circulating Tumor DNA (ctDNA) - Methylation | cfDNA | Specificity | ~99.3% | [13] |
| Sensitivity (12 cancer types) | 67.3% | [13] |
Table 3: Esophageal Cancer Biomarker Performance
| Biomarker | Sample Type | Parameter | Value | Citation |
| 5-Hydroxymethylcytosine (5hmC) | cfDNA | AUC (Metastasis Detection) | 0.922 | [14][15] |
| Sensitivity (Metastasis Detection) | 88.90% | [14][15] | ||
| Specificity (Metastasis Detection) | 84.00% | [14][15] | ||
| AUC (Recurrence Detection) | 0.936 | [14][15] | ||
| Sensitivity (Recurrence Detection) | 93.30% | [14][15] | ||
| Specificity (Recurrence Detection) | 89.10% | [14][15] | ||
| Carcinoembryonic Antigen (CEA) | Serum | Sensitivity | 8% - 70% | [16] |
| Specificity | 57% - 100% | [16] | ||
| Circulating RNAs (circRNAs) | Blood | AUC | 0.88 | [16] |
| Sensitivity | 79% | [16] | ||
| Specificity | 85% | [16] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and clinical implementation of any biomarker.
Protocol 1: Analysis of Urinary 5-Hydroxymethyluracil (5-hmU) by GC-MS
This protocol is based on established methods for the analysis of modified nucleobases in urine.[17][18]
-
Sample Collection and Preparation:
-
Collect first-morning void urine samples.
-
Centrifuge at 2,000 x g for 10 minutes to remove cellular debris.
-
Store the supernatant at -80°C until analysis.
-
Thaw samples and add an internal standard (e.g., isotopically labeled 5-hmU).
-
-
Purification (Optional but Recommended):
-
Purify the urine sample using high-performance liquid chromatography (HPLC) to isolate the fraction containing 5-hmU.
-
-
Hydrolysis:
-
While acid hydrolysis can be used, it may lead to the degradation of 5-hmU.[17]
-
Enzymatic hydrolysis is a gentler alternative.
-
-
Derivatization:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Perform a two-step derivatization:
-
Methoximation: Add methoxyamine hydrochloride in pyridine and incubate to protect ketone groups.
-
Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate to increase volatility.
-
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
-
Use a suitable capillary column for separation (e.g., a non-polar or medium-polar column).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification of the target ions for 5-hmU and the internal standard.
-
-
Quantification:
-
Calculate the concentration of 5-hmU relative to the internal standard.
-
Normalize the results to urinary creatinine levels to account for variations in urine dilution.
-
Protocol 2: Genome-wide 5-Hydroxymethylcytosine (5hmC) Profiling in cfDNA using 5hmC-Seal
This protocol is based on the 5hmC-Seal method, which allows for the sensitive detection of 5hmC in low-input DNA samples like cfDNA.[5]
-
Plasma Collection and cfDNA Extraction:
-
Collect whole blood in EDTA-containing tubes.
-
Perform a two-step centrifugation process (e.g., 1,600 x g for 10 min, followed by 16,000 x g for 10 min for the plasma fraction) to obtain cell-free plasma.
-
Extract cfDNA from plasma using a commercial kit optimized for circulating nucleic acids.
-
Quantify the extracted cfDNA using a fluorometric method.
-
-
Library Preparation and 5hmC Labeling:
-
Ligate sequencing adapters to the ends of the cfDNA fragments.
-
Perform selective chemical labeling of 5hmC:
-
Use T4 bacteriophage β-glucosyltransferase (β-GT) to transfer an azide-modified glucose moiety onto the hydroxyl group of 5hmC.
-
Chemically modify the azide group with biotin.
-
-
-
Enrichment of 5hmC-containing cfDNA:
-
Incubate the biotin-labeled cfDNA with streptavidin-coated magnetic beads to capture the 5hmC-containing fragments.
-
Wash the beads to remove non-biotinylated DNA.
-
-
Final Library Amplification and Sequencing:
-
Perform PCR directly on the beads to amplify the captured cfDNA fragments.
-
Purify the amplified library using magnetic beads.
-
Quantify the final library and assess its quality.
-
Perform next-generation sequencing (NGS) on a suitable platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions with enriched 5hmC signals (peaks).
-
Perform differential enrichment analysis between cancer and control groups to identify cancer-specific 5hmC signatures.
-
Develop and validate a diagnostic model based on the identified biomarkers.
-
Mandatory Visualizations
Signaling Pathway: Formation of 5-hmU and 5hmC
Caption: Enzymatic pathways leading to the formation of 5-hydroxymethylcytosine and 5-hydroxymethyluracil in DNA.
Experimental Workflow: Urinary 5-hmU Analysis
Caption: Step-by-step workflow for the quantification of 5-hydroxymethyluracil in urine samples.
Logical Relationships: Biomarker Comparison Framework
Caption: Logical framework for the evaluation and comparison of different classes of cancer biomarkers.
Conclusion
The exploration of modified nucleobases as cancer biomarkers represents a significant advancement in the pursuit of non-invasive diagnostics. While this compound is not a widely studied biomarker, its analogues, 5-hydroxymethyluracil and 5-hydroxymethylcytosine, have emerged as promising candidates.
5-Hydroxymethyluracil (5-hmU) , as a urinary marker of oxidative stress, shows potential for colorectal cancer detection, although its diagnostic performance requires further validation in larger cohort studies to establish robust sensitivity and specificity metrics.
5-Hydroxymethylcytosine (5hmC) , profiled in circulating cell-free DNA, has demonstrated remarkable potential across multiple cancer types, including colorectal, lung, and esophageal cancers. Its ability to distinguish cancer patients from healthy individuals, even in early stages and pre-diagnostically, positions it as a strong candidate for inclusion in multi-analyte liquid biopsy panels. The high AUC values reported in several studies underscore its diagnostic accuracy.
In comparison to established biomarkers, 5hmC often exhibits superior or complementary performance, particularly for early-stage disease detection where markers like CEA may have limited utility. The continued development and standardization of sensitive detection methods, such as 5hmC-Seal, will be critical for the clinical translation of these findings. Future research should focus on large-scale validation studies and the integration of these novel biomarkers into multi-modal diagnostic algorithms to improve the early detection and management of cancer.
References
- 1. Role of Urinary Biomarkers in the Diagnosis of Adenoma and Colorectal Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of colorectal cancer in urine using DNA methylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips on establishing a reliable cell free DNA (cfDNA) workflow from plasma samples. | Revvity [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. 5‐Hydroxymethylcytosine profiling from genomic and cell‐free DNA for colorectal cancers patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TET enzymes - Wikipedia [en.wikipedia.org]
- 7. A Comparison of Fecal Immunochemical and High-Sensitivity Guaiac Tests for Colorectal Cancer Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimized (Pre) Analytical Conditions and Workflow for Droplet Digital PCR Analysis of Cell-Free DNA from Patients with Suspected Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in urinary metabolic profiles of colorectal cancer patients enrolled in a prospective cohort study (ColoCare) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Analysis of genome-wide 5-hydroxymethylation of blood samples stored in different anticoagulants: opportunities for the expansion of clinical resources for epigenetic research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hpst.cz [hpst.cz]
Cross-validation of different analytical methods for 5,6-Dihydro-5-(hydroxymethyl)uracil quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 5,6-Dihydro-5-(hydroxymethyl)uracil, a modified pyrimidine base, is crucial for various studies, including DNA damage and repair, and as a potential biomarker. This guide provides a comprehensive cross-validation of two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed comparison of their performance based on published experimental data for structurally analogous compounds, along with their respective experimental protocols.
Performance Comparison
The selection of an analytical method hinges on a variety of factors, including sensitivity, precision, and the nature of the sample matrix. Below is a summary of the quantitative performance of LC-MS/MS and GC-MS for the analysis of uracil derivatives closely related to this compound.
| Parameter | LC-MS/MS (for 5,6-dihydrouracil) | GC-MS (for 5-(hydroxymethyl)uracil) |
| Linearity Range | 0.625 - 160.0 ng/mL[1][2] | Data not available |
| Limit of Quantification (LOQ) | 2 ng/mL[3] | Data not available |
| Limit of Detection (LOD) | Data not available | 3 molecules per 10^5 thymines[4] |
| Intra-day Precision (%RSD) | ≤ 7.3%[1][2] | Data not available |
| Inter-day Precision (%RSD) | ≤ 8.6%[1][2] | Data not available |
| Accuracy | ≤ 17%[1][2] | Data not available |
Note: The data presented is for structurally similar analytes and serves as a strong indicator of the expected performance for this compound.
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for replicating results and choosing the most suitable method for your research needs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of polar compounds like uracil derivatives from biological matrices.
Sample Preparation (Liquid-Liquid Extraction) [5]
-
To a plasma sample, add an internal standard.
-
Perform protein precipitation.
-
Extract the analytes using a 10:1 (v/v) solution of ethyl acetate and 2-propanol.[5]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in 0.1% formic acid for injection into the LC-MS/MS system.[5]
Chromatographic Conditions [5]
-
Column: Atlantis dC18[5]
-
Mobile Phase: A gradient of 1.0 mM ammonium acetate, 0.5 mM formic acid, and 3.3% methanol.[5]
Mass Spectrometry Detection [1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like uracil derivatives, derivatization is a necessary step. A significant challenge with GC-MS for this class of compounds is the potential for analyte degradation during sample preparation.[4][6]
Sample Preparation (Enzymatic Hydrolysis) [4]
-
To avoid degradation of the analyte, enzymatic hydrolysis of the DNA is preferred over acid hydrolysis.[4]
-
Add an isotopically labeled internal standard to the sample.[4]
-
Perform enzymatic digestion of the DNA to release the modified bases.
-
Derivatize the sample to increase volatility and thermal stability for GC analysis.
Chromatographic and Detection Conditions
-
Column: A suitable capillary column for the separation of derivatized bases.
-
Detection: Mass spectrometry detection is used for quantification.
Visualizing the Workflow and Decision-Making Process
To further clarify the methodologies and aid in the selection process, the following diagrams illustrate the analytical workflow and a decision-making tree.
Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both LC-MS/MS and GC-MS are viable techniques for the quantification of this compound. The choice between them will largely depend on the specific requirements of the study.
-
LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and its ability to analyze polar, non-volatile compounds directly from complex biological matrices with minimal sample preparation that avoids harsh conditions.
-
GC-MS can also be employed, but it necessitates a derivatization step and careful sample preparation, particularly the use of enzymatic hydrolysis, to prevent the degradation of the target analyte.[4] While it can be a robust technique, the additional sample handling steps may introduce more variability.
For researchers requiring high throughput and sensitive quantification from biological samples, LC-MS/MS appears to be the more advantageous approach. However, with appropriate protocol modifications, GC-MS can also yield accurate results. The information provided in this guide, based on data from closely related uracil derivatives, should serve as a valuable resource for making an informed decision for your analytical needs.
References
- 1. Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
The Tale of Two Modifications: Unraveling 5,6-Dihydro-5-(hydroxymethyl)uracil and 5-Hydroxymethylcytosine Levels in Health and Disease
A comparative analysis for researchers and drug development professionals.
The landscape of epigenetics is in constant evolution, with new players emerging that modulate gene expression and cellular fate. Among these are oxidative modifications of DNA bases. This guide provides a comparative overview of the levels of 5,6-Dihydro-5-(hydroxymethyl)uracil and its more extensively studied counterpart, 5-hydroxymethylcytosine (5hmC), in healthy versus diseased tissues. While direct comparative data for this compound is limited, this guide synthesizes the available information and leverages the wealth of data on 5hmC to provide valuable context for researchers.
Distinguishing this compound and 5-Hydroxymethylcytosine
It is crucial to differentiate between these two molecules. 5-hydroxymethylcytosine (5hmC) is a well-established epigenetic mark, an oxidation product of 5-methylcytosine (5mC) generated by the Ten-eleven translocation (TET) enzymes.[1] It is considered the "sixth base" of the genome and plays a significant role in gene regulation.
This compound, on the other hand, is a modified pyrimidine that can be formed through several pathways, including the oxidation of thymine or the deamination of 5hmC.[2][3] Its role as a stable epigenetic mark is still under investigation, with some evidence suggesting it may be a DNA lesion resulting from oxidative stress.[2]
Comparative Analysis of Tissue Levels
Quantitative data directly comparing this compound levels in a wide range of healthy and diseased tissues is sparse. However, existing research provides some initial insights. In contrast, 5hmC has been extensively quantified across various pathologies.
This compound
Limited studies suggest that the levels of this compound may not fluctuate significantly in certain disease states. For instance, one review notes that its level remains relatively stable at approximately 0.5 molecules per 106 deoxynucleosides in both normal human colon and colorectal cancer tissues.[2] This suggests that in the context of colorectal cancer, its presence may not be a primary biomarker of disease.
5-Hydroxymethylcytosine (5hmC)
In stark contrast, 5hmC levels show dynamic changes in various diseases, particularly in cancer and neurodegenerative disorders.
Cancer: A general trend observed across numerous studies is a significant depletion of 5hmC in cancerous tissues compared to their healthy counterparts.[4][5] This loss of 5hmC is considered a hallmark of many malignancies.
-
Lung Cancer: Squamous cell lung cancers exhibit a 2- to 5-fold reduction in 5hmC levels compared to normal lung tissue.[4]
-
Brain Tumors: A drastic reduction of up to 30-fold in 5hmC has been observed in brain tumors when compared to healthy brain tissue.[4]
-
Colorectal Cancer: A significant decrease in 5hmC abundance is seen in cancerous colorectal tissues (0.02–0.06%) compared to normal tissues (0.46–0.57%).[6]
-
Other Cancers: Decreased 5hmC levels have also been reported in prostate, breast, liver, and kidney cancers.[7]
Neurodegenerative Diseases: The central nervous system is particularly rich in 5hmC, and alterations in its levels are associated with neurodegeneration.[1]
-
General Trend: In patients with neurodegenerative disorders, the levels of 5hmC are found to be highly compromised.[8]
-
Parkinson's Disease: Studies in animal models have shown a loss of 5hmC in the substantia nigra of α-synuclein transgenic mice, a model for Parkinson's disease.[9]
Quantitative Data Summary
The following table summarizes the reported levels of 5-hydroxymethylcytosine in various healthy and diseased human tissues. Data for this compound is included where available.
| Tissue | Condition | 5-Hydroxymethylcytosine (% of total cytosine) | Reference |
| Colon | Healthy | 0.45% - 0.46% | [6] |
| Colorectal Cancer | 0.02% - 0.06% | [6] | |
| Rectum | Healthy | 0.57% | [6] |
| Rectal Cancer | 0.02% | [6] | |
| Brain | Healthy | 0.67% | [6] |
| Brain Tumor | Significantly reduced (up to >30-fold) | [4] | |
| Lung | Healthy | 0.18% | [6] |
| Squamous Cell Carcinoma | Significantly reduced (2- to 5-fold) | [4] | |
| Liver | Healthy | 0.46% | [6] |
| Kidney | Healthy | 0.38% | [6] |
| Heart | Healthy | 0.05% | [6] |
| Breast | Healthy | 0.06% | [6] |
| Placenta | Healthy | 0.05% | [6] |
| Colon | Healthy | ~0.5/106 dN (for 5-hydroxymethyluracil) | [2] |
| Colorectal Cancer | ~0.5/106 dN (for 5-hydroxymethyluracil) | [2] |
Experimental Protocols
Accurate quantification of these DNA modifications is essential for research and clinical applications. Various methodologies are employed for their detection and measurement.
Quantification of this compound
-
Gas Chromatography/Mass Spectrometry (GC/MS): This technique can be used for the accurate measurement of this compound. However, the sample preparation, which involves acid hydrolysis of DNA, can lead to derivatization of the molecule, potentially underestimating its actual levels.[10]
-
Selective Chemical Labeling and Enrichment: A more recent method involves the selective glucosylation of 5-hydroxymethyluracil residues using a specific glucosyltransferase. The resulting modified base can then be enriched using antibodies or binding proteins for subsequent analysis by quantitative PCR or sequencing.[11][12]
Quantification of 5-Hydroxymethylcytosine (5hmC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is considered the gold standard for accurate and sensitive quantification of total 5hmC levels in a given DNA sample.[13]
-
Immunoassay: Enzyme-linked immunosorbent assay (ELISA)-based methods using specific antibodies against 5hmC provide a high-throughput and sensitive way to quantify global 5hmC levels.[6]
-
Oxidative Bisulfite Sequencing (oxBS-Seq): This sequencing-based method allows for the single-nucleotide resolution mapping of 5hmC. It involves the specific chemical oxidation of 5hmC to 5-formylcytosine (5fC), which is then susceptible to bisulfite conversion. By comparing the results with standard bisulfite sequencing (which detects both 5mC and 5hmC), the locations of 5hmC can be identified.[13]
Signaling and Formation Pathways
The biogenesis of this compound and 5-hydroxymethylcytosine involves distinct enzymatic and chemical pathways.
Caption: Formation pathways of 5-hydroxymethylcytosine and this compound.
Conclusion
The study of oxidative DNA modifications is a rapidly advancing field with significant implications for understanding disease pathogenesis and developing novel therapeutic strategies. While research on this compound is still in its early stages, the extensive data available for the related epigenetic mark, 5-hydroxymethylcytosine, provides a valuable framework for future investigations. The pronounced depletion of 5hmC in various cancers and its alteration in neurodegenerative diseases highlight the potential of these modifications as biomarkers and therapeutic targets. Further research is warranted to elucidate the precise roles and regulatory mechanisms of this compound in human health and disease.
References
- 1. The emerging role of 5-hydroxymethylcytosine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 5-Hydroxymethyluracil (HMDB0000469) [hmdb.ca]
- 4. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of 5-hydroxymethylcytosine in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decreased 5-hydroxymethylcytosine levels correlate with cancer progression and poor survival: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of 5-hydroxymethylcytosine in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered hydroxymethylome in the substantia nigra of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oxidative DNA Damage Indicators: 5-(Hydroxymethyl)uracil versus 8-Oxoguanine
In the landscape of molecular biology and drug development, the precise measurement of oxidative DNA damage is critical for understanding disease pathogenesis, aging, and the efficacy of therapeutic interventions. Reactive oxygen species (ROS) constantly challenge genomic integrity, leading to a variety of DNA lesions. Among the most studied are 8-oxoguanine (8-oxoG) and 5-(hydroxymethyl)uracil (5-hmUra), formed from the oxidation of guanine and thymine, respectively. This guide provides an objective comparison of these two key biomarkers, supported by experimental data, to aid researchers in selecting the appropriate indicator for their studies.
Overview of Lesions
8-Oxoguanine (8-oxoG) is one of the most abundant and well-characterized oxidative DNA lesions.[1][2][3] It arises from the direct oxidation of guanine, the most easily oxidized of the four DNA bases.[4] Its prevalence and mutagenic potential have established it as the gold-standard biomarker for oxidative stress.[3][5][6] If unrepaired, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations, which are frequently implicated in carcinogenesis.[2][7][8]
5-(Hydroxymethyl)uracil (5-hmUra) is a stable product resulting from the oxidation of the methyl group of thymine.[9][10] While also recognized as a product of oxidative DNA damage, its role is considered more complex.[9][11] Recent evidence suggests 5-hmUra may also function as an epigenetic mark, potentially involved in active DNA demethylation pathways.[10][12][13] This dual role presents both opportunities and challenges for its use as a straightforward biomarker of oxidative stress.
Comparative Performance: Quantitative Data
The utility of a biomarker is determined by its basal levels, its responsiveness to oxidative stress, and the reliability of its detection. The following tables summarize quantitative data from studies comparing 8-oxoG (measured as its deoxynucleoside, 8-oxodG) and 5-hmUra.
| Table 1: Comparison of Urinary Excretion in Smokers vs. Non-Smokers | ||
| Biomarker | Non-Smokers (nmol/mmol creatinine) | Smokers (nmol/mmol creatinine) |
| 5-(hydroxymethyl)uracil (5-hmUra) | 6.54 +/- 2.07 | 6.70 +/- 1.68 |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) | 1.16 +/- 0.35 | 1.35 +/- 0.50 (p = 0.039) |
| Data from a study with 30 non-smokers and 30 smokers. While 8-oxodG levels were significantly increased in smokers, 5-hmUra levels were not significantly different between the groups.[14] |
| Table 2: Urinary Excretion in Cancer Patients Treated with Adriamycin | ||
| Biomarker | Before Treatment (nmol/24h) | 24h After Treatment (nmol/24h) |
| 5-(hydroxymethyl)uracil (5-hmUra) | 80.8 +/- 8.44 | 98.7 +/- 6.87 (p < 0.01) |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) | No significant variation reported | No significant variation reported |
| Data from a study of 20 cancer patients. Adriamycin is known to generate ROS. Urinary 5-hmUra was significantly increased post-treatment, suggesting it may be a sensitive short-term marker for this specific type of oxidative stress.[15] |
| Table 3: Distribution in Transcriptionally Active vs. Silenced Chromatin | ||
| Biomarker | Heterochromatin (Silenced) (lesions/10⁶ nucleotides) | Euchromatin (Active) (lesions/10⁶ nucleotides) |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) | 0.91 | 4.37 |
| This study suggests that 8-oxoG is found at approximately 5-fold higher levels in transcriptionally active regions, pointing to a potential role in gene regulation alongside its role as a damage marker.[10] |
Formation and Repair Pathways
Both 8-oxoG and 5-hmUra are primarily repaired through the Base Excision Repair (BER) pathway, a highly conserved mechanism for correcting small, non-helix-distorting base lesions.
Formation of Oxidative Lesions
Reactive oxygen species, such as the hydroxyl radical (•OH), attack DNA bases, leading to the formation of 8-oxoG from guanine and 5-hmUra from thymine.
Base Excision Repair (BER) Pathway
The BER pathway involves a series of enzymes that recognize and replace the damaged base. For 8-oxoG, the key initiating enzyme is 8-oxoguanine DNA glycosylase (OGG1).[1][3][16] While the specific glycosylases for 5-hmUra (like SMUG1 or TDG) are also part of the BER pathway, the initial recognition step is distinct.
Experimental Protocols
Accurate quantification is paramount. Different analytical techniques are favored for each biomarker, often due to historical development and the chemical properties of the lesions.
General Experimental Workflow
The general workflow for analyzing either 8-oxoG or 5-hmUra from biological samples involves several key steps, from sample isolation to final detection.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Oxoguanine - Wikipedia [en.wikipedia.org]
- 3. Oxidized base 8-oxoguanine, a product of DNA repair processes, contributes to dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]
- 6. Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Springer Nature Experiments [experiments.springernature.com]
- 7. 8-Oxoguanine DNA glycosylase 1: Beyond repair of the oxidatively modified base lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Are 8-oxoguanine (8-oxoGua) and 5-hydroxymethyluracil (5-hmUra) oxidatively damaged DNA bases or transcription (epigenetic) marks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine and 5-(hydroxymethyl) uracil in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urine 8-oxo-7,8-dihydro-2-deoxyguanosine vs. 5-(hydroxymethyl) uracil as DNA oxidation marker in adriamycin-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
Unveiling Oxidative Stress: A Comparative Guide to Urinary 5,6-Dihydro-5-(hydroxymethyl)uracil and Other Key Biomarkers
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. This guide provides a comprehensive comparison of urinary 5,6-Dihydro-5-(hydroxymethyl)uracil (5-hmUra) with other established oxidative stress markers, namely 8-hydroxy-2'-deoxyguanosine (8-oxo-dG), F2-isoprostanes, and malondialdehyde (MDA). We delve into the experimental data, detailed methodologies, and the underlying signaling pathways to offer a clear perspective on their respective utilities.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of disease states, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, the identification and validation of reliable biomarkers to monitor oxidative damage are of critical importance in both clinical and research settings. While 8-oxo-dG, F2-isoprostanes, and MDA are well-established markers of DNA damage and lipid peroxidation, 5-hmUra, a product of thymine oxidation, is emerging as a potentially valuable indicator of oxidative DNA damage.
Comparative Analysis of Urinary Oxidative Stress Biomarkers
This section provides a head-to-head comparison of 5-hmUra with 8-oxo-dG, F2-isoprostanes, and MDA, focusing on their performance as urinary biomarkers of oxidative stress.
Correlation of 5-hmUra with 8-oxo-dG
Studies have directly compared the urinary levels of 5-hmUra and 8-oxo-dG in various contexts, yielding insightful, albeit sometimes divergent, results.
In a study involving cancer patients treated with the ROS-inducing drug adriamycin, urinary levels of 5-hmUra were found to be significantly increased 24 hours after drug administration.[1] In contrast, 8-oxo-dG levels did not show a significant variation, suggesting that 5-hmUra may be a more sensitive short-term marker for this specific type of oxidative DNA damage.[1]
Another study investigating the effects of smoking, a known inducer of oxidative stress, found that while urinary 8-oxo-dG excretion was significantly increased by 16% in smokers compared to non-smokers, the excretion of 5-hmUra was not significantly different between the two groups. However, a multiple correlation analysis revealed relationships between 8-oxo-dG and nicotine derivatives.
Research in patients with colorectal cancer assessed the diagnostic utility of urinary 8-oxo-7,8-dihydroguanine (8-oxoGua), 8-oxo-dG, and 5-hmUra.[2] While individual markers showed moderate diagnostic performance, a combination of these markers improved the diagnostic power, indicating that a panel of DNA oxidation products may provide a more comprehensive picture of oxidative stress in this disease.[2]
Table 1: Quantitative Comparison of Urinary 5-hmUra and 8-oxo-dG in Human Studies
| Study Population | Condition | 5-hmUra Levels | 8-oxo-dG Levels | Key Finding | Reference |
| Cancer Patients (n=20) | Adriamycin Treatment | Increased significantly (p < 0.01) | No significant variation | 5-hmUra may be a more sensitive short-term marker of adriamycin-induced DNA damage. | [1] |
| Colorectal Cancer Patients (n=56) vs. Healthy Controls (n=72) | Colorectal Cancer | 5.61 ± 1.82 nmol/mmol creatinine | 2.47 ± 1.31 nmol/mmol creatinine | Combined marker ratio ((8-oxoGua + 8-oxodGuo)/5hmUra) showed better diagnostic power. | [2] |
5-hmUra in Comparison to F2-Isoprostanes and Malondialdehyde
To date, a comprehensive literature search has not revealed studies that have simultaneously measured urinary 5-hmUra alongside F2-isoprostanes or MDA in the same human cohort and performed a direct correlational analysis. Therefore, a direct quantitative comparison is not currently possible. However, we can compare their established roles and methodologies as markers of different facets of oxidative stress.
F2-isoprostanes are considered the "gold standard" for assessing lipid peroxidation in vivo.[3] They are a series of prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid.[3] Their measurement provides a reliable index of lipid-related oxidative stress.
Malondialdehyde (MDA) is another well-established biomarker of lipid peroxidation.[4] It is a highly reactive aldehyde that is formed as a byproduct of polyunsaturated fatty acid peroxidation and is frequently measured in urine as an indicator of systemic oxidative stress.
The absence of direct correlational studies highlights a key research gap. Future studies employing simultaneous measurement of these markers are crucial to understand the interplay between DNA damage (indicated by 5-hmUra and 8-oxo-dG) and lipid peroxidation (indicated by F2-isoprostanes and MDA) in various physiological and pathological states. Recently developed methods for the simultaneous analysis of multiple oxidative stress biomarkers using LC-MS/MS will be instrumental in facilitating such research.[5][6][7][8]
Experimental Protocols
Detailed and validated methodologies are essential for the reliable quantification of these biomarkers. Below are summaries of commonly used experimental protocols.
Measurement of Urinary this compound (5-hmUra)
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Urine samples are subjected to a purification step, often involving high-performance liquid chromatography (HPLC).
-
Derivatization: The purified 5-hmUra is derivatized to increase its volatility for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer. Isotope dilution mass spectrometry, with the use of a stable isotope-labeled internal standard, is often employed for accurate quantification.
Measurement of Urinary 8-hydroxy-2'-deoxyguanosine (8-oxo-dG)
Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
-
Sample Preparation: Urine samples are typically subjected to solid-phase extraction (SPE) to remove interfering substances.
-
HPLC Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column to separate 8-oxo-dG from other urinary components.
-
Electrochemical Detection: An electrochemical detector is used for the sensitive and specific detection of 8-oxo-dG based on its oxidation potential.
Measurement of Urinary F2-Isoprostanes
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Urine samples undergo solid-phase extraction (SPE) to isolate the F2-isoprostanes.
-
Derivatization: The extracted F2-isoprostanes are converted to volatile derivatives suitable for GC analysis.
-
GC-MS Analysis: The derivatized sample is analyzed by GC-MS, often using negative ion chemical ionization for high sensitivity. Stable isotope-labeled internal standards are used for accurate quantification.
Measurement of Urinary Malondialdehyde (MDA)
Methodology: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
-
Sample Preparation and Derivatization: MDA in urine is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH) or thiobarbituric acid (TBA), to form a stable and detectable product. This is often followed by an extraction step.
-
HPLC Separation: The derivatized MDA is separated from other components in the sample using a reverse-phase HPLC column.
-
Detection: The MDA derivative is detected using a UV-Vis or fluorescence detector at a specific wavelength.
Visualizing the Pathways and Processes
To further clarify the relationships and experimental procedures, the following diagrams are provided.
Caption: Formation and excretion of urinary oxidative stress biomarkers.
Caption: General experimental workflow for urinary biomarker analysis.
Conclusion
Urinary this compound is a promising biomarker of oxidative DNA damage, offering a complementary perspective to the more established marker, 8-oxo-dG. The available data suggests that in certain contexts, 5-hmUra may offer unique insights into specific pathways of oxidative stress. However, a significant knowledge gap exists regarding its correlation with markers of lipid peroxidation, such as F2-isoprostanes and MDA. Future research employing simultaneous, validated analytical methods is imperative to elucidate these relationships and to fully establish the utility of 5-hmUra within a comprehensive panel of oxidative stress biomarkers. For researchers and clinicians, the choice of biomarker will depend on the specific scientific question, the nature of the suspected oxidative insult, and the analytical capabilities available. A multi-marker approach, encompassing products of both DNA and lipid damage, is likely to provide the most robust assessment of overall oxidative stress.
References
- 1. Urine 8-oxo-7,8-dihydro-2-deoxyguanosine vs. 5-(hydroxymethyl) uracil as DNA oxidation marker in adriamycin-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary 5-hydroxymethyluracil and 8-oxo-7,8-dihydroguanine as potential biomarkers in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoprostanes: Biomarkers for Oxidative Stress | F2 Isoprostanes | Oxford Biomedical Research [oxfordbiomed.com]
- 4. Urinary Biomarkers of Oxidative Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous Analysis of Seven Biomarkers of Oxidative Damage to Lipids, Proteins, and DNA in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Simultaneous quantification of four urinary biomarkers related to oxidative stress using UHPLC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Formation of 5,6-Dihydro-5-(hydroxymethyl)uracil: In Vivo vs. In Vitro Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological (in vivo) and chemical (in vitro) formation of 5,6-Dihydro-5-(hydroxymethyl)uracil, a modified pyrimidine base of increasing interest in biomedical research. Understanding the distinct mechanisms, efficiencies, and experimental considerations of both pathways is crucial for researchers studying DNA damage and repair, epigenetic modifications, and for those involved in the synthesis of novel therapeutic agents.
At a Glance: In Vivo vs. In Vitro Formation
| Feature | In Vivo Formation | In Vitro Formation |
| Primary Mechanism | Enzymatic oxidation of thymine or deamination of 5-hydroxymethylcytosine, followed by reduction. | Multi-step chemical synthesis involving hydroxymethylation of a uracil precursor followed by reduction. |
| Key Enzymes/Reagents | TET (Ten-Eleven Translocation) enzymes, reactive oxygen species (ROS), cytidine deaminases, dihydropyrimidine dehydrogenase (DPD). | Uracil, paraformaldehyde, potassium hydroxide, reducing agents (e.g., NaBH4, catalytic hydrogenation). |
| Control over Product | Limited; part of complex cellular processes. | High; allows for precise control over reaction conditions and purification. |
| Yield | Low; typically found in trace amounts within the genome. | Potentially high, but can be variable depending on the specific protocol and optimization. |
| Purity | Not applicable in the same sense as chemical synthesis; exists within a complex biological matrix. | Can be purified to a high degree (>95%) using standard chromatographic techniques. |
| Stereochemistry | Potentially stereospecific due to enzymatic control. | Typically results in a racemic mixture unless chiral catalysts or starting materials are used. |
In Vivo Formation: A Result of Cellular Processes
The formation of this compound in a biological context is primarily a consequence of DNA damage and repair pathways, as well as enzymatic modifications of DNA bases. While the direct in vivo pathway to this compound is not fully elucidated, it is understood to be a multi-step process.
The initial and key step is the formation of its precursor, 5-hydroxymethyluracil (5-hmU). This can occur through two main pathways[1]:
-
Oxidation of Thymine: The methyl group of thymine within a DNA strand can be oxidized to a hydroxymethyl group. This reaction can be mediated by reactive oxygen species (ROS) or catalyzed by the Ten-Eleven Translocation (TET) family of enzymes[1].
-
Deamination of 5-hydroxymethylcytosine (5-hmC): 5-hmC, an important epigenetic mark, can undergo deamination to form 5-hmU.
Once 5-hmU is formed, it is likely reduced to this compound. This reduction is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the catabolism of pyrimidine bases like uracil and thymine[2][3][4][5][6][7]. DPD reduces the 5,6-double bond of the pyrimidine ring.
Experimental Protocol: Detection of In Vivo Formed 5-(hydroxymethyl)uracil
Due to its low abundance, detecting and quantifying 5-(hydroxymethyl)uracil and its dihydro derivative in vivo requires highly sensitive analytical techniques.
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from the cells or tissue of interest using a standard DNA extraction kit.
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
2. Chromatographic Separation and Mass Spectrometric Detection:
-
Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use an isotopically labeled internal standard of 5-(hydroxymethyl)-2'-deoxyuridine for accurate quantification.
-
Monitor the specific mass transitions for the compound of interest and its internal standard.
In Vitro Formation: Chemical Synthesis
The in vitro synthesis of this compound is a two-step chemical process. First, a hydroxymethyl group is introduced at the 5-position of a uracil derivative, followed by the reduction of the 5,6-double bond.
Experimental Protocol: In Vitro Synthesis
This protocol is a representative method for the chemical synthesis of this compound.
Step 1: Synthesis of 5-hydroxymethyluracil
-
Materials: Uracil, paraformaldehyde, potassium hydroxide (KOH), water, acetone.
-
Procedure:
-
In a round-bottom flask, dissolve uracil and paraformaldehyde in an aqueous solution of KOH.
-
Heat the mixture with stirring (e.g., at 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and neutralize it with an appropriate acid (e.g., HCl) to precipitate the product.
-
Collect the crude 5-hydroxymethyluracil by filtration, wash with cold water and then acetone.
-
The product can be further purified by recrystallization.
-
-
Expected Yield: 60-80%[8][9][10][11][12][13][14][15][16][17][18][19].
-
Purity: Can exceed 95% after recrystallization.
Step 2: Reduction of 5-hydroxymethyluracil to this compound
-
Materials: 5-hydroxymethyluracil, sodium borohydride (NaBH₄), ethanol.
-
Procedure:
-
Dissolve 5-hydroxymethyluracil in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add NaBH₄ in portions with stirring.
-
Allow the reaction to proceed at room temperature and monitor its completion by TLC.
-
Quench the reaction by the careful addition of an acid (e.g., acetic acid) until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Expected Yield: 70-90%[8][9][10][11][12][13][14][15][16][17][18][19].
-
Purity: Can exceed 98% after chromatographic purification.
Conclusion
The in vivo and in vitro formation of this compound represent fundamentally different processes. The in vivo pathway is a complex biological cascade initiated by DNA modification or damage, resulting in trace amounts of the compound within a cellular environment. In contrast, in vitro chemical synthesis offers a controlled and scalable method to produce the compound in high purity and yield. For researchers requiring pure this compound for functional studies, as an analytical standard, or as a building block for drug development, in vitro synthesis is the required approach. Conversely, studying the in vivo formation provides critical insights into the mechanisms of DNA damage, repair, and epigenetics. The choice between studying in vivo formation or utilizing in vitro synthesis depends entirely on the specific research question being addressed.
References
- 1. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered dihydropyrimidine dehydrogenase activity associated with mild toxicity in patients treated with 5-fluorouracil containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 4. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 5. (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relationship between dihydropyrimidine dehydrogenase activity and plasma 5-fluorouracil levels with evidence for circadian variation of enzyme activity and plasma drug levels in cancer patients receiving 5-fluorouracil by protracted continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 504-07-4(Dihydro Uracil) | Kuujia.com [kuujia.com]
- 14. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 15. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 16. Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Benchmarking New Detection Methods for 5,6-Dihydro-5-(hydroxymethyl)uracil Against Established Techniques
A Comparative Guide for Researchers and Drug Development Professionals
The accurate detection and quantification of 5,6-Dihydro-5-(hydroxymethyl)uracil, a modified pyrimidine base, is of significant interest in various research fields, including DNA damage and repair, epigenetics, and therapeutic drug monitoring. This guide provides a comprehensive comparison of established and emerging methods for the detection of this molecule and its close analogs. We will delve into the performance of established techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and explore the potential of novel biosensor-based and electrochemical methods.
Established Methods: HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the cornerstones of nucleoside and nucleotide analysis, offering high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of this compound and related compounds, reversed-phase HPLC is commonly employed.
Experimental Protocol: HPLC for Dihydropyrimidine Analysis
A typical HPLC protocol for the analysis of dihydrouracil, a related compound, involves the following steps:
-
Sample Preparation: Plasma or serum samples are deproteinized, often using perchloric acid, followed by centrifugation to remove precipitated proteins.[1]
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column, such as a Hypercarb or a C18 column.[2]
-
Mobile Phase: A variety of mobile phases can be used, with a common choice being a phosphate buffer with methanol or acetonitrile in an isocratic or gradient elution.[3]
-
Detection: UV detection at a specific wavelength (e.g., 210-220 nm) is a common method for quantification.[1]
Workflow for HPLC Detection
Caption: A generalized workflow for the detection of dihydropyrimidines using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is considered the gold standard for the quantification of small molecules in complex biological matrices.
Experimental Protocol: LC-MS/MS for Dihydrouracil Analysis
A validated LC-MS/MS method for the quantification of uracil and 5,6-dihydrouracil in human plasma includes the following steps:[4]
-
Sample Preparation: Analytes are extracted from plasma using a liquid-liquid extraction with solvents like ethyl acetate and isopropanol after deproteination.[4][5]
-
Chromatographic Separation: Separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of ammonium acetate and methanol in water.[5]
-
Mass Spectrometric Detection: Detection is performed on a triple-quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.[4][5]
Workflow for LC-MS/MS Detection
References
- 1. researchgate.net [researchgate.net]
- 2. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating between enzymatic and non-enzymatic formation of 5,6-Dihydro-5-(hydroxymethyl)uracil
For researchers, scientists, and drug development professionals, understanding the origins of DNA modifications is paramount. 5-(hydroxymethyl)uracil (HmU), a modified pyrimidine base, can arise from two distinct pathways: programmed enzymatic reactions with potential regulatory roles, and stochastic non-enzymatic processes indicative of oxidative stress. Distinguishing between these formation routes is critical for accurately interpreting its biological significance, whether as an epigenetic marker or a DNA lesion.
This guide provides a comprehensive comparison of the enzymatic and non-enzymatic formation of 5-(hydroxymethyl)uracil, supported by experimental data and detailed protocols for its detection and differentiation.
Pathways of 5-(hydroxymethyl)uracil Formation: A Comparative Overview
5-(hydroxymethyl)uracil can be generated in the cellular environment through two primary mechanisms: enzymatic catalysis and non-enzymatic oxidation.
Enzymatic Formation: The primary enzymatic route to HmU involves the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2][3][4][5][6] These enzymes are key players in the active DNA demethylation pathway, where they iteratively oxidize 5-methylcytosine (5mC). While their canonical substrate is 5mC, TET enzymes have also been shown to directly oxidize thymine to form HmU.[2][3][4] This enzymatic production suggests a potential role for HmU as a distinct epigenetic mark, influencing protein-DNA interactions and transcriptional regulation.[1][2][6] Another enzymatic pathway involves the deamination of 5-hydroxymethylcytosine (5hmC), an intermediate in the 5mC oxidation pathway, to form a HmU:G mismatch, which is then targeted by base excision repair.[1][5]
Non-Enzymatic Formation: In contrast, the non-enzymatic formation of HmU is a consequence of DNA damage. Reactive oxygen species (ROS), generated as byproducts of cellular metabolism or through exposure to exogenous agents, can directly attack the methyl group of thymine, leading to its hydroxylation and the formation of HmU.[1][5] This process is a hallmark of oxidative stress and the resulting HmU is considered a DNA lesion that can disrupt normal cellular processes if not repaired.
Quantitative Comparison of Formation Pathways
Direct quantitative comparison of the rates and yields of enzymatic versus non-enzymatic HmU formation is complex and highly context-dependent. However, studies involving the overexpression of TET enzymes provide some insights. In HEK293T cells, the overexpression of the catalytic domain of human Tet1 resulted in a significant increase in the levels of oxidized 5-methylcytosine derivatives (5hmC, 5fC, and 5caC), but only a modest increase in HmU.[1] This suggests that while TET enzymes can produce HmU, their catalytic efficiency for thymine oxidation may be lower than for 5mC oxidation in a cellular context.
| Parameter | Enzymatic Formation (TET-mediated) | Non-Enzymatic Formation (ROS-mediated) |
| Specificity | Site-specific, influenced by genomic context and regulatory factors. | Largely stochastic, dependent on ROS accessibility to DNA. |
| Inducing Factors | Developmental cues, cellular signaling pathways. | Oxidative stress, inflammation, exposure to mutagens. |
| Cellular Levels | Generally low, but can be dynamically regulated. | Levels increase with the degree of oxidative stress. |
| Biological Role | Potential epigenetic mark, involved in gene regulation. | DNA lesion, potentially mutagenic if not repaired. |
Experimental Protocols for Differentiation and Quantification
Distinguishing between enzymatically and non-enzymatically formed HmU in a biological sample requires a multi-step approach involving selective labeling and sensitive analytical techniques.
Protocol 1: Selective Glucosylation and Enrichment of TET-Derived HmU
This protocol leverages the specificity of certain glucosyltransferases to label HmU, allowing for its enrichment and subsequent quantification, providing a proxy for TET activity.
Principle: The enzyme β-glucosyltransferase (β-GT) from T4 bacteriophage can specifically transfer a glucose moiety to the hydroxyl group of HmU. By using a modified glucose precursor containing an azide group, a "clickable" handle can be attached to HmU. This allows for the subsequent attachment of a biotin tag via click chemistry, enabling the enrichment of HmU-containing DNA fragments using streptavidin beads.
Materials:
-
Genomic DNA sample
-
UDP-6-azide-glucose (UDP-6-N3-Glc)
-
Recombinant β-glucosyltransferase (β-GT)
-
DBCO-PEG4-Biotin
-
Streptavidin-coated magnetic beads
-
DNA purification kits
-
Buffers and reagents for enzymatic reactions and DNA manipulation
Procedure:
-
Glucosylation Reaction:
-
In a 50 µL reaction, combine 1-5 µg of genomic DNA, 1 mM UDP-6-N3-Glc, and 1 µM β-GT in the appropriate reaction buffer.
-
Incubate at 37°C for 1 hour.
-
Purify the DNA to remove excess reagents.
-
-
Click Chemistry Biotinylation:
-
To the purified DNA, add 50 µM DBCO-PEG4-Biotin.
-
Incubate at 37°C for 1 hour in the dark.
-
Purify the DNA to remove unreacted biotin.
-
-
Enrichment of HmU-containing DNA:
-
Resuspend streptavidin-coated magnetic beads in binding buffer.
-
Add the biotinylated DNA to the beads and incubate with rotation for 1 hour at room temperature.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound DNA.
-
Elute the enriched DNA from the beads.
-
-
Quantification:
-
The amount of enriched DNA can be quantified using qPCR targeting specific gene regions or through next-generation sequencing to map the genome-wide distribution of TET-derived HmU.
-
Protocol 2: LC-MS/MS for Total HmU Quantification
This protocol provides a highly sensitive and accurate method for quantifying the total amount of HmU in a DNA sample, which can be compared between control and oxidatively stressed conditions to infer the contribution of non-enzymatic formation.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the separation and highly specific detection of individual nucleosides from a digested DNA sample. By using a stable isotope-labeled internal standard, precise quantification of HmU can be achieved.
Materials:
-
Genomic DNA sample
-
Nuclease P1
-
Alkaline phosphatase
-
Stable isotope-labeled [¹³C₅]5-hydroxymethyl-2'-deoxyuridine internal standard
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
DNA Digestion:
-
Digest 1-10 µg of genomic DNA to individual nucleosides using nuclease P1 followed by alkaline phosphatase treatment.
-
-
Sample Preparation:
-
Add a known amount of the stable isotope-labeled internal standard to the digested DNA sample.
-
Filter the sample to remove any remaining proteins or enzymes.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the nucleosides using a gradient elution on a C18 column.
-
Detect and quantify HmU and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the concentration of HmU in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizing the Formation Pathways
To further clarify the distinct origins of 5-(hydroxymethyl)uracil, the following diagrams illustrate the enzymatic and non-enzymatic formation pathways and a typical experimental workflow for their differentiation.
Caption: Enzymatic formation of 5-(hydroxymethyl)uracil.
Caption: Non-enzymatic formation of 5-(hydroxymethyl)uracil.
Caption: Experimental workflow to differentiate HmU origins.
Conclusion
The presence of 5-(hydroxymethyl)uracil in DNA can signify either a regulated epigenetic modification or a deleterious DNA lesion. The choice of analytical methodology is therefore crucial for an accurate biological interpretation. By employing a combination of selective chemical labeling to isolate TET-derived HmU and highly sensitive mass spectrometry to determine total HmU levels, researchers can begin to dissect the relative contributions of enzymatic and non-enzymatic pathways. This comparative approach is essential for advancing our understanding of DNA modification dynamics in both health and disease, with significant implications for the development of novel diagnostics and therapeutic strategies.
References
- 1. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TET Family Proteins: Oxidation Activity, Interacting Molecules, and Functions in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5,6-Dihydro-5-(hydroxymethyl)uracil proper disposal procedures
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 5-(Hydroxymethyl)uracil (CAS No. 4433-40-3), a compound often used in various research applications.
Immediate Safety and Handling Precautions
Before handling 5-(Hydroxymethyl)uracil, it is crucial to be aware of its potential hazards and to take appropriate safety measures. The compound is harmful if swallowed or inhaled, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.
Hazard and Personal Protective Equipment Summary
| Hazard Statement | GHS Pictogram | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed[1] | GHS07 | Wear protective gloves, protective clothing, eye protection, and face protection.[2] |
| Harmful if inhaled[1] | GHS07 | Use only outdoors or in a well-ventilated area.[2] |
| Causes skin irritation[1] | GHS07 | Wear protective gloves.[2] |
| Causes serious eye irritation[1] | GHS07 | Wear eye protection/face protection.[2] |
| May cause respiratory irritation[1] | GHS07 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
Disposal Protocol
Disposal Workflow
Experimental Protocols
Currently, there are no widely documented and specific experimental protocols for the chemical neutralization or deactivation of 5-(Hydroxymethyl)uracil at the laboratory scale. The primary and recommended method of disposal is to collect the chemical waste in a designated container and have it managed by a licensed professional waste disposal service. This ensures compliance with local, state, and federal regulations.
Spill Management
In the event of a spill, the area should be evacuated if the spill is large or if there is inadequate ventilation. For small spills, the following procedure should be followed:
-
Ensure Proper PPE: Wear the personal protective equipment listed in the table above.
-
Containment: Prevent the spread of the dust or powder.
-
Collection: Carefully sweep up the spilled solid material. Avoid creating dust. Use a method such as vacuuming with a HEPA filter or gently moistening the powder to prevent it from becoming airborne.
-
Containerize: Place the collected material into a suitable, clearly labeled, and sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent (such as soap and water) and dispose of the cleaning materials in the same waste container.
-
Ventilation: Ensure the area is well-ventilated.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of 5-(Hydroxymethyl)uracil, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
